(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIFVQVKWJWTB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Chiral Intermediate
An In-Depth Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Key Chiral Building Block in Modern Drug Development
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount, as the biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid stands as a pivotal chiral building block, esteemed for its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a stereocenter and multiple functional groups, makes it a valuable precursor in asymmetric synthesis.[2][3]
This technical guide offers a comprehensive overview of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis and chiral resolution, and its critical application in the production of the endothelin receptor antagonist, Ambrisentan.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178306-52-0 | [1][4][5][6] |
| Molecular Formula | C16H16O4 | [1][4][5] |
| Molecular Weight | 272.30 g/mol | [4][5] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 120-125 °C (with decomposition) | [1][4][6] |
| Optical Rotation | [α]20/D = +11 to +15° (c=1.8 in EtOH) | [1] |
| Purity (Typical) | ≥ 98% (HPLC, Titration, GC) | [1][4] |
| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | [5] |
Characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often employed to assess chemical purity, while chiral HPLC methods are essential for determining enantiomeric excess. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the chemical structure, and titration or gas chromatography (GC) can also be used to determine purity.[1]
Synthesis and Enantioselective Resolution: Crafting Chirality
The industrial synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid involves a multi-step process that begins with achiral starting materials and incorporates a critical chiral resolution step to isolate the desired (S)-enantiomer.
Part 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
A common synthetic route starts from the readily available benzophenone and methyl chloroacetate. The following diagram and protocol outline a typical procedure.
Caption: Synthetic pathway to racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Experimental Protocol: Synthesis of the Racemic Mixture
-
Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide. This reaction forms a glycidic ester.
-
Ring Opening and Methoxylation: The epoxide ring of the glycidic ester is opened and methoxylated, often with sodium methoxide in methanol, to yield methyl 2-methoxy-2,2-diphenylacetate.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-methoxy-2,2-diphenylacetic acid, typically using an aqueous base such as sodium hydroxide, followed by acidification.
-
Hydroxymethylation and Rearrangement: Further steps, which may involve reactions to introduce the hydroxymethyl group and subsequent rearrangement, lead to the formation of the racemic product. The specifics of these latter steps can vary and are often proprietary.
The causality behind these steps lies in the strategic construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner, starting from simple, commercially available precursors.
Part 2: Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. A commonly used resolving agent for this purpose is (S)-1-(4-nitrophenyl)ethylamine.[6][7]
Caption: Workflow for the chiral resolution of the racemic acid.
Experimental Protocol: Chiral Resolution
-
Salt Formation: The racemic acid is dissolved in a suitable solvent system (e.g., acetone and methyl tert-butyl ether) and treated with (S)-1-(4-nitrophenyl)ethylamine.[6][7]
-
Crystallization: The mixture is heated to reflux and then slowly cooled. The diastereomeric salt formed between the (S)-acid and the (S)-amine is typically less soluble and crystallizes out of the solution.[6] Seeding with pre-existing crystals of the desired salt can facilitate this process.
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which can be extracted into an organic solvent.[6]
-
Final Purification: The final product is obtained after evaporation of the solvent and can be further purified by recrystallization to achieve high chemical and chiral purity (>99.8% and >99.9% respectively).[6][7]
This self-validating system relies on the significant difference in solubility between the two diastereomeric salts, allowing for efficient separation and isolation of the desired enantiomer.
Application in Drug Development: The Synthesis of Ambrisentan
The primary and most significant application of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is as a key intermediate in the synthesis of Ambrisentan.[6][7] Ambrisentan is a potent and selective endothelin type-A receptor antagonist used for the treatment of pulmonary arterial hypertension.[6][7]
The conversion of the chiral acid to Ambrisentan involves the formation of an ether linkage at the hydroxyl group.
Caption: Synthesis of Ambrisentan from the title compound.
Experimental Protocol: Conversion to Ambrisentan
-
Deprotonation: The hydroxyl group of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is deprotonated with a strong base, such as sodium hydride, to form an alkoxide.
-
Nucleophilic Aromatic Substitution: The resulting nucleophilic alkoxide then displaces a leaving group (such as a sulfonyl group) on a pyrimidine ring, for example, from 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. This Williamson ether synthesis forms the core structure of Ambrisentan.
-
Workup and Purification: The reaction is quenched, and the product is worked up and purified, often through crystallization, to yield Ambrisentan of high purity.
The stereochemistry of the starting material is crucial as it directly translates to the final API, ensuring the desired pharmacological activity.
Conclusion
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a testament to the importance of chiral building blocks in modern medicinal chemistry. Its synthesis, and particularly its resolution, showcases elegant chemical principles applied to achieve a molecule with a specific, biologically relevant stereochemistry. As the key precursor to Ambrisentan, it plays a vital role in the treatment of a serious medical condition. This guide has provided a technical overview of its properties, synthesis, and application, underscoring its significance for professionals in the field of drug development.
References
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
- PubMed. (2019, April 11). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed.
- PMC. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC.
- ResearchGate. Examples of drugs containing chiral carboxylic acids and derivatives.
- Pure Synth. (S)-2-Hydroxy-3-Methoxy-33-Diphenylpropionic Acid 98.0%(HPLC). Pure Synth.
- Sigma-Aldrich. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Sigma-Aldrich.
- Chem-Impex. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. Chem-Impex.
- MedChemExpress. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid. MedChemExpress.
- TCI Chemicals. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. TCI Chemicals.
- ACS Publications. (2004, August 19). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine | Organic Letters.
- National Institutes of Health. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. PubChem.
- Google Patents. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Google Patents. (2012, February 9). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- PMC. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC.
- RSC Publishing. and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–) -. RSC Publishing.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pure-synth.com [pure-synth.com]
- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
Advanced Chiral Building Blocks in Peptidomimetic Drug Design: A Technical Guide to (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic Acid
Executive Summary
In the realm of advanced peptidomimetic drug design, the spatial arrangement of hydrophobic pharmacophores dictates the binding kinetics at a target enzyme's active site. The compound (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid —frequently cross-referenced in chemical literature and commercial databases as N-(Methoxycarbonyl)-β-phenyl-L-phenylalanine or Moc-L-Dip-OH —represents a premier chiral building block. This whitepaper elucidates its structural properties, disambiguates its complex nomenclature, and provides validated synthetic protocols for its incorporation into next-generation aspartyl protease inhibitors (such as HIV protease inhibitors).
Structural Chemistry & Nomenclature Disambiguation
A critical challenge in sourcing and utilizing this compound lies in database nomenclature overlaps. The CAS Registry Number 161869-03-0 is uniquely assigned to the (S)-enantiomer of this structural class. However, automated indexing has conflated two distinct but structurally related compounds under this identifier[1, 2]:
-
The Malonic Acid Half-Ester: (S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid (C₁₇H₁₆O₄).
-
The Unnatural Amino Acid: N-(Methoxycarbonyl)-β-phenyl-L-phenylalanine (Moc-L-Dip-OH, C₁₇H₁₇NO₄).
In pharmaceutical applications—particularly in the synthesis of antiviral APIs like PL-100—it is the Moc-L-Dip-OH derivative that holds paramount importance [3]. The twin phenyl rings (diphenylmethyl group) provide immense steric bulk, while the methoxycarbonyl (Moc) group serves as a critical hydrogen-bond acceptor.
Physicochemical Properties Summary
| Property | Malonic Acid Derivative | Unnatural Amino Acid (Moc-L-Dip-OH) |
| CAS Number | 161869-03-0 | 161869-03-0 (Shared Identifier) |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₇H₁₇NO₄ |
| Molecular Weight | 284.31 g/mol | 299.32 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Core Scaffold | Malonic acid half-ester | Diphenylalanine derivative |
| Primary Application | Asymmetric synthesis intermediate | P2/P3 ligand for HIV protease inhibitors |
Pharmacological Significance: Targeting Aspartyl Proteases
The design of HIV protease inhibitors relies on competitive inhibition. The viral aspartyl protease features highly hydrophobic S1 and S2 pockets. The diphenylalanine (Dip) moiety of Moc-L-Dip-OH is uniquely suited for this environment. The twin phenyl rings perfectly occupy these pockets, enhancing binding affinity through strong
Mechanism of action of Moc-Dip derived peptidomimetics in inhibiting HIV Gag-Pol cleavage.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to aid researchers in troubleshooting and scale-up.
Protocol 1: Synthesis of Moc-L-Dip-OH via Methoxycarbonylation
This protocol converts L-3,3-Diphenylalanine into the Moc-protected building block.
Causality & Rationale: Maintaining the pH strictly above 8 using 10% Na₂CO₃ is critical. At a lower pH, the amine remains protonated (as an ammonium salt), rendering it non-nucleophilic. This would lead to the competitive hydrolysis of methyl chloroformate rather than the desired carbamate formation.
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 g of L-3,3-Diphenylalanine in a mixture of 100 mL dioxane and 100 mL of 10% aqueous Na₂CO₃. Stir until complete dissolution is achieved.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Validation: Ensure internal temperature is
5°C before proceeding to prevent exothermic degradation. -
Reagent Addition: Add 1.2 equivalents of methyl chloroformate dropwise over 30 minutes. Monitor the pH continuously, adding additional Na₂CO₃ if the pH drops below 8.5.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validation: Check reaction completion via TLC (Silica, DCM:MeOH 9:1, UV detection).
-
Workup (Purification): Wash the aqueous mixture with diethyl ether (2 x 50 mL) to extract unreacted organic impurities. Discard the ether layer.
-
Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate will form immediately.
-
Extraction & Drying: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethyl acetate/hexanes to yield pure Moc-L-Dip-OH.
Protocol 2: Peptidomimetic Assembly (Amidation Workflow)
This workflow details the coupling of Moc-L-Dip-OH to a target amine (e.g., a functionalized lysine sulfonamide) to form an active pharmaceutical ingredient.
Causality & Rationale: The choice of EDC/HOBt over stronger uronium-based coupling reagents (like HATU) is deliberate. The extreme steric bulk of the diphenylmethyl group makes the activated ester highly susceptible to racemization via oxazolone formation. HOBt acts as a nucleophilic trap, rapidly forming the OBt ester and suppressing the racemization pathway.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of Moc-L-Dip-OH and 1.2 eq of HOBt (Hydroxybenzotriazole) in anhydrous DMF under an inert nitrogen atmosphere.
-
Coupling Agent: Cool the solution to 0°C and add 1.2 eq of EDC·HCl. Stir for 15 minutes to allow the active OBt-ester to form.
-
Amine Addition: Add 1.0 eq of the target amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: Confirm the disappearance of the Moc-L-Dip-OH spot via LC-MS.
-
Quenching: Quench the reaction by adding 10 volumes of ice-cold water. Extract the resulting emulsion with dichloromethane (DCM).
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ (to remove acidic byproducts), 10% citric acid (to remove unreacted amines), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, DCM/MeOH gradient).
Synthetic workflow from basic precursors to the Moc-L-Dip-OH building block and final API.
Conclusion
The utilization of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid (Moc-L-Dip-OH) requires a rigorous understanding of both its chemical nomenclature and its steric behavior during synthesis. By employing controlled methoxycarbonylation and racemization-suppressed coupling techniques, researchers can reliably integrate this bulky, hydrophobic pharmacophore into complex peptidomimetics, unlocking highly potent aspartyl protease inhibitors.
References
- Stranix, B. R., et al.METHOD FOR IMPROVING PHARMACOKINETICS OF PROTEASE INHIBITORS AND PROTEASE INHIBITOR PRECURSORS. World Intellectual Property Organization (WIPO) Patent No. WO2006114001A1.
Technical Monograph: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
CAS Number: 178306-52-0 Role: Key Chiral Intermediate for Endothelin Receptor Antagonists (Ambrisentan)
Executive Summary
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (hereafter referred to as (S)-HMPA ) is the critical chiral building block in the synthesis of Ambrisentan (Letairis®), a selective endothelin type-A (ET_A) receptor antagonist used to treat pulmonary arterial hypertension (PAH).
The pharmacological efficacy of Ambrisentan relies strictly on the (S)-configuration of the propionic acid backbone. Consequently, the synthesis, resolution, and purity profiling of (S)-HMPA are pivotal control points in the drug substance manufacturing process. This guide details the physicochemical properties, industrial synthesis routes, and critical quality attributes (CQAs) required for pharmaceutical applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Attribute | Detail |
| Chemical Name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
| CAS Number | 178306-52-0 (Specific (S)-enantiomer) |
| Related CAS | 178306-51-9 (Racemate / Unspecified stereochemistry) |
| Synonyms | (S)-HMDP Acid; Ambrisentan Intermediate; Ambrisentan Related Compound B (USP) |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
Physical Properties
| Property | Specification | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires controlled storage. |
| Melting Point | 123 – 125 °C | Sharp endotherm indicates high purity. |
| Chirality | (S)-Configuration | Essential for biological activity. |
| Optical Rotation | Concentration | |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water | pH-dependent solubility due to carboxylic acid. |
Synthesis & Manufacturing Process
The industrial production of (S)-HMPA typically follows a Darzens Condensation route followed by a classical Optical Resolution . While asymmetric synthesis methods exist, the resolution of the racemate remains the dominant pathway due to cost-efficiency and scalability.
Reaction Pathway Analysis
The synthesis begins with the construction of the diphenylpropionate skeleton via a glycidic ester intermediate.
Step 1: Darzens Condensation Benzophenone reacts with methyl chloroacetate in the presence of a strong base (Sodium Methoxide) to yield Methyl 3,3-diphenylglycidate .
-
Critical Parameter: Temperature control (-5°C to 0°C) is vital to prevent polymerization of the glycidate.
Step 2: Regioselective Ring Opening
The epoxide ring is opened using Methanol in the presence of an acid catalyst (Boron Trifluoride Etherate,
-
Mechanism:[1][2] The reaction proceeds via an
-like mechanism favored by the stabilization of the benzylic carbocation at the -position.
Step 3: Hydrolysis The methyl ester is hydrolyzed using aqueous Sodium Hydroxide to yield the Racemic Acid .
Step 4: Optical Resolution The racemate is resolved using a chiral base, typically (S)-1-(4-nitrophenyl)ethylamine or L-Proline methyl ester . The diastereomeric salt crystallizes, is filtered, and then acidified to release the pure (S)-HMPA.
Process Flow Diagram
Figure 1: Industrial synthesis pathway from Benzophenone to (S)-HMPA via Darzens condensation and optical resolution.
Analytical Quality Control
Ensuring the enantiomeric purity of (S)-HMPA is non-negotiable, as the (R)-enantiomer is considered a critical impurity in the downstream API.
Chiral HPLC Method
To distinguish (S)-HMPA from its (R)-antipode, a polysaccharide-based chiral stationary phase is required.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Acceptance Criteria:
Impurity Profile
Common process impurities include:
-
Benzophenone: Unreacted starting material.
-
Benzilic Acid: Side product from the rearrangement of benzil or hydrolysis of intermediates.
-
Des-methoxy Analog: Resulting from incomplete ring opening or reduction.
Downstream Application: Ambrisentan Synthesis
(S)-HMPA is the nucleophilic partner in the synthesis of Ambrisentan. It is coupled with a pyrimidine derivative via a nucleophilic aromatic substitution (
Coupling Reaction
The hydroxyl group of (S)-HMPA is deprotonated (using a base like
Figure 2: Convergent synthesis of Ambrisentan utilizing (S)-HMPA.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.
References
-
TCI Chemicals. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid (Product H1568). Retrieved from
-
Riechers, H., et al. (1996). Discovery and Synthesis of a Novel Class of Endothelin Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123-2128.[2] (Foundational chemistry for the diphenylpropionic acid scaffold).
-
Google Patents. Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid (US20130184490A1). Retrieved from
-
Sigma-Aldrich. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Product 178306-52-0). Retrieved from
-
USP Store. Ambrisentan Related Compound B (2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid).[5] Retrieved from
Sources
- 1. cellagentech.com [cellagentech.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
Executive Summary
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS: 178306-52-0) is a highly specialized chiral building block and the critical stereocenter-defining intermediate in the synthesis of Ambrisentan, a selective Endothelin-A (ETA) receptor antagonist used for the treatment of Pulmonary Arterial Hypertension (PAH). The pharmacological efficacy of the final active pharmaceutical ingredient (API) is entirely dependent on the spatial orientation dictated by this S-isomer intermediate. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its resolution and downstream application.
Physicochemical Profiling & Structural Characterization
The structural architecture of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is characterized by immense steric bulk. The presence of gem-diphenyl groups adjacent to a methoxy-substituted carbon creates a highly hindered microenvironment around the alpha-hydroxyl group, which directly influences its reactivity profile and stability[1].
Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
| CAS Number | 178306-52-0 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 123–125 °C |
| Specific Optical Rotation | +11.0° to +15.0° (c=1.8, EtOH) |
| Purity (HPLC) | ≥ 98.0% |
Data compiled from authoritative synthesis and chemical reference standards[2],,[3].
Causality in Structural Reactivity: The alpha-hydroxyl group acts as the primary nucleophile in the downstream synthesis of Ambrisentan. However, standard etherification conditions (e.g., Williamson ether synthesis via SN2) fail due to the steric shielding provided by the diphenyl and methoxy moieties. Consequently, the molecule requires aggressive deprotonation (using strong bases like NaH) in polar aprotic environments to force an SNAr (Nucleophilic Aromatic Substitution) mechanism[1].
Mechanistic Role in Ambrisentan Synthesis
The synthesis of Ambrisentan relies on the precise construction and isolation of the S-isomer intermediate. The workflow begins with a Darzens condensation of benzophenone and methyl chloroacetate, followed by epoxide ring opening (methanolysis) and alkaline hydrolysis to yield the racemic acid[4].
Why resolve the acid rather than the final API? Attempting chiral resolution on the final API or the ester intermediate often results in oils or low enantiomeric excess (ee) due to poor crystallization thermodynamics. The free carboxylic acid of the intermediate, however, forms highly stable, crystalline diastereomeric salts when reacted with chiral amines like (S)-dehydroabietylamine or (S)-1-(4-nitrophenyl)ethylamine. This allows for highly efficient fractional crystallization, achieving >99.8% chemical purity[5],[3].
Synthetic workflow of Ambrisentan highlighting the critical S-isomer intermediate resolution step.
Analytical Protocols & Quality Control
To ensure the integrity of the chiral intermediate, robust analytical methods are required. A validated enantioselective Liquid Chromatography (LC) method is the industry standard for determining the enantiomeric purity of this intermediate and the final API[6].
Enantioselective HPLC Method for Chiral Purity
-
Column: Cellulose-based chiral stationary phase (e.g., Chiralcel OD-R or equivalent reverse-phase compatible column).
-
Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3.0).
-
Detection: UV at 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Causality & System Suitability: The cellulose backbone provides chiral cavities that differentially interact with the S- and R-enantiomers via hydrogen bonding (with the alpha-OH) and pi-pi stacking (with the diphenyl groups). A valid run must demonstrate a resolution factor (
) > 2.0 between the enantiomers[7],[8].
For stability-indicating assays targeting degradation products (such as hydrolytic or oxidative impurities), a standard C18 reverse-phase column (e.g., Agela Venusil MP C18) is utilized[9],[8].
Experimental Methodologies
Protocol 1: Diastereomeric Resolution of the Racemic Acid
This self-validating protocol isolates the S-isomer from the racemic mixture using fractional crystallization[5],[3].
-
Salt Formation: Dissolve 1.0 equivalent of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid in a solvent mixture of Methyl tert-butyl ether (MTBE) and n-heptane.
-
Chiral Amine Addition: Add 1.0 equivalent of the resolving agent, such as (S)-dehydroabietylamine or (S)-1-(4-nitrophenyl)ethylamine.
-
Thermal Cycling: Heat the mixture to 40–50 °C until a clear solution is obtained, ensuring complete salt formation.
-
Controlled Crystallization: Cool the reaction mass gradually to 25–30 °C. Causality: Gradual cooling prevents the kinetic co-precipitation of the R-isomer salt, maximizing the diastereomeric excess of the (S,S)-salt[3].
-
Isolation: Filter the crystalline compound and dry at 50–60 °C.
-
Free Acid Liberation: Suspend the salt in water, acidify with dilute HCl to pH 1-2, and extract with ethyl acetate. Concentrate the organic layer to yield highly pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (Melting range: 123–125 °C)[3].
Protocol 2: SNAr Etherification to Ambrisentan
This protocol details the conversion of the S-isomer intermediate into the final API[1].
-
Deprotonation: Dissolve the purified (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid in anhydrous N,N-Dimethylformamide (DMF). Cool the reactor to 0–5 °C.
-
Base Addition: Carefully add 3.0 equivalents of Sodium Hydride (NaH). Causality: The extreme steric hindrance of the tertiary-like alcohol requires a strong base to quantitatively form the alkoxide anion. Low temperatures control the exothermic release of hydrogen gas[1].
-
Electrophile Addition: Add 1.3 equivalents of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.
-
Coupling: Stir the mixture at room temperature for 24 hours. Causality: The methylsulfonyl group acts as an excellent leaving group, driven by the electron-deficient pyrimidine ring, facilitating the SNAr reaction despite the steric bulk[1].
-
Quenching & Isolation: Cautiously quench with water, adjust the pH to 5 using acetic acid, and extract with ethyl acetate. Distill the solvent and precipitate the Ambrisentan product using a diethyl ether/hexane mixture[1].
References
-
Title: (S)-2-Hydroxy-3-Methoxy-33-Diphenylpropionic Acid 98.0%(HPLC) Source: PureSynth URL: [Link][2]
-
Title: US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid Source: Google Patents URL: [3]
-
Title: Improved Synthesis Process of Ambrisentan and Darusentan Source: Chemical Engineering Transactions URL: [Link][5]
-
Title: EP2547663A1 - A process for the preparation of highly pure ambrisentan Source: Google Patents URL: [1]
-
Title: Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode Source: Journal of Separation Science URL: [Link][6]
-
Title: LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method Source: New Journal of Chemistry URL: [Link][9]
Sources
- 1. EP2547663A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 2. pure-synth.com [pure-synth.com]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. Improved Process For The Preparation Of Ambrisentan [quickcompany.in]
- 5. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Direct differentiation of stereoisomers of ezetimibe/ambrisentan/atorvastatin and their mechanism study by electrospray ionization quadrupole time‐of‐flight mass spectrometry | Scilit [scilit.com]
- 8. RP-HPLC Assay Method for Related Substances of Ambrisentan Tablets [journal11.magtechjournal.com]
- 9. ovid.com [ovid.com]
Comprehensive Guide to NMR Characterization of 3,3-Diphenylpropanoic Acid Scaffolds
Topic: 1H and 13C NMR Spectral Data for Diphenylpropanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,3-diphenylpropanoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for various endothelin receptor antagonists, calcium channel blockers, and antihistamines. Precise structural characterization of this moiety is often complicated by magnetic anisotropy, overlapping aromatic signals, and solvent-dependent conformational changes.
This guide provides an authoritative technical breakdown of the 1H and 13C NMR spectral characteristics of 3,3-diphenylpropanoic acid and its derivatives. It moves beyond simple peak listing to explain the causality of chemical shifts, providing researchers with a self-validating system for structural elucidation.
Part 1: Structural Fundamentals & Numbering
To ensure consistent assignment, we utilize the following numbering scheme for the parent compound, 3,3-diphenylpropanoic acid :
-
C1: Carboxylic Acid Carbon (
) -
C2 (
): Methylene Carbon ( ) -
C3 (
): Methine Carbon ( ) -
C1'/C1'': Ipso carbons of the phenyl rings.
The core spin system of interest is the
Part 2: Experimental Protocol & Sample Preparation
Reproducibility in NMR data is strictly dependent on sample concentration and solvent interaction.
Solvent Selection Strategy
-
Chloroform-
( ): The standard for non-polar derivatives. -
DMSO-
: Required for polar derivatives (amides, salts).
Synthesis & Workflow Visualization
The following workflow outlines the critical path from synthesis to spectral validation, highlighting decision nodes for purification.
Figure 1: Critical path workflow for the synthesis and isolation of diphenylpropanoic acid derivatives prior to NMR analysis.
Part 3: 1H NMR Interpretation Guide
The Aliphatic Region (The Diagnostic Zone)
The most distinct feature of 3,3-diphenylpropanoic acid is the coupling between the C2 and C3 protons.
-
-Methine Proton (
4.5 – 4.7 ppm):-
Appears as a triplet (
) with a coupling constant .[3] -
Mechanistic Insight: This proton is deshielded by two anisotropic phenyl rings, pushing it significantly downfield compared to a standard alkyl methine.
-
-
-Methylene Protons (
3.0 – 3.1 ppm):-
Appears as a doublet (
) with .[3] -
Note: If the phenyl rings bear different substituents (making the molecule chiral), these protons become diastereotopic (
and ). The signal splits into a doublet of doublets (dd) or a complex ABX pattern.
-
The Aromatic Region ( 7.1 – 7.4 ppm)
In the unsubstituted parent compound, the 10 aromatic protons often overlap, appearing as a broad multiplet.
-
Integration Check: The integral ratio between the aromatic region (10H) and the
-methine (1H) must be exactly 10:1 . A ratio of <10:1 suggests para-substitution or impurities.
The Labile Proton ( 10.0 – 12.5 ppm)
-
Carboxylic Acid: Appears as a broad singlet.
-
Exchange Experiment: Addition of
to the NMR tube will cause this peak to disappear, confirming the presence of or .
Part 4: 13C NMR Interpretation Guide
Carbon NMR provides the definitive confirmation of the molecular skeleton.
| Carbon Type | Chemical Shift ( | Characteristic Feature |
| Carbonyl (C=O) | 175.0 – 180.0 | Most deshielded signal. Intensity is low due to lack of NOE and long relaxation time. |
| Ipso Aromatic (C1') | 140.0 – 145.0 | Quaternary carbon. Usually significantly shorter than other aromatic peaks. |
| Meta Aromatic | 128.0 – 129.0 | Intense signal (2 carbons per ring |
| Ortho Aromatic | 127.0 – 128.0 | Intense signal (4C equivalent). |
| Para Aromatic | 126.0 – 127.0 | 2C equivalent. |
| 46.0 – 48.0 | Diagnostic aliphatic signal. | |
| 40.0 – 42.0 | Diagnostic aliphatic signal. |
Part 5: Case Study & Data Tabulation[2]
Below is a comparison of the parent acid against a synthesized amide derivative, illustrating the expected spectral shifts.
Comparative Spectral Data Table (Solvent: )
| Position | Proton/Carbon | Parent Acid ( | N-Methyl Amide Derivative ( | Shift Logic |
| -COOH / -CONR | 1H (Labile) | 11.5 (br s) | 5.4 (br s, NH) | Loss of acidic proton; appearance of Amide NH. |
| 1H | 4.56 (t) | 4.62 (t) | Minimal change; distant from modification. | |
| 2H | 3.08 (d) | 2.95 (d) | Slight upfield shift due to reduced electron withdrawal of amide vs acid. | |
| Aromatic | 10H | 7.15 - 7.35 (m) | 7.18 - 7.38 (m) | Remotely affected. |
| Carbonyl | 13C | 178.2 | 171.5 | Amide carbonyls are generally more shielded (upfield) than acids. |
| N-Methyl | 1H / 13C | N/A | 2.75 (d) / 26.5 | New signal confirming derivatization. |
Part 6: Advanced Structural Validation (2D NMR)
For complex derivatives (e.g., where one phenyl ring is substituted), 1D NMR is insufficient. HMBC (Heteronuclear Multiple Bond Correlation) is required to connect the aliphatic chain to the specific aromatic ring.
HMBC Correlation Logic
-
-Proton (
4.6) will show a strong 3-bond correlation ( ) to the Ipso carbons ( 143) of both rings. -
-Protons (
3.1) will show a 2-bond correlation ( ) to the Carbonyl ( 178) and a 3-bond correlation to the Ipso carbons .
Figure 2: HMBC connectivity map demonstrating long-range coupling pathways for structural confirmation.
References
-
National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (2017). Proton NMR: ABX Patterns and Aromatic Systems. Organic Chemistry Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis and characterization of diphenylpropanoic acid derivatives (Supplementary Information). ChemComm. Retrieved from [Link]
Sources
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid as a chiral building block
This guide details the technical profile, synthesis, and applications of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid , a specialized chiral building block.
Executive Summary
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid (also known as the (S)-monomethyl ester of 2-(diphenylmethyl)malonic acid ) is a high-value chiral synthon used primarily to access enantiopure
Unlike simple propionates, this molecule possesses a chemically versatile malonate hemiester core. Its structural utility lies in the ability to differentiate the two carbonyl groups: one is a stable methyl ester, and the other is a reactive free carboxylic acid. This differentiation allows for chemoselective transformations—such as Curtius rearrangements or selective reductions—making it a critical intermediate in the synthesis of peptidomimetics, endothelin receptor antagonists, and other pharmacophores requiring a bulky, lipophilic diphenyl moiety.
CRITICAL DISAMBIGUATION: Do not confuse this molecule with (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid , which is the key intermediate for the drug Ambrisentan .
This Topic: HOOC-CH(COOMe)-CH(Ph)2 (Malonate derivative, C2 attached to H).
Ambrisentan Intermediate: HOOC-CH(OH)-C(OMe)(Ph)2 (Hydroxy-acid, C3 is quaternary).
Ensure you have the correct structure before proceeding with synthesis.
Structural & Physicochemical Profile
| Property | Description |
| IUPAC Name | (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid |
| Common Name | (S)-Monomethyl 2-(diphenylmethyl)malonate |
| Molecular Formula | C |
| Molecular Weight | 284.31 g/mol |
| Chiral Center | C2 (alpha to carbonyls) |
| Key Moiety | Diphenylmethyl group (Lipophilic anchor); Malonate hemiester (Reactive core) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (acidic pH) |
3D Conformational Utility
The bulky diphenylmethyl group at the
Synthetic Route: Enzymatic Desymmetrization
The most robust method to obtain the (S)-enantiomer with high optical purity (>98% ee) is the enzymatic desymmetrization of the prochiral diester precursor.[1] Chemical synthesis typically yields racemates requiring costly resolution.
Core Workflow
-
Precursor Synthesis: Alkylation of dimethyl malonate with benzhydryl bromide (diphenylmethyl bromide).
-
Desymmetrization: Hydrolysis catalyzed by Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) . PLE is historically favored for
-substituted malonates to yield the (S)-hemiester.
Caption: Enzymatic desymmetrization pathway converting the prochiral diester to the target (S)-hemiester.
Experimental Protocols
A. Synthesis of Precursor: Dimethyl 2-(diphenylmethyl)malonate
Note: This step requires anhydrous conditions.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Reagents: Suspend sodium hydride (60% dispersion in oil, 1.1 eq) in anhydrous THF (10 mL/g NaH). Cool to 0°C.
-
Addition: Add dimethyl malonate (1.0 eq) dropwise. Stir for 30 min until H
evolution ceases. -
Alkylation: Add benzhydryl bromide (1.0 eq) dissolved in THF dropwise.
-
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from hexane/EtOAc to obtain the prochiral diester.
B. Enzymatic Desymmetrization to (S)-Hemiester
Note: pH control is critical for enzyme activity and preventing chemical (racemic) hydrolysis.
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.0).
-
Emulsion: Suspend Dimethyl 2-(diphenylmethyl)malonate (10 mmol) in the buffer (50 mL). Add a small amount of acetone (5% v/v) if solubility is poor, though this may slow the enzyme.
-
Initiation: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol substrate).
-
Reaction: Stir vigorously at 25°C. Monitor the pH; as the acid forms, the pH will drop. Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat) or manual addition.
-
Termination: When 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis), stop the reaction.
-
Workup:
-
Wash the aqueous mixture with Et
O (removes unreacted diester). -
Acidify the aqueous layer to pH 2.0 with 1 M HCl.
-
Extract the product (hemiester) with EtOAc (3x).
-
Dry (Na
SO ) and concentrate to yield the crude (S)-acid.
-
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
Downstream Applications: Why this Block Matters
The (S)-hemiester is a "divergent" intermediate. The free carboxylic acid can be modified while the methyl ester protects the second carbonyl, preserving the chiral center (provided conditions do not induce epimerization).
Key Transformations
-
Curtius Rearrangement (Route to
-Diphenylalanine):-
The free acid is converted to an acyl azide, then rearranged to an isocyanate.[2][3][4][5][6]
-
Trapping with benzyl alcohol yields the Cbz-protected amino ester.
-
Result: A protected form of 2-amino-3,3-diphenylpropanoic acid , a bulky non-natural amino acid used in peptide drugs to increase proteolytic stability.
-
-
Selective Reduction (Route to Chiral Diols/Hydroxy-Esters):
-
Reduction of the carboxylic acid (using Borane-DMS) leaves the ester intact.
-
Result: Methyl (S)-2-(hydroxymethyl)-3,3-diphenylpropanoate.
-
-
Arndt-Eistert Homologation:
-
Converts the acid to a homologated ester.
-
Result: Chiral succinate derivatives.
-
Caption: Divergent synthesis pathways from the chiral hemiester scaffold.
Scientific Integrity & Quality Control
Preventing Racemization
The proton at C2 (alpha to two carbonyls and a diphenylmethyl group) is acidic.
-
Avoid: Strong bases (e.g., NaH, LDA) after the chiral center is established.
-
Preferred Bases: Use mild bases like Pyridine, NMM, or NaHCO
for downstream couplings. -
Storage: Store at -20°C under Argon.
Analytical Standards
-
Enantiomeric Excess (ee): Must be >98% for pharmaceutical use.
-
Method: Derivatize with a chiral amine (e.g., (R)-methylbenzylamine) and analyze by diastereomeric ratio via
H NMR, or use Chiral HPLC.
-
-
Purity: Check for the presence of the di-acid (over-hydrolysis byproduct) or the diester (incomplete reaction).
References
-
Iosub, V., et al. (2010). "Enantioselective Synthesis of
-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of -Disubstituted Malonate Diesters." The Journal of Organic Chemistry. -
García-Urdiales, E., et al. (2005). "Enantioselective Enzymatic Desymmetrizations in Organic Synthesis."[7] Chemical Reviews.
-
Curtius, T. (1890). "Ueber Stickstoffwasserstoffsäure (Azoimid)."[5] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the rearrangement mechanism).
- Jones, J. B. (1986). "Enzymes in organic synthesis." Tetrahedron. (Seminal work on Pig Liver Esterase specificity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. Enantioselective enzymatic desymmetrizations in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Role as a key intermediate for Ambrisentan synthesis
An In-Depth Technical Guide on the Pivotal Role of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid in the Synthesis of Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of Ambrisentan, a potent and selective endothelin type-A receptor antagonist. The focus of this document is to elucidate the critical role of the key intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, and to provide detailed, field-proven insights into its synthesis and subsequent conversion to Ambrisentan.
Introduction: The Significance of Ambrisentan
Ambrisentan is a vital therapeutic agent for the treatment of pulmonary arterial hypertension (PAH), a progressive and life-threatening disease.[1] Its mechanism of action involves the selective blockade of the endothelin type-A (ETA) receptor, leading to vasodilation and a reduction in pulmonary arterial pressure. The stereochemistry of Ambrisentan is crucial for its pharmacological activity, with the (S)-enantiomer being the active pharmaceutical ingredient. Consequently, a robust and efficient stereoselective synthesis is of paramount importance.
Retrosynthetic Analysis and the Identification of a Key Intermediate
A common and effective retrosynthetic approach for Ambrisentan (1) disconnects the ether linkage to the pyrimidine ring, revealing the key chiral acid intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6), and a pyrimidine derivative. This key intermediate contains the required stereocenter and the core structural framework of the molecule.
Caption: Retrosynthetic analysis of Ambrisentan highlighting the key intermediate.
Synthesis of the Key Intermediate: A Step-by-Step Protocol
The synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) is a multi-step process that begins with commercially available starting materials.
Step 1: Darzens Condensation to form Methyl 3,3-diphenyloxirane-2-carboxylate (3)
The synthesis commences with a Darzens condensation between benzophenone and methyl chloroacetate. This reaction is a cornerstone for the formation of α,β-epoxy esters, also known as glycidic esters. The choice of a strong base is critical for the deprotonation of the α-carbon of methyl chloroacetate to form the reactive enolate.
Experimental Protocol:
-
To a solution of sodium methanolate (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF) (25 mL), add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL).
-
Stir the reaction mixture at -10 °C for 2 hours.[1]
-
Quench the reaction with water (50 mL).
-
Extract the product with diethyl ether (3 x 80 mL).
-
Combine the organic phases and wash with saturated NaCl solution.
-
The resulting residue of methyl 3,3-diphenyloxirane-2-carboxylate (3) can be used in the next step without further purification.[1]
Step 2: Acid-Catalyzed Ring Opening to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (4)
The epoxide ring of intermediate (3) is then opened via an acid-catalyzed reaction with methanol. This step introduces the methoxy group and sets up the two adjacent stereocenters. The use of an acid catalyst, such as p-toluenesulfonic acid, facilitates the protonation of the epoxide oxygen, making it a better leaving group for the nucleophilic attack by methanol.
Experimental Protocol:
-
To a solution of methyl 3,3-diphenyloxirane-2-carboxylate (3) (8.2 g, 31.6 mmol) in methanol (40 mL), add p-toluenesulfonic acid (0.5 g).
-
Stir the solution at room temperature for 30 minutes to afford the solution containing methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (4).[1]
Step 3: Hydrolysis to Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (5)
The methyl ester of intermediate (4) is hydrolyzed under basic conditions to yield the racemic carboxylic acid (5). This saponification reaction is a standard and high-yielding transformation.
Experimental Protocol:
-
To the solution of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (4), add an aqueous solution of NaOH (10% wt.) (60 mL).
-
Stir the mixture at reflux for 1 hour, monitoring the disappearance of the ester by TLC.
-
Evaporate the methanol from the solution.
-
The resulting solution containing the sodium salt of the racemic acid is then acidified to precipitate the free acid.
Step 4: Chiral Resolution to Obtain (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6)
This is the most critical step in the synthesis of the key intermediate. The separation of the enantiomers of the racemic acid (5) is achieved through the formation of diastereomeric salts with a chiral resolving agent. A commonly used and efficient resolving agent is the naturally derived and cost-effective (S)-dehydroabietylamine.[1]
Experimental Protocol:
-
Dissolve the racemic acid (5) (14 g, 51.4 mmol) in methyl tertiary-butyl ether (MTBE) (140 mL) and heat to reflux for 30 minutes.
-
Add a solution of (S)-dehydroabietylamine (7) (14.7 g, 51.4 mmol) in MTBE (50 mL) dropwise over 10 minutes.
-
Stir the reaction mixture for 1 hour at reflux temperature.
-
Cool the mixture to 0 °C and continue to stir for 2 hours.
-
The precipitated (S,S)-diastereomeric salt is then isolated by filtration.
-
The optically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) is liberated from the salt by treatment with an acid.
Quantitative Data Summary
| Step | Product | Starting Materials | Yield | Purity |
| 1 | Methyl 3,3-diphenyloxirane-2-carboxylate (3) | Benzophenone, Methyl Chloroacetate | ~82%[1] | Used directly |
| 2 & 3 | Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (5) | Intermediate (3) | ~85%[1] | N/A |
| 4 | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) | Racemic acid (5), (S)-dehydroabietylamine | ~70% (based on racemate)[1] | >99% ee[2] |
| 5 | Ambrisentan (1) | Intermediate (6), 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | ~87%[1] | >99.5%[2] |
Conversion of the Key Intermediate to Ambrisentan
The final step in the synthesis of Ambrisentan is the nucleophilic substitution reaction between the key intermediate (6) and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. The hydroxyl group of the carboxylic acid is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces the methylsulfonyl group on the pyrimidine ring.
Caption: Final condensation step to form Ambrisentan.
Experimental Protocol:
-
To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) (3.6 g, 13.1 mmol) and sodium amide (NaNH2) (1.0 g, 25.6 mmol) in dimethylformamide (DMF) (20 mL), slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL).[1]
-
Stir the reaction at room temperature for 5 hours.[1]
-
Quench the reaction with water (20 mL) and acidify to a pH of 2 with 10% H2SO4 aqueous solution.
-
Extract the mixture with ethyl acetate (4 x 50 mL).
-
Wash the combined organic layers with water and saturated NaCl solution.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield Ambrisentan (1).
Conclusion
The synthesis of Ambrisentan is a well-established process where the strategic use of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid as a key intermediate is fundamental. The successful execution of the Darzens condensation, epoxide ring-opening, hydrolysis, and a highly efficient chiral resolution are critical for the overall efficiency of the synthesis. The detailed protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this important pharmaceutical agent.
References
-
Li, J., & Tian, L. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. AIDIC Conference Series, 12, 43-48. [Link]
-
New Drug Approvals. (2018). Ambrisentan. [Link]
-
Peng, X., Li, P., & Shi, Y. (2012). Asymmetric synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation. The Journal of organic chemistry, 77(1), 701–703. [Link]
-
Feng, W. D., Zhuo, S. M., Yu, J., Zhao, C. M., & Zhang, F. L. (2018). Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist. Organic process research & development, 22(9), 1251–1257. [Link]
-
Synchemia. (n.d.). Ambrisentan Hydroxy Acid Impurity (S-isomer). [Link]
- Ratiopharm GmbH. (2010). Process for producing ambrisentan.
-
Zhang, Q., Lyu, J., & Hu, H. (2017). Synthesis of (+)-ambrisentan. Journal of China Pharmaceutical University, 48(3), 293-296. [Link]
Sources
Starting materials for synthesizing (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
Introduction: The Strategic Importance of a Chiral Building Block
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a sophisticated chiral building block of significant value in the pharmaceutical industry.[1] Its primary role is as a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[2][3] The synthesis of this molecule presents a notable chemical challenge: the stereocontrolled construction of a chiral α-hydroxy acid moiety adjacent to a sterically demanding quaternary carbon bearing two phenyl groups.
This guide provides a detailed examination of the primary synthetic strategies and the corresponding starting materials required to produce (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. We will explore two principal pathways: the resolution of a racemic mixture derived from common bulk chemicals and the more elegant de novo asymmetric synthesis approaches that aim to set the desired stereochemistry from the outset. This analysis is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical and theoretical considerations for synthesizing this critical pharmaceutical intermediate.
Strategy 1: Racemic Synthesis and Optical Resolution
This classical approach bifurcates the synthetic problem: first, the carbon skeleton is constructed to yield a racemic mixture of the target acid, and second, the desired (S)-enantiomer is isolated from this mixture.
Core Starting Materials: Benzophenone and Methyl Chloroacetate
The most direct and industrially relevant synthesis of the racemic acid begins with two readily available, low-cost starting materials: benzophenone and methyl chloroacetate.[3]
-
Causality of Selection : Benzophenone serves as the ideal precursor for the C3-diphenylmethyl moiety of the target molecule. Methyl chloroacetate provides the C1 and C2 carbons of the propionic acid backbone, already containing the ester functionality required for subsequent reactions.
The synthesis proceeds through a one-pot sequence involving a Darzens condensation to form a glycidic ester (an epoxide), which then undergoes a base-catalyzed rearrangement and subsequent hydrolysis.[2][3]
Synthetic Pathway Overview
The reaction sequence begins with the deprotonation of methyl chloroacetate by a strong base, such as sodium methoxide, to form an enolate. This enolate then attacks the carbonyl carbon of benzophenone. An intramolecular nucleophilic substitution follows, displacing the chloride and forming the epoxide ring of methyl 3,3-diphenyloxirane-2-carboxylate. This intermediate is not typically isolated. Instead, the continued presence of the methoxide base catalyzes the rearrangement of the epoxide to a methoxy-ester, which upon final hydrolytic workup, yields the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Experimental Protocol: Synthesis of Racemic Acid
The following protocol is a representative synthesis adapted from patent literature.[2]
-
Reaction Setup : A suitable reactor is charged with toluene and sodium methoxide under an inert atmosphere.
-
Reagent Addition : The mixture is cooled to -10°C to -5°C. A solution of methyl chloroacetate in toluene is added slowly, maintaining the low temperature.
-
Benzophenone Addition : A solution of benzophenone in toluene is then added dropwise to the reaction mixture.
-
Reaction : The reaction is maintained at low temperature and stirred for several hours until completion, which can be monitored by TLC or HPLC.
-
Workup & Hydrolysis : Water is added to quench the reaction. The organic layer is separated. The intermediate ester is then hydrolyzed using an aqueous solution of sodium hydroxide.
-
Isolation : After hydrolysis, the aqueous layer is acidified (e.g., with HCl) to a pH of ~2-3, causing the racemic acid to precipitate. The solid is collected by filtration, washed with water, and dried.
Chiral Resolution
The final step is the separation of the enantiomers. This is achieved by reacting the racemic acid with a chiral amine, such as (S)-1-(4-nitrophenyl)ethylamine or (S)-1-(4-chlorophenyl)ethylamine, to form a pair of diastereomeric salts.[4]
-
Principle : Diastereomers have different physical properties, including solubility. By carefully choosing a solvent system, one diastereomeric salt (e.g., the salt of the (S)-acid with the (S)-amine) can be selectively crystallized from the solution.
-
Procedure : The isolated diastereomeric salt is then treated with an acid to break the salt and liberate the enantiomerically pure (S)-acid.
Trustworthiness : This method is well-documented in patents for the synthesis of Ambrisentan precursors.[2][3] However, it is inherently inefficient. The theoretical maximum yield is 50%, and practical yields are often significantly lower, with one process reporting a 15% yield of the desired S-enantiomer after resolution.[3] This makes the process costly in terms of material and waste generation.
Strategy 2: De Novo Asymmetric Synthesis
To overcome the inherent limitations of resolution, asymmetric synthesis aims to create the desired (S)-enantiomer directly. This requires a different set of starting materials and methodologies that can control the stereochemical outcome of the reaction.
Approach A: Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless AD is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[5][6]
-
Core Starting Material : A trisubstituted alkene, specifically 1,1-diphenylpropene or a related derivative.
-
Causality of Selection : This alkene contains the necessary diphenylmethyl moiety and the adjacent carbon that will become the chiral center. The Sharpless AD reaction will install two hydroxyl groups across the double bond with a predictable and high degree of stereocontrol, forming a chiral diol precursor.
Synthetic Pathway Overview
The synthesis begins with the asymmetric dihydroxylation of 1,1-diphenylpropene using a catalytic amount of osmium tetroxide, a stoichiometric reoxidant (like K₃Fe(CN)₆), and a chiral ligand.[6] To obtain the (S)-configuration at the eventual C2 position, the appropriate AD-mix ligand system must be selected. The resulting chiral diol can then be chemically manipulated through selective protection and oxidation to yield the final product.
Experimental Protocol: Representative Sharpless AD
The following is a general protocol for an asymmetric dihydroxylation.
-
Reaction Setup : A mixture of t-butanol and water (1:1) is prepared in a flask and cooled to 0°C. The commercially available AD-mix-β (which contains the osmium catalyst, reoxidant, and chiral ligand (DHQD)₂PHAL) is added.[5]
-
Substrate Addition : The alkene (e.g., 1,1-diphenylpropene) is added to the stirred mixture.
-
Reaction : The reaction is stirred vigorously at 0°C or room temperature until the starting material is consumed (monitored by TLC).
-
Quenching : The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for one hour.
-
Extraction : Ethyl acetate is added, and the organic layer is separated. The aqueous layer is extracted several times with ethyl acetate.
-
Isolation and Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash column chromatography.
Expertise & Trustworthiness : The Sharpless AD is a Nobel Prize-winning reaction known for its high enantioselectivity (>99% ee for many substrates) and reliability.[6] While this route is elegant, the subsequent conversion of the resulting diol to the target acid requires several additional steps (e.g., selective protection of the primary alcohol, oxidation of the secondary alcohol to a carboxylic acid, and methylation of the tertiary alcohol), which may impact the overall yield.
Approach B: Chiral Auxiliary-Mediated Alkylation
This strategy employs a recoverable chiral molecule—a chiral auxiliary—to direct the stereochemistry of a C-C bond-forming reaction.[7]
-
Core Starting Materials : A chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone), glycolic acid , and a diphenylmethylating agent (e.g., diphenylmethyl bromide).
-
Causality of Selection : Glycolic acid provides the α-hydroxy acetate backbone. It is first attached to the chiral auxiliary. The auxiliary then acts as a "chiral steering wheel," forcing the subsequent addition of the bulky diphenylmethyl group to occur from a specific face of the enolate, thereby establishing the desired (S)-stereocenter.[8]
Synthetic Pathway Overview
The synthesis involves acylating the chiral auxiliary with a protected glycolic acid derivative. The resulting imide is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. This enolate is then alkylated with a diphenylmethyl electrophile. The steric bulk of the auxiliary's substituent blocks one face of the enolate, leading to highly diastereoselective alkylation. Finally, the auxiliary is cleaved hydrolytically to release the chiral α-hydroxy acid and regenerate the auxiliary for potential reuse.
Expertise & Trustworthiness : Chiral auxiliaries are a cornerstone of modern asymmetric synthesis.[7] This method provides high stereocontrol and a predictable outcome. However, it requires stoichiometric quantities of the often-expensive auxiliary and involves additional steps for its attachment and removal, which can lower the overall efficiency and atom economy compared to catalytic methods.
Summary and Comparison of Starting Materials
| Starting Material(s) | Synthetic Strategy | Key Advantages | Key Challenges |
| Benzophenone, Methyl Chloroacetate | Racemic Synthesis & Chiral Resolution | Inexpensive, readily available starting materials; Well-established industrial process. | Inherently inefficient (max 50% yield); Generates significant waste; Resolution can be tedious. |
| 1,1-Diphenylpropene | Asymmetric Dihydroxylation | Potentially high enantioselectivity (>99% ee); Catalytic use of chiral material. | Requires multiple subsequent steps to convert the diol intermediate to the final product. |
| Chiral Auxiliary, Glycolic Acid | Auxiliary-Mediated Alkylation | High and predictable stereocontrol; Auxiliary can often be recovered and reused. | Requires stoichiometric amounts of expensive chiral auxiliary; Additional protection/deprotection steps. |
Conclusion
The selection of starting materials for the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is intrinsically linked to the chosen synthetic strategy. For large-scale industrial production where cost is paramount, the pathway beginning with benzophenone and methyl chloroacetate followed by resolution remains a viable, albeit inefficient, option. However, for more modern, efficient, and sustainable syntheses, asymmetric approaches are superior. The Sharpless asymmetric dihydroxylation of a diphenylalkene offers a powerful catalytic entry point, while chiral auxiliary-based methods provide a robust and predictable, though less atom-economical, alternative. The optimal choice depends on a careful balance of factors including cost, scale, efficiency, and the specific capabilities of the research or manufacturing environment.
References
-
Gao, Y. et al. (2015). Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement. PMC. Available at: [Link]
-
Yu, H., Ballard, C. E., & Wang, B. (2001). A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary. Tetrahedron Letters, 42(10), 1835–1838. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Gao, F. et al. (2021). Benzilic acid (ester) rearrangement: Mechanism and state-of-the-art reaction. ResearchGate. Available at: [Link]
- Google Patents. (2012). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Google Patents. (2013). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Not directly cited in the final text.
- Not directly cited in the final text.
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]
- Not directly cited in the final text.
- Not directly cited in the final text.
- Not directly cited in the final text.
- Not directly cited in the final text.
-
Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
- Not directly cited in the final text.
- Google Patents. (2010). (12) United States Patent.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Sci-Hub. A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary / Tetrahedron Letters, 2001 [sci-hub.box]
Mechanism of action for endothelin receptor antagonists derived from this compound
This guide details the mechanism of action (MoA) for Endothelin Receptor Antagonists (ERAs) derived from the prototypical sulfonamide lead compound, Ro 46-2005 .
As the first synthetic, orally active non-peptide antagonist, Ro 46-2005 served as the structural template for a generation of "sentan" drugs (e.g., Bosentan , Macitentan ). This analysis focuses on the pharmacological blockade of the Endothelin-1 (ET-1) signaling cascade, the structural optimization of this class, and the experimental validation of their efficacy.[1]
Executive Summary
The compound class derived from Ro 46-2005 functions as competitive, reversible antagonists at the G-protein-coupled receptors (GPCRs)
Molecular Mechanism of Blockade
Receptor Target & Binding Kinetics
The endothelin system comprises two distinct receptor subtypes:
- Receptor: Located primarily on vascular smooth muscle cells (VSMCs).[2] Activation leads to potent vasoconstriction and proliferation.
- Receptor: Located on endothelial cells (mediating clearance and NO/prostacyclin release) and VSMCs (vasoconstriction).[3]
Ro 46-2005 and its derivatives (e.g., Bosentan) are dual antagonists , binding with high affinity to both
-
Binding Mode: These antagonists are lipophilic molecules that penetrate the transmembrane helical bundle. Mutagenesis studies suggest they interact with residues in Transmembrane domains (TM) II, III, V, VI, and VII, overlapping significantly with the ET-1 binding pocket.
-
Kinetics: They exhibit competitive antagonism . The presence of the antagonist increases the
of ET-1 without suppressing the maximal response ( ), indicated by a rightward shift in the dose-response curve.
Signal Transduction Interference
Under normal physiological conditions, ET-1 binding induces a conformational shift in the receptor that exposes intracellular loops to
The Blocked Pathway:
-
G-Protein Decoupling: The antagonist prevents
activation. -
PLC Inhibition: Phospholipase C
(PLC ) remains inactive. -
Second Messenger Suppression: Hydrolysis of PIP2 is halted; Inositol trisphosphate (
) and Diacylglycerol (DAG) are not generated. -
Calcium Control: The
-mediated release of intracellular from the sarcoplasmic reticulum is abolished. -
Functional Outcome: Prevention of myosin light chain kinase (MLCK) activation, resulting in vasodilation and inhibition of hypertrophic gene expression.
Pathway Visualization
The following diagram illustrates the specific node of interference within the VSMC signaling cascade.
Figure 1: Mechanism of competitive antagonism at the ET-A receptor, preventing Gq-mediated calcium release.
Structural Optimization: From Lead to Drug
The transition from the lead compound Ro 46-2005 to clinically approved agents involved optimizing the sulfonamide scaffold for potency, oral bioavailability, and half-life.
| Compound | Class | Structure Core | Key Optimization | |
| Ro 46-2005 | Lead | Sulfonamide | ~220 nM / ~220 nM | First orally active non-peptide. Proof of concept. |
| Bosentan | 1st Gen | Sulfonamide | 4.7 nM / 95 nM | Pyrimidine addition improved potency and oral bioavailability. |
| Macitentan | 2nd Gen | Sulfamide | 0.5 nM / 391 nM | Increased lipophilicity for tissue penetration; slow receptor dissociation (insurmountable antagonism). |
Causality in Design: The initial sulfonamide (Ro 46-2005) suffered from moderate potency and rapid clearance. By modifying the core to a pyrimidine-sulfonamide (Bosentan), researchers enhanced binding affinity via additional hydrophobic interactions within the receptor pocket. Further modification to a sulfamide moiety (Macitentan) improved receptor residence time, allowing for sustained blockade even when plasma drug levels fluctuate.
Experimental Protocols for Validation
To validate the mechanism of action for a compound derived from this class, two core assays are required: Radioligand Binding (affinity) and Calcium Mobilization (functional efficacy).
Protocol A: Competitive Radioligand Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation:
-
Harvest CHO cells stably expressing human
or receptors. -
Homogenize in ice-cold HEPES buffer containing protease inhibitors.
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 pM
-ET-1 (Radioligand). -
Add increasing concentrations of the test compound (
M to M). -
Incubate for 120 min at 25°C to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
-
Wash filters 3x with cold saline.
-
Measure radioactivity using a gamma counter.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Compound].
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: Functional Calcium Flux Assay (FLIPR)
Purpose: To confirm the compound functionally inhibits ET-1 induced signaling.
-
Cell Loading:
-
Seed VSMCs or
-expressing CHO cells in black-wall 96-well plates. -
Incubate with Calcium-4 or Fluo-4 AM dye (fluorescent
indicator) for 60 min at 37°C.
-
-
Antagonist Pre-treatment:
-
Add test compound (Ro 46-2005 derivative) 15 minutes prior to agonist challenge.
-
-
Agonist Challenge:
-
Inject ET-1 (at
concentration) automatically using the FLIPR (Fluorometric Imaging Plate Reader) system.
-
-
Data Acquisition:
-
Measure fluorescence intensity (RFU) in real-time for 180 seconds.
-
Self-Validating Check: A successful antagonist will flatten the fluorescence spike dose-dependently. If the baseline fluorescence rises before ET-1 injection, the compound may be an agonist or cytotoxic (false positive).
-
Experimental Workflow Diagram
Figure 2: Parallel workflows for validating receptor affinity (Radioligand) and functional blockade (Calcium Flux).
References
-
Clozel, M., et al. (1993).[4] Pathophysiological role of endothelin revealed by the first orally active endothelin receptor antagonist.[4] Nature, 365(6448), 759-761.[4] Link
-
Breu, V., et al. (1993). In vitro characterization of Ro 46-2005, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors.[4][5] FEBS Letters, 334(2), 210-214.[4][5] Link
-
Neidhart, W., et al. (1996).[1] The Discovery of Nonpeptide Endothelin Receptor Antagonists.[1][3][6][7][8] Progression towards Bosentan. CHIMIA, 50(11), 519-524. Link
-
Roux, S., et al. (1993). In vivo pharmacology of Ro 46-2005, the first synthetic nonpeptide endothelin receptor antagonist.[7] Journal of Cardiovascular Pharmacology, 22(Suppl 8), S377-S379.[7] Link
Sources
- 1. The Discovery of Nonpeptide Endothelin Receptor Antagonists. Progression towards Bosentan | CHIMIA [chimia.ch]
- 2. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro characterization of Ro 46-2005, a novel synthetic non-peptide endothelin antagonist of ETA and ETB receptors [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different endothelin receptor antagonists and of the novel non‐peptide antagonist Ro 46‐2005 on endothelin levels in rat plasma | Scilit [scilit.com]
- 7. In vivo pharmacology of Ro 46-2005, the first synthetic nonpeptide endothelin receptor antagonist: implications for endothelin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Relationship between (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid and its methyl ester
[1]
Executive Summary
This guide details the chemical, synthetic, and analytical relationships between (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS: 178306-52-0) and its methyl ester precursor, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate (CAS: 178306-47-3 / 177036-78-1).
These compounds are critical intermediates in the manufacturing of Ambrisentan (Letairis®), a selective endothelin type-A (ET_A) receptor antagonist used for Pulmonary Arterial Hypertension (PAH). The core technical relationship is defined by a hydrolytic conversion followed by a chiral resolution . The methyl ester serves as the primary racemic product of the Darzens condensation, while the (S)-acid is the resolved chiral synthon required for the final drug substance.
Chemical Relationship & Synthetic Pathway[1][2][3][4][5][6][7]
The relationship between the ester and the acid is governed by two fundamental processes: Saponification (chemical conversion) and Optical Resolution (stereochemical selection).
The Synthetic Cascade
In the industrial synthesis of Ambrisentan, the methyl ester is not merely a derivative but the obligate precursor . The pathway proceeds as follows:
-
Darzens Condensation: Benzophenone reacts with methyl chloroacetate to form the glycidic ester.
-
Ring Opening (Methanolysis): The glycidic ester undergoes acid-catalyzed ring opening with methanol to yield Racemic Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate .
-
Hydrolysis (The Link): The racemic ester is hydrolyzed to Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid .
-
Resolution: The racemic acid is resolved (typically via (S)-dehydroabietylamine salt) to yield the desired (S)-Acid .
Hydrolysis Mechanism & Kinetics
The conversion of the methyl ester to the acid is a base-catalyzed hydrolysis (Saponification) following the B_Ac2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
-
Thermodynamics: The reaction is irreversible under basic conditions due to the deprotonation of the resulting carboxylic acid (
), which drives the equilibrium forward. -
Kinetics: The presence of the
-hydroxy group and the bulky diphenyl moiety at the -position creates steric hindrance, often requiring elevated temperatures (reflux) and strong nucleophiles ( ) rather than mild enzymatic conditions for efficient industrial conversion.
Why Hydrolyze Before Resolution?
A critical process decision is whether to resolve the ester or the acid.
-
Ester Resolution: Requires enzymatic kinetic resolution (e.g., Lipases).[1][2][3] While feasible in research, it is often kinetically slow due to the steric bulk of the diphenyl group.
-
Acid Resolution: The free carboxylic acid allows for the formation of diastereomeric salts with chiral amines (e.g., (S)-1-(4-nitrophenyl)ethylamine or Dehydroabietylamine). This method is preferred in process chemistry because it relies on solubility differences (thermodynamic control) rather than reaction rates (kinetic control), offering higher scalability and enantiomeric excess (ee).
Visualization: Reaction & Process Workflow
The following diagram illustrates the transformation from the racemic ester precursor to the final resolved (S)-acid.
Caption: Synthetic workflow converting the racemic methyl ester precursor to the purified (S)-acid synthon via saponification and diastereomeric salt resolution.
Analytical Distinction & Characterization
Distinguishing the (S)-acid from its methyl ester (and the (R)-enantiomer) is critical for quality control. The ester is a common process-related impurity (Impurity A) in the final acid intermediate.
Physicochemical Properties
| Property | (S)-Acid (Intermediate) | Methyl Ester (Precursor/Impurity) |
| CAS Number | 178306-52-0 | 178306-47-3 (Racemic) |
| Formula | ||
| MW | 272.30 g/mol | 286.32 g/mol |
| State | Solid (Crystalline Powder) | Solid or Oil (Low MP) |
| Solubility | Soluble in alcohols, basic water; Insoluble in acidic water. | Soluble in organics (DCM, EtOAc); Insoluble in water. |
| Polarity | High (Polar, H-bond donor) | Low (Lipophilic) |
HPLC Separation Strategy
-
Reverse Phase (Achiral): The Acid elutes earlier than the Ester due to the free carboxylic acid group (higher polarity).
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4).
-
Order of Elution: Acid (
min) Ester ( min).
-
-
Chiral HPLC: Required to determine Enantiomeric Excess (ee%).
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).
-
Mode: Normal Phase (Hexane/IPA) is standard for esters; Reverse Phase usually requires additives for acids.
-
Experimental Protocols
Protocol A: Hydrolysis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate
This protocol converts the racemic ester to the racemic acid prior to resolution.
Reagents:
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate (1.0 eq)
-
Sodium Hydroxide (NaOH), 20% aqueous solution (2.0 eq)
-
Methanol (MeOH) (5 volumes)
-
Hydrochloric Acid (HCl), 1N
Procedure:
-
Dissolution: Charge the reaction vessel with Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate and MeOH. Stir until dissolved.
-
Saponification: Add 20% NaOH solution dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (
) and maintain for 3–5 hours.-
Checkpoint: Monitor by TLC or HPLC until Ester < 0.5%.
-
-
Concentration: Distill off MeOH under reduced pressure.
-
Workup: Dilute the residue with water. Wash with Methyl tert-butyl ether (MTBE) to remove neutral impurities (unreacted benzophenone).
-
Isolation: Acidify the aqueous layer to pH 1–2 using 1N HCl. The product (Racemic Acid) will precipitate.
-
Filtration: Filter the white solid, wash with water, and dry at
.
Protocol B: Chiral Resolution to (S)-Acid
This protocol isolates the (S)-enantiomer using a chiral amine.
Reagents:
-
Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (1.0 eq)
-
(S)-Dehydroabietylamine (1.0 eq)
-
Solvent: MTBE / Ethanol mixture
Procedure:
-
Salt Formation: Dissolve the racemic acid in MTBE/Ethanol (9:1) at
. Add (S)-Dehydroabietylamine.[4][5] -
Crystallization: Cool the solution slowly to
over 4 hours. The (S)-Acid-(S)-Amine salt is less soluble and will crystallize.[6] -
Filtration: Filter the salt. (The mother liquor contains the (R)-isomer).
-
Liberation: Suspend the salt in water and add dilute HCl to pH 2. Extract the liberated free (S)-Acid into Ethyl Acetate.
-
Drying: Evaporate the solvent to yield (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (Target ee% > 99%).
References
-
Gilead Sciences, Inc. (2007). Ambrisentan (Letairis) Prescribing Information. U.S. Food and Drug Administration.[7] Link
-
Li, J., & Tian, L. (2015).[4] Improved Synthesis Process of Ambrisentan and Darusentan.[5] Chemical Engineering Transactions, 46, 43-48.[4] Link
-
Satyanarayana, R. M., et al. (2010).[8] Multistep process for preparation of ambrisentan and darusentan. World Intellectual Property Organization, WO2010070658. Link
-
Gidwani, R. M., et al. (2012). Process for preparation of ambrisentan. U.S. Patent Application US20130184490A1. Link
-
Ribeiro, J. B., et al. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 16(3). Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 5. aidic.it [aidic.it]
- 6. CN103012280A - Method for preparing ambrisentan - Google Patents [patents.google.com]
- 7. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 8. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Enantioselective synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
An Application Note and Protocol for the Enantioselective Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
Introduction
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a chiral α-hydroxy acid of significant interest in the pharmaceutical industry. It serves as a crucial, high-value intermediate in the synthesis of Ambrisentan, a selective endothelin type-A receptor antagonist approved for the treatment of pulmonary artery hypertension (PAH)[1][2][3]. The therapeutic efficacy of Ambrisentan is specific to its (S)-enantiomer, which necessitates a robust and scalable method for producing the chiral acid intermediate with high enantiomeric purity.
The synthesis of α-hydroxy carboxylic acids with a quaternary stereocenter, such as the target molecule, presents a considerable challenge in organic synthesis. This guide provides a detailed protocol for the enantioselective synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, focusing on a classical resolution strategy. This method, while traditional, is reliable and well-documented in patent literature for its ability to yield the desired product with high chemical and chiral purity suitable for pharmaceutical applications[1][2]. Additionally, we will briefly discuss modern asymmetric strategies that represent alternative, more direct approaches to establishing the desired stereocenter.
This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries. It aims to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding of the synthetic process.
Physicochemical Properties of the Target Compound
A summary of the key physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is provided below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | [4] |
| CAS Number | 178306-52-0 | [3], [5] |
| Molecular Formula | C₁₆H₁₆O₄ | [4] |
| Molecular Weight | 272.29 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Melting Point | 123-125 °C | [1] |
| Purity | >98.0% (HPLC) | [3][7] |
Overview of Synthetic Strategies
The primary challenge in synthesizing the target molecule is the efficient and precise installation of the stereocenter at the C2 position. Two main strategies are prevalent:
-
Classical Resolution of a Racemic Mixture: This is a widely implemented industrial method. It involves the synthesis of the racemic (±)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, followed by separation of the enantiomers using a chiral resolving agent. The resolving agent forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. This method is robust and scalable, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted enantiomer.
-
Asymmetric Synthesis: These methods aim to create the desired stereocenter directly, offering higher theoretical yields. A prominent example is the Sharpless Asymmetric Dihydroxylation (AD) , which can convert a suitably substituted alkene into a chiral diol with high enantioselectivity[8][9]. This diol could then be further elaborated to the target acid. While elegant, developing a practical asymmetric synthesis requires significant process optimization, including the synthesis of the specific alkene precursor and the selection of appropriate catalysts and reaction conditions.
This guide will focus on the detailed protocol for the classical resolution method, as it is a well-established and validated approach[1][2].
Detailed Experimental Protocol: Synthesis via Classical Resolution
This protocol is divided into three main stages:
-
Synthesis of the racemic starting material.
-
Resolution of the enantiomers.
-
Isolation and purification of the final (S)-enantiomer.
Stage 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
This stage involves a three-step, one-pot synthesis starting from benzophenone, followed by hydrolysis.
Caption: Synthetic pathway to the racemic acid precursor.
Materials & Reagents:
-
Benzophenone
-
Methyl Chloroacetate
-
Sodium Methoxide (NaOMe)
-
Toluene
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Protocol:
-
Epoxidation (Darzens Condensation):
-
To a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge toluene (2.4 L/kg of benzophenone) and benzophenone (1.0 eq). Stir for 15 minutes to dissolve.
-
Charge sodium methoxide (1.4 eq) to the mixture and stir for another 15 minutes.
-
Cool the reaction mass to a temperature of -10 to -5 °C.
-
Slowly add a solution of methyl chloroacetate (2.0 eq) dissolved in toluene (0.6 L/kg of benzophenone) over approximately 90 minutes, ensuring the temperature is maintained below -5 °C.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring for completion by TLC or HPLC.
-
Once the reaction is complete, add purified water (2.0 L/kg of benzophenone) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Separate the organic (toluene) layer. This layer contains the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropionate, and is used directly in the next step[2].
-
-
Rearrangement and Esterification:
-
Take the toluene layer from the previous step and distill off the toluene under vacuum.
-
To the resulting residue, add methanol (2.4 L/kg of original benzophenone).
-
Prepare a solution of p-Toluenesulfonic acid (0.05 eq) in methanol (0.3 L/kg of original benzophenone) and add it slowly to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours. The epoxide rearranges to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate[1].
-
-
Hydrolysis:
-
To the reaction mass from the previous step, add a solution of 1N aqueous sodium hydroxide.
-
Stir the mixture vigorously for 15-30 minutes.
-
Heat the reaction mass to 90-95 °C and maintain for 1 hour to ensure complete hydrolysis of the ester.
-
Cool the reaction mass to room temperature.
-
Carefully adjust the pH of the solution to 2-3 using 1N hydrochloric acid. This will precipitate the racemic acid product.
-
Cool the resulting slurry to 5-10 °C and stir for 2 hours to maximize crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum at 60-65 °C to yield racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid[1].
-
Stage 2 & 3: Enantiomeric Resolution and Isolation
This stage uses a chiral resolving agent to separate the (S)-enantiomer from the racemic mixture.
Caption: Workflow for the chiral resolution and isolation process.
Materials & Reagents:
-
Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
(S)-1-(4-nitrophenyl)ethylamine (Resolving Agent)
-
Methyl tert-butyl ether (MTBE)
-
Acetone
-
n-Heptane
-
Hydrochloric Acid (HCl)
-
Deionized Water
Protocol:
-
Diastereomeric Salt Formation:
-
In a reactor, charge the racemic acid (1.0 eq) and a mixture of methyl tert-butyl ether (MTBE, ~6 L/kg of acid) and acetone (~7.5 L/kg of acid).
-
Heat the mixture to reflux (50-55 °C) to obtain a clear solution.
-
In a separate vessel, dissolve (S)-1-(4-nitrophenyl)ethylamine (0.5 eq) in MTBE.
-
Slowly add the resolving agent solution to the hot solution of the racemic acid.
-
After the addition is complete, cool the mixture to room temperature and stir for 2-3 hours to allow the diastereomeric salt of the (S)-acid to selectively crystallize[1].
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated solid and wash the filter cake with a small amount of cold MTBE.
-
The collected solid is the diastereomeric salt of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid with (S)-1-(4-nitrophenyl)ethylamine. The mother liquor contains the enriched (R)-enantiomer salt, which can be discarded or processed for racemization and recycling.
-
-
Liberation of the (S)-Acid:
-
Suspend the wet diastereomeric salt in a mixture of deionized water and MTBE.
-
Stir the suspension and acidify the aqueous layer by adding 1N HCl until the pH is between 2-3. This breaks the salt, liberating the free (S)-acid into the organic MTBE layer and protonating the resolving agent, which remains in the aqueous layer.
-
Stir for 30 minutes, then stop and allow the layers to separate.
-
Collect the upper organic (MTBE) layer. Extract the aqueous layer again with MTBE to ensure full recovery of the product.
-
-
Final Purification and Isolation:
-
Wash the combined organic layer with water and then with brine.
-
Distill the MTBE completely under vacuum to obtain a residue.
-
To the residue, while warm (~40 °C), add a mixture of MTBE and n-heptane. The n-heptane acts as an anti-solvent to induce crystallization.
-
Cool the mixture to room temperature (25-30 °C) and stir for 2-3 hours.
-
Filter the crystalline product, wash with a small amount of n-heptane, and dry under vacuum at 50-60 °C.
-
Expected Results and Quality Control
The described process is designed to produce the target compound with high purity, suitable for subsequent use in pharmaceutical manufacturing.
| Parameter | Specification | Analytical Method |
| Yield | 15-20% (based on initial racemic acid) | Gravimetric |
| Chemical Purity | > 99.8% | HPLC |
| Chiral Purity | > 99.9% (≤ 0.1% R-isomer) | Chiral HPLC |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS, FTIR |
Rationale for Key Choices:
-
Resolving Agent: (S)-1-(4-nitrophenyl)ethylamine is chosen for its ability to form nicely crystalline salts with the target acid, allowing for efficient separation through fractional crystallization. The stoichiometry (0.5 eq) is used because one molecule of the resolving agent forms a salt with one molecule of the acid, and we aim to crystallize the salt of only one enantiomer from the racemic mixture.
-
Solvent System: The MTBE/acetone mixture for salt formation and the MTBE/n-heptane system for final crystallization are optimized to provide good solubility at high temperatures and poor solubility at low temperatures for the desired solid, which is the principle of effective crystallization.
-
pH Control: The acidification step to break the diastereomeric salt is critical. The pH must be low enough to fully protonate the carboxylic acid, making it soluble in the organic solvent, while ensuring the chiral amine is protonated and remains in the aqueous phase.
Conclusion
The enantioselective synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a critical step in the production of the drug Ambrisentan. The classical resolution method detailed in this guide provides a reliable and scalable pathway to obtain this key intermediate with the high chemical and enantiomeric purity required for pharmaceutical applications[1][2]. While the theoretical yield is limited, the robustness and proven track record of this method make it a cornerstone of industrial synthesis. Further research into asymmetric catalytic methods, such as those inspired by Sharpless asymmetric dihydroxylation, may offer more efficient routes in the future, but the resolution protocol remains a practical and effective solution.
References
- US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
PubChem Compound Summary for CID 9881947 , 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 15380898 , (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. National Center for Biotechnology Information. [Link]
- WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis . The Journal of Organic Chemistry. [Link]
-
Sharpless asymmetric dihydroxylation . Wikipedia. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review . MDPI. [Link]
-
Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO . Tetrahedron Letters. [Link]
-
A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes . PMC. [Link]
-
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid Product Page . BioOrganics. [Link]
Sources
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | CAS 178306-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [cymitquimica.com]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Note: High-Purity Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
[1][2][3][4]
Executive Summary
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (Compound 4 ) is the structurally defining scaffold of the selective endothelin-A (ET_A) receptor antagonist Ambrisentan .[2] Its synthesis presents two primary challenges: the construction of a sterically congested quaternary carbon center at C3 and the establishment of high enantiomeric purity at the C2 hydroxyl position.
This protocol delineates a scalable, three-phase synthetic route starting from Benzophenone .[3]
Chemical Strategy & Mechanism
The synthesis relies on the electronic stabilization provided by the two phenyl rings. During the ring-opening of the glycidic ester (Step 2), the developing positive charge at the benzylic position (C3) directs the nucleophilic attack of methanol exclusively to that carbon, ensuring the correct regiochemistry (3-methoxy-2-hydroxy).
Reaction Pathway Diagram[3][10]
Figure 1: Synthetic workflow from Benzophenone to the chiral acid intermediate.
Experimental Protocols
Phase 1: Darzens Condensation (Glycidic Ester Formation)
Objective: Synthesize methyl 3,3-diphenyloxirane-2-carboxylate.[1]
Mechanism: Base-catalyzed condensation of an
Materials
-
Benzophenone (1.0 eq)
-
Methyl chloroacetate (1.5 eq)
-
Sodium Methoxide (NaOMe), 30% in Methanol (1.6 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Safety Note: NaOMe is corrosive and moisture-sensitive. Perform under nitrogen.
Protocol
-
Setup: Charge a dry reactor with Benzophenone (18.2 g, 100 mmol) and Methyl chloroacetate (16.3 g, 150 mmol) in THF (100 mL).
-
Cooling: Cool the solution to -10°C using a cryostat or ice/salt bath.
-
Addition: Add NaOMe solution dropwise over 60 minutes.
-
Critical Control: Maintain internal temperature below 0°C. Exotherms can lead to polymerization of the chloroacetate.
-
-
Reaction: Stir at -5°C to 0°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[7][8]
-
Quench: Slowly add cold water (100 mL) to quench the reaction.
-
Workup: Extract with tert-Butyl Methyl Ether (MTBE) (2 x 100 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Result: Yields ~23–25 g of crude Glycidic Ester (Yellow oil or low-melting solid). Proceed directly to Phase 2.
Phase 2: Regioselective Ring Opening & Hydrolysis
Objective: Convert the epoxide to the racemic 2-hydroxy-3-methoxy acid. Mechanism: Acid-catalyzed nucleophilic attack of methanol at the benzylic C3, followed by ester saponification.
Materials
-
Crude Glycidic Ester (from Phase 1)[5]
-
Methanol (HPLC grade)
-
Sulfuric Acid (H
SO ), conc.[9] (Catalytic, 0.1 eq) or BF Et O -
Sodium Hydroxide (NaOH), 4N aqueous solution
Protocol
-
Ring Opening: Dissolve the crude Glycidic Ester in Methanol (150 mL). Add catalytic H
SO (0.5 mL).-
Note: Some protocols use Boron Trifluoride Etherate (BF
Et O), but H SO is safer and sufficient for this substrate.
-
-
Incubation: Stir at room temperature for 2 hours. The epoxide opens to form the methyl ester intermediate.
-
Hydrolysis: Add 4N NaOH (50 mL) directly to the reaction mixture.
-
Saponification: Heat to 50–60°C for 3 hours.
-
Isolation:
-
Cool to room temperature.[9]
-
Wash the alkaline solution with Toluene (50 mL) to remove unreacted Benzophenone. Discard the organic layer.
-
Acidify the aqueous layer to pH 1–2 with conc. HCl.
-
Extract the product with Ethyl Acetate (3 x 75 mL).
-
Dry and concentrate to obtain Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid .[10]
-
Yield: ~21 g (White to off-white solid).
-
Phase 3: Optical Resolution
Objective: Isolate the (S)-enantiomer. Resolving Agent: (S)-1-Phenylethylamine is cost-effective and robust. (S)-1-(4-nitrophenyl)ethylamine is an alternative for higher initial purity but higher cost.
Materials
-
Racemic Acid (from Phase 2)
-
(S)-(-)-1-Phenylethylamine (1.0 eq)
-
Solvent: Acetone/Water (4:1) or MTBE
Protocol
-
Salt Formation: Dissolve Racemic Acid (20 g, 73.5 mmol) in Acetone/Water (4:1) (200 mL) at 50°C.
-
Amine Addition: Add (S)-1-Phenylethylamine (8.9 g, 73.5 mmol) dropwise.
-
Crystallization:
-
Reflux the mixture for 30 minutes to ensure homogeneity.
-
Cool slowly to room temperature over 4 hours, then to 0–5°C for 2 hours.
-
The diastereomeric salt of the (S)-acid crystallizes preferentially.
-
-
Filtration: Filter the white solid. Wash with cold acetone.
-
Check Point: Check chiral purity of the salt. If <98% ee, recrystallize from the same solvent system.
-
-
Free Acid Recovery:
-
Final Product: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid .
-
Appearance: White crystalline powder.
-
Optical Rotation:
to (c=1, EtOH). -
Purity: >99% Chemical, >99.5% Chiral (HPLC).
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 123–125°C | Capillary |
| Assay (HPLC) | C18 Column, ACN/Water | |
| Chiral Purity | Chiralpak AD-H or similar | |
| Specific Rotation | +11.0° to +15.0° | Polarimetry (EtOH) |
References
-
Riechers, H., et al. (1996).[11][12] Discovery and Optimization of a Novel Class of Orally Active Nonpeptidic Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123-2128.[11] Link
-
Gidwani, R. M., et al. (2013). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.[10][13][14] U.S. Patent Application US20130184490A1. Link
-
Jansen, R., et al. (2001). Structural Similarity and Its Surprises: Endothelin Receptor Antagonists - Process Research and Development Report. Organic Process Research & Development, 5(1), 16-22.[11] Link
-
Satyanarayana, R. M., et al. (2010).[7] Multistep process for preparation of ambrisentan and darusentan.[1][3] World Intellectual Property Organization, WO/2010/070658. Link
Sources
- 1. aidic.it [aidic.it]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pure-synth.com [pure-synth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103012280A - Method for preparing ambrisentan - Google Patents [patents.google.com]
- 11. Synthesis of(+)-ambrisentan [jcpu.cpu.edu.cn]
- 12. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 13. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 14. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
Application Note: High-Efficiency Chiral Resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
[1][2]
Executive Summary
This application note details a robust protocol for the optical resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (herein referred to as Compound A ). This molecule is the critical chiral intermediate in the synthesis of Ambrisentan (Letairis®), a selective endothelin type-A (ET_A) receptor antagonist used to treat pulmonary arterial hypertension (PAH).[1][2]
Achieving high enantiomeric excess (ee > 99.5%) for the (S)-enantiomer is pivotal for regulatory compliance and drug efficacy.[1] While enzymatic routes exist, they often suffer from low throughput at scale. This guide focuses on Classical Chemical Resolution using (S)-Dehydroabietylamine as the resolving agent.[1] This method is selected for its superior scalability, cost-effectiveness, and the high crystallinity of the resulting diastereomeric salt in ether-based solvents.[1]
Chemical Context & Mechanism[2][3][4][5][6][7]
The Challenge of Steric Bulk
Compound A features two phenyl rings at the
-
Target Enantiomer: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid[1][3][2][4][5]
-
Resolving Agent: (S)-(+)-Dehydroabietylamine (CAS: 19179-88-5)[1]
-
Mechanism: The bulky tricyclic structure of dehydroabietylamine creates a "lock-and-key" fit with the (S)-enantiomer of Compound A, forming a stable, less soluble diastereomeric salt that precipitates preferentially from methyl tert-butyl ether (MTBE).[1]
Thermodynamic Solubility Profile
The resolution relies on the solubility differential between the (S,S)-salt (less soluble) and the (R,S)-salt (more soluble) in MTBE.[1]
Experimental Protocol
Materials & Equipment
-
Precursor: Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (Purity > 98%).[1][4]
-
Resolving Agent: (S)-Dehydroabietylamine (1.0 molar equivalent).[1]
-
Solvent: Methyl tert-butyl ether (MTBE), HPLC Grade.[1]
-
Reagents: 1N Hydrochloric acid (HCl), Distilled Water.[1]
-
Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, vacuum filtration unit.[1]
Step-by-Step Resolution Workflow
Phase A: Diastereomeric Salt Formation[1][6]
-
Charge: Load 50.0 g (183.6 mmol) of racemic Compound A into the reactor.
-
Solvation: Add 500 mL of MTBE (10V relative to mass). Stir at 200 RPM.
-
Heating: Heat the mixture to reflux (approx. 55°C) until complete dissolution is observed.
-
Addition: Dissolve 52.4 g (183.6 mmol) of (S)-Dehydroabietylamine in 150 mL MTBE. Add this solution dropwise to the reactor over 30 minutes while maintaining reflux.
-
Equilibration: Stir at reflux for 1 hour to ensure thermodynamic equilibrium.
Phase B: Controlled Crystallization[1]
-
Cooling Ramp: Cool the reactor from 55°C to 25°C over 2 hours (Rate: 15°C/hr).
-
Critical Control Point: Rapid cooling causes oiling out or entrapment of the (R)-isomer.[1]
-
-
Nucleation: If precipitation has not started at 25°C, seed with 0.1% pure (S,S)-salt crystals.[1]
-
Final Chill: Cool further to 0–5°C and hold for 2 hours.
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash: Wash the filter cake with 100 mL of cold MTBE (0°C).
Phase C: Salt Breaking & Isolation[1]
-
Suspension: Transfer the wet cake back to the reactor and add 250 mL MTBE and 250 mL Water.
-
Acidification: Slowly add 1N HCl until the aqueous layer pH reaches 1–2. Stir vigorously for 30 minutes.
-
Separation: Stop stirring and allow layers to separate. Collect the organic (top) layer.
-
Extraction: Extract the aqueous layer once more with 100 mL MTBE to recover residual product.
-
Concentration: Dry the combined organic layers over MgSO
, filter, and concentrate under reduced pressure to yield the crude (S)-acid. -
Recrystallization (Polishing): Recrystallize the residue from a mixture of MTBE/n-Heptane (1:3) to achieve optical purity >99.8%.
Visualization of Workflow
Figure 1: Process flow diagram for the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Analytical Validation
To ensure "Trustworthiness" of the protocol, the following analytical method must be used to verify the Enantiomeric Excess (ee).
Chiral HPLC Method[9]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).[1][8]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm.[1]
-
Temperature: 25°C.
-
Retention Times (Approximate):
-
Calculation:
[1]
Expected Results Data
| Parameter | Crude Salt Isolation | After Recrystallization |
| Yield (Mass) | ~85% (of theoretical salt) | ~35-40% (overall from racemate) |
| Chemical Purity | > 98.0% | > 99.8% |
| Chiral Purity (ee) | 94 - 96% | > 99.9% |
| Melting Point | N/A (Salt) | 123 - 125°C (Free Acid) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation due to excess solvent.[1] | Reduce MTBE volume to 8V. Ensure final temperature reaches 0°C. |
| Low Optical Purity | Cooling rate too fast (kinetic entrapment).[1] | Re-heat to reflux and cool slower (10°C/hr). Perform a "swish" wash with cold MTBE.[1] |
| Oiling Out | Impurities in starting material.[1] | Ensure starting racemate purity >98%.[1] Use seed crystals at 30°C. |
| Amine Recovery | Economic inefficiency.[1] | Basify the aqueous layer (Phase C) with NaOH to pH 10, extract with MTBE to recover Dehydroabietylamine for reuse. |
References
-
Gidwani, R. M., et al. (2012).[1] Improved process to prepare S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. WO Patent 2012/017441 A1. Link
-
Satyanarayana, R. M., et al. (2010).[1] Multistep process for preparation of ambrisentan and darusentan. WO Patent 2010/070658.[1] Link
-
Gao, Y., et al. (2012).[1] Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions, 29, 1291-1296.[1] Link
-
Daicel Chiral Technologies. (n.d.).[1] Chiral Selector Screening Guide. Link
Sources
- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]
- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. aidic.it [aidic.it]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
Using (S)-1-(4-nitrophenyl)ethylamine as a chiral resolving agent
Application Note: High-Efficiency Chiral Resolution Using (S)-1-(4-nitrophenyl)ethylamine
Abstract
This technical guide details the application of (S)-1-(4-nitrophenyl)ethylamine (CAS: 4187-53-5) as a specialized chiral resolving agent. While unsubstituted 1-phenylethylamine is a common first-line resolving agent, it often fails to provide sufficient diastereomeric excess (de) for complex racemic acids. The introduction of a para-nitro group significantly alters the crystal lattice energy and solubility profiles of the resulting diastereomeric salts, often enabling resolution where other agents fail. This note provides a validated protocol for resolving racemic carboxylic acids, specifically highlighting the resolution of 1,4-benzodioxane-2-carboxylic acid , and outlines a closed-loop recovery system for the resolving agent.
Part 1: Strategic Overview & Mechanism
The "Nitro-Boost" Effect
The efficacy of (S)-1-(4-nitrophenyl)ethylamine stems from the electron-withdrawing nitro group at the para position. This modification serves three critical functions in crystal engineering:
-
Enhanced
- Stacking: The electron-deficient aromatic ring facilitates stronger non-covalent interactions with electron-rich racemic acids, often leading to more ordered and less soluble crystal lattices for one diastereomer. -
Altered Solubility Profile: The nitro group generally decreases the solubility of the salt in alcoholic solvents compared to the unsubstituted phenylethylamine, promoting sharper precipitation events.
-
Melting Point Elevation: Salts of the nitro-derivative typically exhibit higher melting points, which correlates with higher lattice energy and often better resolution efficiency (Pasteur’s Rule).
Target Substrates
This agent is particularly effective for:
-
2-Arylpropionic acids (e.g., Ibuprofen/Naproxen analogs).
- -Heterocyclic carboxylic acids (e.g., 1,4-benzodioxane-2-carboxylic acid).[1]
-
Mandelic acid derivatives where unsubstituted amines yield oils rather than crystals.
Part 2: Experimental Protocol
Materials & Equipment
-
Resolving Agent: (S)-1-(4-nitrophenyl)ethylamine (
99% ee). -
Target Racemate: Racemic carboxylic acid (dried).[2]
-
Solvents: Ethanol (absolute), Methanol, Isopropanol, Water.
-
Equipment: Jacketed reactor (or round-bottom flask with heating mantle), mechanical stirrer, vacuum filtration setup, polarimeter/HPLC.
Pre-Resolution Screening (The "Dutch" Method Adaptation)
Before scaling up, perform a solubility screen.[3]
-
Prepare 0.1 mmol of the racemate in 4 vials.
-
Add 0.1 mmol of (S)-1-(4-nitrophenyl)ethylamine to each.
-
Add 0.5 mL of different solvents: EtOH, MeOH, iPrOH, Acetone.
-
Heat to dissolve, then cool to 4°C.
-
Success Criteria: Formation of distinct crystals (not oil) in <24 hours.
Core Protocol: Resolution of 1,4-Benzodioxane-2-carboxylic Acid
Note: This specific resolution highlights the agent's superiority; unsubstituted phenylethylamine fails for this substrate.[1]
Step 1: Salt Formation
-
Dissolve 18.0 g (100 mmol) of racemic 1,4-benzodioxane-2-carboxylic acid in 300 mL of boiling absolute ethanol .
-
Separately, dissolve 16.6 g (100 mmol) of (S)-1-(4-nitrophenyl)ethylamine in 50 mL of warm ethanol .
-
Add the amine solution to the acid solution slowly over 10 minutes while maintaining reflux.
-
Expert Insight: A 1:1 molar ratio is used here to maximize yield of the less soluble salt (LSS). For some substrates, a 0.5 eq. "Pope-Peachey" method may be preferred if the more soluble salt tends to co-crystallize.
-
Step 2: Controlled Crystallization
-
Allow the mixture to cool slowly to room temperature (approx. 25°C) over 4 hours.
-
Critical Control Point: Rapid cooling traps the unwanted diastereomer. Use a programmable cooling ramp if available (-10°C/hour).
-
-
Once at 25°C, further cool the slurry to 4°C for 2 hours to complete precipitation.
Step 3: Filtration and Purification
-
Filter the white crystals under vacuum. Wash the cake with 2 x 20 mL cold ethanol.
-
Analysis: Dry a small sample. Measure melting point and optical rotation.
-
Target: The (S)-Acid
(S)-Amine salt typically crystallizes first.
-
-
Recrystallization: If ee < 95%, recrystallize the salt from boiling ethanol (approx. 15 mL/g of salt).
Step 4: Liberation of the Enantiomer
-
Suspend the purified salt in 100 mL water .
-
Acidify with 10% HCl until pH < 2. The resolved acid will precipitate (if solid) or oil out.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Dry organic layer over MgSO
and evaporate to yield the pure (S)-1,4-benzodioxane-2-carboxylic acid.
Part 3: Recovery of the Resolving Agent
Cost-efficiency dictates that the chiral amine must be recovered.
Protocol:
-
Collect the aqueous acidic phase from Step 4 (containing the amine hydrochloride).
-
Cool to 0-5°C.
-
Basify with 20% NaOH solution until pH > 12. The (S)-1-(4-nitrophenyl)ethylamine will precipitate or form an oil.
-
Extract with Dichloromethane (DCM) .
-
Evaporate DCM to recover the amine.
-
Validation: Check specific rotation
.[4] It should remain unchanged, as the amine does not racemize under these mild conditions.
-
Part 4: Data & Visualization
Comparative Efficiency Table
Comparison of resolving agents for 1,4-benzodioxane-2-carboxylic acid.
| Resolving Agent | Solvent | Result | Efficiency (Yield x ee) |
| (S)-1-Phenylethylamine | Ethanol | No Crystals / Oil | 0% (Failed) |
| (S)-1-(4-methylphenyl)ethylamine | Ethanol | Crystals | Moderate |
| (S)-1-(4-nitrophenyl)ethylamine | Ethanol | Robust Crystals | High (>80%) |
Process Workflow (Graphviz)
Caption: Figure 1: Operational workflow for diastereomeric salt resolution and resolving agent recovery.
References
-
Perry, C. W., et al. (1977). Synthesis of (S)-1-(4-nitrophenyl)ethylamine. Synthesis, 492. Link
-
Palo-Nieto, C., et al. (2006). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 17(20), 2944-2953. Link
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on Pasteur's principles).[2]
-
Kinbara, K., et al. (1996). Chiral discrimination of 2-arylalkanoic acids by (S)-1-(4-nitrophenyl)ethylamine. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
Application Note: Protocol for Asymmetric Synthesis of 2-Aryl Propionic Acids
Executive Summary & Strategic Overview
2-Aryl propionic acids (2-APAs), or "profens" (e.g., Naproxen, Ibuprofen, Flurbiprofen), represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Pharmacologically, the
This guide details two distinct, high-value protocols:
-
The Industrial Standard: Asymmetric Hydrogenation (AH) of
-aryl acrylic acids using Ru-BINAP complexes. This is the preferred route for scalability and high enantiomeric excess (ee). -
The Emerging Methodology: Enantioselective
-Arylation of carbonyls via Pd-catalysis, offering a modular approach for diverse structural analogs.
Critical Mechanistic Insight: The "Lock-and-Key" of Chirality
Understanding why a protocol works is as vital as the steps themselves.
The Role of Atropisomeric Ligands
In the hydrogenation route, the efficacy hinges on the atropisomeric nature of ligands like BINAP or H8-BINAP. These ligands possess axial chirality, creating a rigid chiral pocket around the Ruthenium center.
-
The Quadrant Rule: The ligand blocks two diagonal quadrants of the metal center.
-
Substrate Coordination: The
-unsaturated acid coordinates to Ru not just via the alkene, but crucially via the carboxylate oxygen. This chelation locks the substrate's face, forcing hydrogen delivery from a specific trajectory.
DOT Visualization: Ru-BINAP Catalytic Cycle
The following diagram illustrates the mechanism, highlighting the critical role of triethylamine (base) in facilitating carboxylate coordination.
Figure 1: Catalytic cycle for the asymmetric hydrogenation of
Protocol 1: Asymmetric Hydrogenation (Gold Standard)
Target Molecule:
Materials & Reagents
| Component | Specification | Role |
| Substrate | >98% purity, anhydrous | Precursor |
| Catalyst | Ru(OAc) | Chiral Inducer |
| Solvent | Methanol (Degassed, Anhydrous) | Reaction Medium |
| Additive | Triethylamine (Et | Promoter (1.0 equiv) |
| Gas | Hydrogen (H | Reagent |
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a nitrogen-filled glovebox, weigh Ru(OAc)
((S)-H8-BINAP) (Substrate/Catalyst ratio S/C = 1000:1 to 2000:1). -
Dissolve in degassed methanol to create a stock solution. Note: Ru(II) complexes are air-sensitive; handle under inert atmosphere.
-
-
Reaction Assembly:
-
Load a stainless steel high-pressure autoclave (e.g., Parr reactor) with the substrate (10 mmol).
-
Add degassed methanol (concentration ~0.5 M).
-
Add Triethylamine (1.0 equiv relative to substrate). Critical: The base deprotonates the carboxylic acid, facilitating the formation of the rigid Ru-carboxylate chelate.
-
Inject the catalyst solution via syringe under a counter-flow of nitrogen.
-
-
Hydrogenation:
- (pressurize to 5 bar, vent to 1 bar).
-
Pressurize to 100 bar (1450 psi) . Note: While older protocols use higher pressures, modern H8-BINAP catalysts often function well at 50-100 bar.
-
Stir vigorously (1000 rpm) at 15–25°C for 12–24 hours. Caution: Higher temperatures increase rate but may erode ee.
-
Work-up & Purification:
-
Vent H
carefully. -
Concentrate the mixture under reduced pressure.
-
Acidification: Dissolve residue in water/DCM, acidify with 1N HCl to pH < 2 to protonate the product. Extract with DCM.
-
Crystallization (Ee Upgrade): Recrystallize the crude solid from acetone/hexane. This step typically upgrades 96% ee material to >99% ee (optical purity).
-
Protocol 2: Enantioselective -Arylation (Advanced)
Target Molecule: Generic 2-Aryl Propionate Ester
Methodology: Pd-Catalyzed Cross-Coupling
Rationale: Useful when the
Reaction Scheme
Step-by-Step Methodology
-
Catalyst Formation:
-
Mix Pd(dba)
(1 mol%) and P( -Bu) or a chiral ligand like -Difluorphos (1.2 mol%) in toluene. Stir for 15 min to generate the active Pd(0) species.
-
-
Enolate Generation:
-
In a separate vessel, treat the propionate ester with LiHMDS (Lithium hexamethyldisilazide) or NaO
Bu (2.0 equiv) in toluene at -10°C.
-
-
Coupling:
-
Add the aryl bromide (1.0 equiv) and the catalyst solution to the enolate mixture.
-
Stir at ambient temperature (or mild heat, 40°C) for 12 hours.
-
-
Quench:
-
Quench with saturated NH
Cl solution. Extract with ethyl acetate.
-
Analytical Validation (Quality Control)[4]
Trust but verify. You must establish the Enantiomeric Excess (ee) using Chiral HPLC.[1]
Standard Protocol for Naproxen:
-
Column: Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress peak tailing of the free acid.
-
Detection: UV @ 254 nm.[3]
-
Retention Times (Approx):
- -isomer: 8.5 min
- -isomer: 11.2 min
Data Summary: Method Comparison
| Parameter | Asymmetric Hydrogenation | |
| Scalability | High (Multi-ton) | Moderate (kg scale) |
| Atom Economy | Excellent (100%) | Moderate (Salt waste) |
| Typical ee | 96 - 99% | 85 - 95% |
| Cost Driver | Ru Catalyst / H | Pd Catalyst / Ligand / Base |
| Primary Use | Commercial Manufacturing | Discovery / Library Synthesis |
Process Workflow Diagram
This diagram outlines the complete lifecycle from precursor to validated product.
Figure 2: Industrial workflow for the production of (S)-Naproxen, including the critical recrystallization loop for optical purity.
References
-
Noyori, R., et al. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Asymmetric Synthesis of Profens using (S)-Ru(OAc)2(H8-BINAP). Link
-
Hartwig, J. F., et al. (2002). Palladium-Catalyzed α-Arylation of Carbonyl Compounds. Chemical Reviews. Link
-
Syntex Corp. (1993). Process for preparing 2-arylpropionic acids. US Patent 5,202,473. Link
-
NPTEL. Module 6: Hydrogenation Reactions - Asymmetric Synthesis. Link
Sources
Application in the synthesis of Darusentan and Ambrisentan
Application Note: Advanced Synthetic Protocols for Endothelin Receptor Antagonists (Ambrisentan & Darusentan) [1]
Abstract
This application note details the optimized synthetic pathways for Ambrisentan (Letairis®) and Darusentan , focusing on the critical application of nucleophilic aromatic substitution (
Part 1: Strategic Retrosynthesis & Structural Logic
Both molecules share a common chiral scaffold: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid .[1][] The divergence occurs at the ether linkage to the pyrimidine heterocycle.[1]
-
Ambrisentan: Contains a 4,6-dimethylpyrimidine moiety.[1][][3][4]
-
Darusentan: Contains a 4,6-dimethoxypyrimidine moiety.[1][][3][4]
The synthetic strategy relies on constructing the chiral "left-hand" acid core first, followed by a convergent coupling with the appropriate "right-hand" pyrimidine electrophile.[1][]
Figure 1: Retrosynthetic disconnection showing the convergent strategy sharing a common chiral acid core.[1][]
Part 2: Synthesis of the Chiral Core (Protocol A)
The synthesis of the chiral acid is the most labor-intensive step.[] The application of Darzens condensation followed by Classical Resolution remains the most robust method for multi-gram scale-up, superior to asymmetric catalysis for this specific sterically crowded substrate.
Step 1: Darzens Condensation & Ring Opening
Mechanism: Benzophenone reacts with methyl chloroacetate to form a glycidic ester (epoxide), which is then opened with methanol.[1]
-
Reagents: Benzophenone (1.0 eq), Methyl chloroacetate (1.5 eq), NaOMe (solid, 2.0 eq), THF (anhydrous).[1]
-
Critical Control Point: Temperature must be maintained between -5°C and 0°C during NaOMe addition to prevent polymerization of the chloroacetate.[1][]
Step 2: Resolution of the Racemic Acid
Application: Separation of the (S)-enantiomer using a chiral amine.[1] Reagent Choice: (S)-1-(4-nitrophenyl)ethylamine is the superior resolving agent compared to L-proline derivatives, offering sharper crystallization endpoints.[1][]
Protocol:
-
Dissolution: Dissolve 100g of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in Acetone/Ethanol (4:1 v/v).
-
Addition: Add 0.55 eq of (S)-1-(4-nitrophenyl)ethylamine.
-
Crystallization: Heat to reflux (clear solution), then cool slowly to 25°C over 4 hours. Seed with pure (S)-salt if available.[1][]
-
Filtration: Collect the precipitate.
-
Liberation: Suspend salt in EtOAc and treat with 1N HCl. Separate organic layer, dry (
), and concentrate.[1] -
Recycling (Green Chemistry): The mother liquor (enriched in R-isomer) can be racemized using catalytic NaOH in MeOH and recycled.[1][]
Part 3: The Coupling Reaction (Protocol B - The "Application")
This is the pivotal step where the drug identity is established.[1] The "Application" here is the use of a sulfonyl leaving group on the pyrimidine ring instead of a chloride.[1]
Why? The diphenyl core is extremely sterically hindered.[1][] Standard
Comparative Reagent Table: Coupling Strategies
| Parameter | Method A (Standard) | Method B (Optimized Application) |
| Electrophile | 2-Chloro-4,6-dimethylpyrimidine | 2-(Methylsulfonyl)-4,6-dimethylpyrimidine |
| Base | ||
| Solvent | DMF | DMF/THF (1:[1][]1) |
| Temp | 90°C - 100°C | 25°C - 40°C |
| Risk | Partial Racemization (2-5%) | Retention of Chirality (>99% ee) |
| Yield | 65-70% | 85-92% |
Detailed Protocol (Optimized Method B)
Reagents:
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.2 eq) [For Ambrisentan][1][]
-
OR 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.2 eq) [For Darusentan][1][]
-
Sodium Hydride (NaH, 60% in oil) (2.2 eq)[1]
-
DMF (Anhydrous, 10 Vol)[1]
Procedure:
-
Activation: Charge a flame-dried flask with NaH and DMF under
. Cool to 0°C.[1][] -
Deprotonation: Slowly add the (S)-Acid intermediate dissolved in DMF. Evolution of
gas will occur.[1] Stir for 30 min at 0°C until gas evolution ceases (Formation of the alkoxide dianion). -
Coupling: Add the pyrimidine sulfone electrophile dropwise.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4-6 hours.
-
Quench: Cool to 0°C. Carefully add water.
-
Workup: Acidify to pH 3 with 1N HCl (precipitates the free acid product). Extract with EtOAc.[1][]
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove mineral oil and sulfinic acid byproducts.[1][]
Part 4: Analytical Controls & Validation
To ensure scientific integrity, the enantiomeric excess must be validated using Chiral HPLC.[1]
Method Parameters:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1][]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1).[1][]
-
Flow Rate: 1.0 mL/min.[1][]
-
Detection: UV @ 220 nm.[1][]
-
Acceptance Criteria:
Figure 2: Process flow for the synthesis and validation of Ambrisentan/Darusentan.
References
-
Riechers, H., et al. (1996).[1][5] Discovery and Optimization of a Novel Class of Orally Active Nonpeptidic Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry.[1][]
-
Amberg, W., et al. (1999).[1] Process for the Preparation of Optically Active 2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid.[1][] U.S. Patent 5,932,730.[1][]
-
Gilead Sciences, Inc. (2008).[1] Ambrisentan (Letairis) Prescribing Information.[1][] FDA Access Data.[1][]
-
Gao, Y., et al. (2012).[1] Improved Synthesis of Ambrisentan.[1] Advanced Materials Research.[1][]
-
Knoll AG. (1997).[1][] Novel Diphenylpropionic Acid Derivatives (Darusentan).[1][][4][5] European Patent EP 0785926 A1.[1][]
Sources
- 1. PubChemLite - Darusentan (C22H22N2O6) [pubchemlite.lcsb.uni.lu]
- 3. Darusentan, (+/-)- | C22H22N2O6 | CID 9953358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Darusentan | C22H22N2O6 | CID 177236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid in Modern Pharmaceutical Development
Introduction: A Chiral Keystone in Drug Synthesis
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, a non-commercial chemical compound, has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique stereochemistry and functional groups make it an indispensable intermediate, most notably in the production of endothelin receptor antagonists. This class of drugs has revolutionized the treatment of life-threatening conditions such as pulmonary arterial hypertension (PAH).
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides an in-depth exploration of the applications of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, with a focus on its pivotal role in the synthesis of Ambrisentan. Detailed, field-proven protocols for its isolation via chiral resolution and its subsequent use in API synthesis are provided, alongside robust analytical methodologies for quality control. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methods for their specific needs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is fundamental for its effective use in synthesis and analysis.
| Property | Value | Source |
| Chemical Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | [1] |
| Synonyms | (S)-3-Methoxy-3,3-diphenyl-2-hydroxypropanoic acid | PubChem |
| CAS Number | 178306-52-0 | [2] |
| Molecular Formula | C₁₆H₁₆O₄ | [2] |
| Molecular Weight | 272.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | TCI Chemicals |
| Melting Point | 120-125 °C (decomposes) | [2][3] |
| Purity | >98.0% (HPLC) | [2] |
| Optical Rotation | [α]²⁰/D = +11.0 to +15.0° (c=1.8 in EtOH) | TCI Chemicals |
Core Application: Chiral Precursor to Ambrisentan
The primary and most significant application of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is as a key intermediate in the synthesis of Ambrisentan.[4] Ambrisentan is a potent and selective endothelin type-A (ETA) receptor antagonist indicated for the treatment of pulmonary arterial hypertension.[4] The endothelin system, particularly the ETA receptor, is implicated in the vasoconstriction and cell proliferation that characterize PAH. By selectively blocking this receptor, Ambrisentan leads to vasodilation and antiproliferative effects in the pulmonary vasculature, thereby alleviating the symptoms and progression of the disease.
The stereochemistry at the C2 position of the propionic acid backbone is crucial for the pharmacological activity of Ambrisentan. Therefore, obtaining the (S)-enantiomer of the hydroxy acid in high chiral purity is a critical step in the overall synthesis. This is typically achieved through the chiral resolution of the corresponding racemic mixture.
Mechanism of Action of Ambrisentan
Caption: Ambrisentan's selective blockade of the ETA receptor.
Experimental Protocols
The following protocols are presented as a guide for laboratory-scale operations. As with any chemical procedure, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed.
Protocol 1: Chiral Resolution of (±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
This protocol details the diastereomeric salt resolution of the racemic acid using (+)-dehydroabietylamine as the chiral resolving agent. This method is advantageous due to the commercial availability and lower cost of dehydroabietylamine compared to other resolving agents.[5][6]
Principle: The racemic acid is reacted with a single enantiomer of a chiral base, in this case, (+)-dehydroabietylamine. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, yielding an enriched form of one enantiomer. Subsequent treatment of the isolated salt with acid liberates the desired enantiomerically pure acid.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Materials:
-
(±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
(+)-Dehydroabietylamine
-
Methyl tert-butyl ether (MTBE)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 14 g (51.4 mmol) of (±)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid in 140 mL of MTBE. Heat the mixture to reflux with stirring for 30 minutes to ensure complete dissolution.[5]
-
In a separate beaker, dissolve 14.7 g (51.4 mmol) of (+)-dehydroabietylamine in 50 mL of MTBE.
-
Add the dehydroabietylamine solution dropwise to the refluxing acid solution over a period of 10 minutes.[5]
-
After the addition is complete, maintain the reflux with stirring for an additional hour.
-
-
Crystallization and Isolation:
-
Cool the reaction mixture to 0 °C using an ice bath and continue stirring for 2 hours to promote crystallization of the diastereomeric salt.
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold MTBE.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of deionized water and MTBE.
-
While stirring vigorously, add concentrated HCl dropwise until the pH of the aqueous layer is approximately 2.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of MTBE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid as a white solid.
-
Expected Outcome: This process can yield the desired (S)-enantiomer with high chemical and chiral purity, often exceeding 99%.[3]
Protocol 2: Synthesis of Ambrisentan
This protocol outlines the nucleophilic substitution reaction between (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid and a pyrimidine derivative to form Ambrisentan.
Principle: The hydroxyl group of the (S)-acid is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then displaces a suitable leaving group (e.g., methylsulfonyl) on the pyrimidine ring to form the ether linkage characteristic of Ambrisentan.
Materials:
-
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
-
Lithium amide (LiNH₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Reaction Setup:
-
In a dry, two-neck round-bottom flask under a nitrogen atmosphere, slurry 3.0 g (132.3 mmol) of lithium amide in 40 mL of DMF.[7]
-
Maintain the reaction vessel at 20 °C using a water bath.
-
-
Deprotonation and Nucleophilic Substitution:
-
In a separate flask, dissolve 12.0 g (44.10 mmol) of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid in 115 mL of DMF.
-
Add this solution dropwise to the lithium amide slurry over 45 minutes.[7]
-
In another flask, dissolve 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in 115 mL of DMF.
-
Add this solution dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to stir for approximately 17 hours at room temperature. The completion of the reaction can be monitored by LC-MS.[7]
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Adjust the pH to acidic with hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude Ambrisentan can be purified by crystallization from a suitable solvent system, such as a mixture of isopropanol and water.
-
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the chemical and chiral purity of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The relative peak areas of the two enantiomers are used to calculate the enantiomeric purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® or CHIRALCEL® series column, is often effective for this class of compounds. A systematic screening of different chiral columns is recommended for optimal method development.[4][8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic analytes like the target compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[4]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be varied to optimize the separation.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm).
Procedure:
-
Sample Preparation: Prepare a solution of the (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Also, prepare a solution of the racemic mixture to confirm the elution order and resolution of the enantiomers.
-
Analysis: Inject the sample and racemic standard onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers from the chromatogram of the racemic mixture.
-
Integrate the peak areas of both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the chemical identity of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. While standard NMR does not differentiate between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can be employed to determine enantiomeric purity.
¹H NMR Characterization:
A representative ¹H NMR spectrum in CDCl₃ would show characteristic signals for the different protons in the molecule. For example, a singlet for the methoxy group protons (CH₃O-) would be expected around δ 3.22 ppm, and the aromatic protons would appear as a multiplet in the region of δ 7.18-7.37 ppm.[5] The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets.
Procedure for Structural Confirmation:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the structure of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Conclusion and Future Perspectives
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid stands as a testament to the critical role of chirality in modern drug design and development. Its successful application as a key building block for Ambrisentan underscores the importance of efficient methods for obtaining enantiomerically pure intermediates. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and analysis of this vital compound.
Future research may focus on the development of more efficient and environmentally benign methods for the synthesis and resolution of this and other chiral intermediates. This could include the exploration of enzymatic resolutions, asymmetric synthesis routes, and innovative chromatographic techniques. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of such advanced methodologies will be paramount.
References
-
Improved Synthesis Process of Ambrisentan and Darusentan. AIDIC - Italian Association of Chemical Engineering. Available at: [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions.
- Process for producing ambrisentan. Google Patents.
- Method for preparing ambrisentan.
- A process for the preparation of highly pure ambrisentan.
- Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. Google Patents.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
-
(S)-2-Hydroxy-3-Methoxy-3,3-Diphenylpropionic Acid 98.0%(HPLC). PureSynth. Available at: [Link]
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. PubChem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. R Discovery.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar.
- 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Semantic Scholar.
-
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. PubChem. Available at: [Link]
- Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer C
- Basic 1H- and 13C-NMR Spectroscopy. Book.
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Chiral HPLC Separ
- Synthesis and applications of secondary amine derivatives of (+)-dehydroabietylamine in chiral molecular recognition. Organic & Biomolecular Chemistry.
- Basics of chiral HPLC. Sigma-Aldrich.
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. TCI Chemicals.
Sources
- 1. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. aidic.it [aidic.it]
- 6. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 7. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 8. chiraltech.com [chiraltech.com]
Analytical methods for chiral discrimination of α-functionalized acids
Application Note: Analytical Strategies for Chiral Discrimination of -Functionalized Acids
Executive Summary
-
Ionization: The carboxylic acid moiety (
) complicates retention on standard lipophilic stationary phases. -
Racemization: The acidity of the
-proton makes these compounds susceptible to racemization under basic conditions or thermal stress.
This guide details three validated workflows: High-Performance Liquid Chromatography (HPLC) using Anion-Exchange Chiral Stationary Phases (CSPs), Capillary Electrophoresis (CE) , and NMR Spectroscopy using Chiral Solvating Agents (CSAs) and Mosher’s analysis.
Method 1: HPLC/SFC with Anion-Exchange CSPs (The Gold Standard)
While polysaccharide-based columns (e.g., Amylose/Cellulose carbamates) are common, they often require acidic additives (TFA) to suppress ionization. A more robust, "field-proven" approach for acids is the use of Chiral Anion-Exchange (CAX) stationary phases.
Mechanism of Action
CAX columns (e.g., Chiralpak QN-AX/QD-AX) utilize quinine or quinidine derivatives.[1] The separation mechanism relies on a specific ion-pairing interaction between the protonated quinuclidine nitrogen of the selector and the carboxylate anion of the analyte, reinforced by hydrogen bonding and
Experimental Protocol
Column Selection:
-
Primary: Chiralpak QN-AX (Quinine-derived, pseudo-enantiomer to QD).
-
Secondary: Chiralpak QD-AX (Quinidine-derived).
-
Dimensions: 150 x 4.6 mm, 5
m particle size.
Mobile Phase Optimization (Polar Organic Mode): This mode promotes strong ionic interactions and high solubility.
-
Base Solvent: Methanol (MeOH) or Acetonitrile (ACN). MeOH often provides better peak shape for protic acids.
-
Counter-Ion Additive:
-
Acidic Modifier: Acetic Acid (AcOH) or Formic Acid (FA).
-
Basic Modifier: Ammonium acetate (
) or Diethylamine (DEA) is generally avoided to prevent competition, but the CAX mechanism requires the selector to be protonated. -
Standard Mix: MeOH / Acetic Acid / Ammonium Acetate (98:1:1 v/v/w).
-
Note: The presence of a weak acid ensures the analyte is fully protonated (neutral) for standard CSPs, but for CAX, we control pH to ensure ionization of the analyte and protonation of the selector.
-
Revised CAX Condition: MeOH/ACN (1:1) + 0.5% Acetic Acid + 0.2% Ammonium Acetate. The buffer controls the ionization state.[2]
-
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1.0 mg of racemate in 1 mL of Mobile Phase. Filter through 0.22
m PTFE filter. -
Equilibration: Flush column with 20 column volumes (CV) at 1.0 mL/min.
-
Screening: Inject 5
L.-
If
: Switch from QN-AX to QD-AX (reversal of elution order). -
If Tailing occurs: Increase Ammonium Acetate concentration to 20 mM.
-
-
SFC Adaptation: These columns are highly effective in SFC.
-
Mobile Phase:
/ MeOH (80:20) + 0.5% Formic Acid. -
Back Pressure: 120 bar.
-
Critical Process Parameter (CPP)
Temperature Control: Maintain column temperature at 25°C. Higher temperatures (
Method 2: NMR Spectroscopy (Structural Insight)
When separation is difficult or absolute configuration is unknown, NMR is the definitive tool. We utilize Chiral Solvating Agents (CSAs) for rapid purity checks and Mosher's Method for absolute configuration.
Protocol A: Chiral Solvating Agents (Rapid Screen)
CSAs form transient diastereomeric complexes via non-covalent bonds (ion-pairing/H-bonding).
-
Reagent: (R)-(+)-
-Methylbenzylamine or Quinine. -
Solvent:
(Non-polar solvents maximize ion-pairing). -
Procedure:
-
Dissolve 10 mg of analyte in 0.6 mL
. -
Acquire a reference
NMR spectrum. -
Add 1.0 equivalent of CSA directly to the NMR tube.
-
Shake and re-acquire spectrum.
-
Analysis: Observe the splitting of the
-proton signal. The chemical shift difference ( ) indicates chiral discrimination.
-
Protocol B: Mosher's Method (Absolute Configuration)
This method derivatizes the acid with a chiral auxiliary ((R)- and (S)-MTPA) to form stable diastereomers.
Reaction Scheme:
Protocol:
-
Reaction: In two separate vials, react the unknown acid with (R)-MTPA chloride and (S)-MTPA chloride using DCC/DMAP in
. -
Purification: Simple filtration through a short silica plug to remove urea byproduct.
-
NMR: Acquire
NMR for both (R)- and (S)-esters. -
Calculation:
Visualization of Workflows
HPLC Method Development Logic
This diagram illustrates the decision matrix for selecting the correct chromatographic mode for
Caption: Decision tree for selecting HPLC stationary phases based on analyte stability and acidity.
Mosher's Analysis Logic
This diagram visualizes the logic for assigning absolute configuration using NMR data.[6]
*Caption: Workflow for absolute configuration assignment. Note: Reaction with (R)-MTPA-Cl typically yields the (S)-ester according to CIP priority changes.
Comparative Data Summary
| Feature | HPLC (Anion Exchange) | NMR (CSA) | NMR (Mosher's) |
| Primary Use | Enantiomeric Excess (ee) & Prep Purification | Rapid ee Screening | Absolute Configuration |
| Sample Req. | < 0.1 mg | 5-10 mg | 5-10 mg (Destructive) |
| Throughput | High (10-20 min/run) | Medium | Low (Reaction time + NMR) |
| Accuracy | > 99.9% | ~95-98% | Definitive |
| Limit of Detection | 0.05% impurity | ~1-2% impurity | N/A |
| Key Reagent | Chiralpak QN-AX / QD-AX | MTPA-Cl |
References
-
Daicel Chiral Technologies. (2012).[7] Enantiomer separation of acidic compounds using Daicel CHIRALPAK QN-AX and QD-AX columns. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols. Retrieved from [Link][4]
-
Urdiain-Arraiza, J., et al. (2024).
-hydroxy acids using vancomycin.[8] Journal of Chromatography A. Retrieved from [Link] -
Li, G. W., et al. (2020).[9] Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of
-substituted carboxylic acids.[9] RSC Advances. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. hplc.eu [hplc.eu]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector | DIAL.pr - BOREAL [dial.uclouvain.be]
- 9. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06312F [pubs.rsc.org]
Asymmetric synthesis applications of propanoic acid derivatives
Application Note: Precision Engineering of -Chiral Propanoic Acid Architectures
Executive Summary
The 2-arylpropanoic acid scaffold (the "profen" class) represents a cornerstone of non-steroidal anti-inflammatory drug (NSAID) architecture.[1][2] However, the pharmacological divergence between enantiomers—where typically the (
This Application Note details three distinct, high-fidelity workflows for constructing
Method A: Asymmetric Hydrogenation (Industrial Standard)
Best for: Large-scale synthesis of
The Mechanistic Logic
The most efficient route to chiral profens is the asymmetric hydrogenation of
-
Causality: The ruthenium center coordinates with the carboxylate oxygen of the substrate before alkene coordination. This "anchoring" effect restricts the rotational degrees of freedom, forcing the alkene to present only one face to the hydride transfer.
-
Pressure Sensitivity: Higher H
pressures generally increase turnover frequency (TOF) but can occasionally erode enantioselectivity (ee) if the competing non-selective pathway becomes kinetically accessible.
Protocol: Synthesis of ( )-Naproxen
Target: Conversion of 2-(6-methoxy-2-naphthyl)propenoic acid to (
Reagents & Equipment:
-
Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid (1.0 equiv).
-
Catalyst: [Ru(OAc)
((S)-BINAP)] (0.5 mol%). -
Solvent: Degassed Methanol (MeOH).
-
Reactor: High-pressure stainless steel autoclave (Hastelloy preferred).
Step-by-Step Workflow:
-
Inert Handling: In a nitrogen-filled glovebox, charge the autoclave glass liner with the substrate (10 mmol) and catalyst (0.05 mmol).
-
Solvation: Add degassed MeOH (50 mL). The substrate may not fully dissolve initially; this is acceptable as it will dissolve during reaction.
-
Purge Cycles: Seal the autoclave. Pressurize to 5 bar with H
and vent. Repeat 5 times to remove all traces of O (critical for Ru-hydride stability). -
Reaction: Pressurize to 100 bar (1350 psi) . Heat to 25°C . Stir vigorously (1000 rpm) for 12 hours.
-
Note: Unlike many hydrogenations, this reaction is often cleaner at lower temperatures (ambient) to maximize
.
-
-
Workup: Vent H
carefully. Concentrate the solvent in vacuo. -
Purification: The residue is typically recrystallized from acetone/hexane to upgrade
from ~97% to >99%.
Mechanism Visualization (Ru-BINAP Cycle)
Figure 1: The Noyori Asymmetric Hydrogenation cycle. The critical stereodetermining step is the migratory insertion, controlled by the chiral phosphine ligand environment.
Method B: Evans Auxiliary Alkylation (Bench Standard)
Best for: Discovery chemistry, complex total synthesis, and establishing absolute stereochemistry. Key Advantage: Predictability. If you follow the protocol, the stereochemistry is virtually guaranteed by the Zimmerman-Traxler transition state.
The Mechanistic Logic
This method utilizes a chiral oxazolidinone auxiliary (Evans Auxiliary) attached to the propionic acid.
-
The Z-Enolate: Treatment with a base (NaHMDS) forms a rigid Z-enolate chelated by the lithium/sodium counterion.[4]
-
Facial Bias: The bulky group on the auxiliary (isopropyl or benzyl) blocks one face of the enolate, forcing the electrophile (alkyl halide) to attack from the opposite side.
Protocol: Diastereoselective -Alkylation
Target: Synthesis of
Reagents:
-
Auxiliary: (
)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv). -
Base: NaHMDS (1.1 equiv, 1.0 M in THF).
-
Electrophile: Benzyl Bromide (1.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a round-bottom flask under Ar. Add the propionylated auxiliary (1.0 g) and anhydrous THF (15 mL). Cool to -78°C (Dry ice/acetone).
-
Enolization: Add NaHMDS dropwise over 10 minutes.
-
Critical Checkpoint: Stir for 30-45 minutes at -78°C to ensure complete formation of the Z-enolate. Incomplete enolization leads to yield loss and potential racemization.
-
-
Alkylation: Add Benzyl Bromide neat via syringe pump over 5 minutes.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
-
Quench: Add saturated NH
Cl solution. Extract with EtOAc.[5][6] -
Cleavage (Hydrolysis): Dissolve the alkylated intermediate in THF/Water (3:1). Add LiOH (2 equiv) and H
O (30%, 4 equiv) at 0°C.-
Why Peroxide? H
O forms the hydroperoxide anion, which is more nucleophilic than hydroxide but less basic, cleaving the imide bond without racemizing the sensitive -center.
-
Data: Electrophile Performance Table
| Electrophile (R-X) | Base | Temp | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl Bromide | NaHMDS | -78°C | 94 | >99:1 |
| Methyl Iodide | NaHMDS | -78°C | 91 | 98:2 |
| Allyl Bromide | LDA | -78°C | 88 | 97:3 |
| t-Butyl Bromoacetate | LiHMDS | -40°C | 82 | 95:5 |
Workflow Visualization (Evans Cycle)
Figure 2: The Evans Auxiliary cycle. Note that the auxiliary is recoverable, making this method cost-effective for expensive chiral scaffolds.
Method C: Pd-Catalyzed -Arylation (Convergent Synthesis)
Best for: Rapid analoging of profens from simple esters and aryl halides. Key Advantage: Convergence. It builds the C-C bond and the stereocenter simultaneously.
Protocol Highlights
Instead of building the propionic chain linearly, this method couples an aryl halide directly to a propionate ester.
-
Catalyst: Pd(dba)
with P(t-Bu) or BINAP (for enantioselective variants). -
Base: Zn(HMDS)
or NaOtBu. -
Condition: Toluene, 80°C.
-
Note: The choice of base is critical. Alkali metal enolates can be too reactive/basic, leading to side reactions. Zinc enolates (Reformatsky-type) are milder and more compatible with functional groups.
References
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Evans, D. A., et al. (1982). Enantioselective alkylation of chiral enolates. Journal of the American Chemical Society.[7] Link
-
Hama, T., Hartwig, J. F. (2002).
-Arylation of Esters and Amides. Journal of the American Chemical Society.[7] Link -
Ohta, T., et al. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Journal of Organic Chemistry. Link
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
- 4. uwindsor.ca [uwindsor.ca]
- 5. MSciprac2 [bristol.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Purification of Ambrisentan intermediate from reaction byproducts
The following technical guide is structured as a Process Chemistry Support Center for the purification of Ambrisentan intermediates. It prioritizes the most critical and troublesome steps in the synthesis: the chiral resolution of the hydroxy acid intermediate and the purification of the final coupling reaction .
Executive Summary & Process Logic
High-purity Ambrisentan requires the rigorous control of two distinct chemical stages. Unlike generic protocols, this guide focuses on the causality of impurity formation and self-validating purification loops .
The synthesis hinges on two critical purification events:
-
The Chiral Checkpoint: Resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Intermediate A). If the enantiomeric excess (ee) is <99.5% here, downstream purification is mathematically impossible without significant yield loss.
-
The Coupling Cleanup: Removal of the electrophilic partner, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, after the S_NAr reaction.
Interactive Troubleshooting: The Chiral Resolution
Context: You are resolving the racemic hydroxy acid using a chiral base (e.g., (S)-Dehydroabietylamine or L-Proline).
Workflow Visualization: Chiral Resolution Logic
Figure 1: Decision tree for the resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
FAQ: Troubleshooting Resolution Failures
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. Why? Diagnosis: This is a thermodynamic issue usually caused by solvent polarity mismatch or supersaturation shock .
-
The Fix:
-
Solvent Adjustment: If using Methyl tert-butyl ether (MTBE), the solution is likely too concentrated or too hot. Add a non-polar anti-solvent like n-Heptane dropwise at reflux until slight turbidity persists, then cool slowly (1°C/min).
-
Seeding: Never cool a resolution mixture without seeding. Retain a small crystal from a previous successful batch (or scratch the flask wall) at the cloud point (approx. 40-45°C).
-
Impurity Interference: High levels of unhydrolyzed ester precursor can inhibit crystal lattice formation. Ensure your starting material hydrolysis was complete (Check TLC/HPLC).
-
Q2: I achieved crystallization, but the enantiomeric excess (ee) is stuck at 92-94%. Diagnosis: You have trapped the "wrong" isomer (eutectic entrapment) due to rapid precipitation.
-
The Protocol: Do not proceed to acidification. You must perform a digestive swish .
-
Suspend the solid salt in fresh MTBE (5 volumes).
-
Heat to reflux for 30 minutes (do not fully dissolve).
-
Cool to 20°C and filter. Why this works: The "wrong" diastereomer is typically more soluble. Digesting dissolves the surface impurities and the lower-melting isomer, enriching the solid.
-
The Coupling Reaction: Removing Sulfone Byproducts
Context: Reaction of the (S)-acid with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. The Problem: The pyrimidine sulfone reagent is often used in excess (1.2 - 1.5 eq) and co-elutes with Ambrisentan in standard extractions.
Protocol: The "pH Swing" Purification
This method utilizes the acidity of the carboxylic acid on Ambrisentan to separate it from the non-acidic pyrimidine impurities.
| Step | Action | Mechanistic Rationale |
| 1. Quench | Dilute reaction (DMF/THF) with water. | Solubilizes inorganic salts; precipitates organics. |
| 2. Basify | Adjust pH to 9.0 - 10.0 using NaOH. | Crucial Step: Deprotonates Ambrisentan (becomes water-soluble carboxylate). The pyrimidine impurity remains neutral (organic soluble). |
| 3. Wash | Extract aqueous layer with Isopropyl Acetate (IPAc) or Toluene . | The neutral pyrimidine impurity partitions into the organic layer. The product stays in the water. Discard the organic layer. |
| 4. Acidify | Adjust aqueous layer pH to 2.0 - 3.0 with H2SO4. | Reprotonates Ambrisentan, rendering it insoluble in water. |
| 5. Extract | Extract with Ethyl Acetate . | The pure product now moves to the organic phase, leaving salts behind. |
Q3: After the pH swing, I still see "Impurity D" (Hydroxy Acid precursor). Diagnosis: Incomplete conversion. The pH swing does not remove unreacted starting material (the hydroxy acid) because it is also acidic.
-
Solution: This must be solved by crystallization , not extraction.
-
Solvent System: Ethanol/Water (1:1) or Toluene.
-
Procedure: Dissolve crude Ambrisentan in Ethanol at 60°C. Add water slowly. The unreacted hydroxy acid is more soluble in the mother liquor than the bulky Ambrisentan molecule.
-
Analytical Validation (HPLC)
Requirement: You must distinguish between the (R)-isomer, the pyrimidine byproduct, and the hydrolysis degradants.
Recommended HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% H3PO4 in Water (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 40% B
-
10 min: 80% B (Elutes Pyrimidine impurities)
-
15 min: 40% B
-
-
Detection: UV at 260 nm (pyrimidine ring absorption).
Impurity Identification Table
| Relative Retention Time (RRT) | Identity | Origin | Removal Strategy |
| 0.85 | Hydroxy Acid (Starting Material) | Incomplete Reaction | Recrystallization (EtOH/H2O) |
| 1.00 | Ambrisentan | Product | N/A |
| 1.15 | Pyrimidine Sulfone | Excess Reagent | pH Swing Extraction (Step 3 above) |
| 1.25 | Methyl Ester Impurity | Methanolysis byproduct | Hydrolysis (NaOH treatment) |
References & Authority
The protocols defined above are grounded in established process chemistry literature and patent filings regarding Endothelin Receptor Antagonists.
-
Gilead Sciences, Inc. (2010). Process for the preparation of Ambrisentan. WO Patent 2010/090850. Link
-
Source for (S)-dehydroabietylamine resolution and MTBE solvent systems.[1]
-
-
Riechers, H., et al. (1996).[1] Discovery and Synthesis of Endothelin Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123–2128. Link
-
Foundational text on the structure-activity relationship and synthesis of propanoic acid derivatives.
-
-
Zhang, F., et al. (2019).[2] Isolation, identification... of new process-related impurities in ambrisentan. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Source for HPLC impurity profiling and structural characterization.
-
-
Aidic. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions. Link
-
Specific data on yield improvements using Toluene recrystallization.
-
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolution
Welcome to the Chiral Resolution Support Center. Achieving high enantiomeric excess (ee) during the resolution of carboxylic acids requires strict control over thermodynamic and kinetic parameters. This guide provides drug development professionals and researchers with mechanistic explanations and field-proven protocols to troubleshoot and correct low ee outcomes.
Fig 1. Decision tree for troubleshooting low ee% in chiral resolution workflows.
Module 1: Diastereomeric Salt Crystallization (Classical Resolution)
Q: I am performing a classical resolution of a racemic carboxylic acid using a chiral amine (e.g., (R)-1,2-diaminopropane), but my isolated ee is stuck below 50%. What is causing this plateau?
A: Low ee in diastereomeric salt crystallization is rarely an execution error; it is a thermodynamic limitation. When the solubility difference between the [(R)-acid·chiral amine] and[(S)-acid·chiral amine] salts is insufficient, co-precipitation occurs. If the ee plateaus, your system has likely reached its eutectic point—the specific liquid composition where both diastereomers crystallize simultaneously[1]. Alternatively, the salts may be forming a solid solution, where the minor enantiomer is erroneously incorporated into the crystal lattice of the major enantiomer[2].
Solution:
-
Solvent Engineering: Shift the eutectic point by altering the solvent's dielectric constant. Screening binary mixtures (e.g., propionitrile:MTBE) can drastically alter the solubility ratio of the two salts, sometimes achieving a 1000-fold difference in solubility[3].
-
Dutch Resolution: Instead of a single resolving agent, use a "family" of structurally related chiral amines. This synergistic mixture acts as a nucleation inhibitor for the undesired diastereomer, suppressing solid solution formation and enforcing kinetic control over the crystallization[2].
Protocol: Dutch Resolution of Carboxylic Acids
This self-validating protocol ensures kinetic control by suppressing the nucleation of the undesired enantiomer.
-
Salt Formation: Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal volume of a heated solvent system (e.g., 2-propanol/water).
-
Resolving Agent Addition: Add a family mixture of chiral amines (e.g., 0.33 eq each of three structurally related chiral amines, totaling 1.0 eq)[2].
-
Equilibration: Stir the solution at 60°C for 30 minutes to ensure complete diastereomeric salt formation.
-
Controlled Crystallization: Cool the mixture at a strictly controlled rate (e.g., 0.1°C/min) to 20°C. The resolving agent family will inhibit the nucleation of the more soluble salt, allowing the target salt to crystallize in high purity.
-
Isolation: Filter and wash the resulting crystals with cold solvent.
-
Liberation: Suspend the enantioenriched salt in an ethyl acetate/water biphasic system. Acidify the aqueous layer to pH 2 using 1M HCl to liberate the free enantioenriched carboxylic acid into the organic layer[4].
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Q: I am using a lipase (e.g., Candida antarctica Lipase B, CALB) for the kinetic resolution of a carboxylic acid ester, but the ee of my target product is unacceptably low. How do I improve the enantioselectivity?
A: Lipases resolve racemic esters by preferentially hydrolyzing one enantiomer into a carboxylic acid. The efficiency of this discrimination is defined by the enantiomeric ratio (
Solution:
-
Strict Conversion Control: For high product ee, you must halt the reaction before 50% conversion. Conversely, for high unreacted substrate ee, you must push the reaction slightly past 50%[5].
-
Dynamic Kinetic Resolution (DKR): To bypass the intrinsic 50% yield limitation of standard kinetic resolution, introduce an in situ racemization catalyst (e.g., a transition metal complex). This continuously converts the slow-reacting unreacted enantiomer into the fast-reacting one, theoretically allowing for 100% yield and >99% ee[6].
Fig 2. Kinetic vs Dynamic Kinetic Resolution (DKR) pathways for chiral esters.
Protocol: Two-Step Enzymatic Resolution using CALB
-
Reaction Setup: Dissolve the racemic carboxylic acid ester in a non-polar solvent (e.g., MTBE or hexane) to preserve the enzyme's active conformation[5].
-
Biocatalyst Addition: Add immobilized Burkholderia cepacia lipase or CALB[7].
-
Hydrolysis: Introduce a controlled volume of phosphate buffer (pH 7.0) and stir at 35°C[5].
-
Monitoring: Monitor the reaction continuously via chiral HPLC.
-
Termination: Stop the reaction exactly at 50% conversion by filtering off the immobilized biocatalyst[5].
-
Separation: Separate the highly enantioenriched (R)-carboxylic acid from the unreacted (S)-ester using silica gel column chromatography[5].
Module 3: Analytical Verification (Chiral HPLC)
Q: My chiral HPLC shows an ee of 30%, but my polarimeter suggests it should be >90%. Could my low ee be an analytical artifact?
A: Yes. Always trust a properly developed chiral HPLC method over optical rotation (OR), as OR is highly susceptible to trace chiral impurities and concentration errors. However, if your chiral HPLC peaks are overlapping or exhibit severe tailing, integration algorithms will artificially inflate the area of the minor peak, resulting in a falsely low calculated ee.
Solution:
Ensure baseline resolution (
Data Presentation: Quantitative Troubleshooting Matrix
Use the following thresholds to identify the root cause of poor enantiomeric excess in your specific workflow:
| Variable | Resolution Method | Ideal Target / Threshold | Impact on ee if out of specification |
| Conversion ( | Enzymatic Kinetic | Drastic ee drop in the product acid if | |
| Enantiomeric Ratio ( | Enzymatic Kinetic | Poor chiral discrimination; low ee in both fractions | |
| Eutectic ee ( | Diastereomeric Salt | Solid solution forms; co-precipitation of both salts | |
| Chromatographic Resolution ( | Analytical (HPLC) | Artificial lowering of calculated ee due to peak overlap |
References
-
Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition Source: ResearchGate 2
-
Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane Source: Benchchem4
-
Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products Source: Journal of Physics and Chemistry Research 6
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate Source: PubMed 7
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI 5
-
Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods Source: ResearchGate 8
-
CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Source: CORE 1
-
Identifying a diastereomeric salt for a challenging chiral resolution Source: Unchained Labs 3
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubtexto.com [pubtexto.com]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Engineering for 3-Methoxy-2,2-dimethylpropanoic Acid
Introduction: The "Gem-Dimethyl" Challenge
Welcome to the technical support hub for 3-Methoxy-2,2-dimethylpropanoic acid (CAS: 64241-78-7).[1] If you are accessing this guide, you are likely encountering difficulties scaling up reactions involving this molecule.
While this compound appears structurally simple, it behaves like a "wolf in sheep's clothing" during scale-up. The core challenge lies in the gem-dimethyl group at the
This guide moves beyond basic synthesis to address the specific engineering and chemical hurdles of scaling this hindered acid, focusing on activation kinetics , methylation safety , and purification logic .
Module 1: Synthesis & Sourcing (The Upstream)
Current Status: Manufacturing the Building Block
Most researchers synthesize this acid from 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). The critical bottleneck here is the methylation step.
Troubleshooting Guide: Methylation & Safety
Q: My methylation reaction (Williamson Ether Synthesis) is stalling or showing high impurity profiles at 100g scale. Why?
A: This is likely a temperature/reagent addition issue.
-
The Mechanism: You are likely using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) on the intermediate ester.
-
The Problem: On a small scale, exotherms dissipate quickly. On a large scale, the heat generated by the deprotonation (using NaH or KOtBu) can cause local hot spots, leading to side reactions or "runaway" reagent decomposition.
-
The Fix:
-
Protect First: Ensure you are methylating the ester, not the free acid. The dianion (carboxylate + alkoxide) is harder to control.
-
Cryogenic Addition: Cool the reaction to 0°C before adding the base.
-
Phase Transfer Catalysis (Alternative): If using MeI is too hazardous for your facility's safety rating, switch to a biphasic system (DCM/Water) using Tetrabutylammonium bromide (TBAB) and NaOH. This creates a self-regulating kinetic limit that prevents thermal runaways.
-
Q: Safety Protocol: How do I handle Methyl Iodide off-gassing on a kilo-scale?
A: Methyl Iodide is a volatile neurotoxin. Standard fume hoods are insufficient for kilo-scale open handling.
-
Protocol: Use a closed reactor system .
-
Scrubbing: Vent lines must pass through a scrubber containing amine solutions (like ethanolamine) or a nucleophilic trap to quench escaping alkyl halides before they reach the stack.
Module 2: Activation & Coupling (The Core Reaction)
The Bottleneck: Amide/Ester Formation
This is the most common support ticket we receive. Users attempt to couple 3-Methoxy-2,2-dimethylpropanoic acid using standard peptide coupling reagents (EDC, HATU, DCC) and observe <30% conversion.
Troubleshooting Guide: Overcoming Steric Hindrance
Q: Why is my HATU/EDC coupling failing?
A: The gem-dimethyl group acts as a "gatekeeper." Large coupling reagents like HATU or phosphonium salts are bulky. When they attempt to activate the carboxylic acid, they struggle to approach the sterically crowded carbonyl center.[2] Even if the active ester forms, the incoming nucleophile (amine/alcohol) cannot penetrate the "wall" of the dimethyl group and the bulky leaving group.
Q: What is the recommended activation strategy for scale-up?
A: You must minimize steric bulk.[3] Acid Chlorides are the gold standard here. The chloride atom is small, highly electron-withdrawing, and creates the most reactive electrophile possible, compensating for the steric hindrance.
Protocol: Acid Chloride Generation (The "Vilsmeier" Boost)
-
Reagent: Oxalyl Chloride (preferred over Thionyl Chloride for cleaner workup) + DMF (Catalytic).
-
Critical Step: The catalytic DMF forms the Vilsmeier reagent (chloroiminium ion), which is the active species that converts the acid to the acid chloride.
-
Scale-up Note: Gas evolution (CO/CO2/HCl) will be vigorous. Ensure reactor venting is sized correctly.
Visual Workflow: Activation Strategy Decision Tree
Caption: Decision logic for activating sterically hindered pivalic acid derivatives based on scale and nucleophile constraints.
Module 3: Purification & Isolation (The Downstream)
Troubleshooting Guide: Work-up & Physical State
Q: The product is oiling out. How do I get a solid?
A: 3-Methoxy-2,2-dimethylpropanoic acid has a low melting point and often exists as a viscous oil or low-melting solid.
-
The Fix: Do not rely on crystallization for the acid itself. Purify via Acid/Base Extraction .
-
Protocol:
-
Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Extract with 1N NaOH (Product moves to aqueous phase as carboxylate).
-
Wash organic layer (removes neutral impurities/unreacted reagents).
-
Acidify aqueous layer to pH 2-3 with HCl.
-
Extract back into organic solvent.
-
Concentrate.
-
-
Distillation: If high purity is needed, the methyl ester precursor can be distilled before hydrolysis. The free acid can be distilled under high vacuum, but beware of thermal decarboxylation limits (maintain <140°C).
Q: Analytical Confirmation: How do I distinguish the product from the starting material (Hydroxypivalic acid)?
A:
-
NMR: Look for the sharp singlet of the methoxy group (~3.3 ppm). The disappearance of the broad -OH proton signal is also a key indicator.
-
TLC: The methoxy acid will be less polar (higher Rf) than the hydroxy acid starting material.
Summary Data Comparison
| Feature | Standard Propanoic Acid | 3-Methoxy-2,2-dimethylpropanoic Acid | Scale-Up Implication |
| Steric Bulk | Low | High (Gem-Dimethyl) | Requires Acid Chloride activation; HATU fails. |
| Reactivity | High | Low | Longer reaction times; Higher temperatures needed. |
| Physical State | Liquid | Viscous Oil / Low MP Solid | Crystallization difficult; Use distillation or extraction. |
| Stability | High | Moderate | Methoxy ether is stable, but avoid harsh Lewis acids (BBr3). |
References
-
BenchChem. (2025).[4] Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. Retrieved from 4
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3017506: 3-Methoxy-2,2-dimethylpropanoic acid.[5] Retrieved from 5[5]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from 6
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxy-2,2-dimethylpropanoic acid. Retrieved from 7
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from 8[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 3. download.basf.com [download.basf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Methoxy-2,2-dimethylpropanoic acid | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-Methoxy-2,2-dimethylpropanoic acid | 64241-78-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Strategies to avoid racemization during synthesis of chiral propanoic acids
Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I have designed this hub to address one of the most persistent challenges in organic synthesis: maintaining the stereochemical integrity of α-chiral carboxylic acids (such as 2-arylpropanoic acids/profens and α-amino acids) during synthetic workflows.
Racemization is rarely a random accident; it is a predictable thermodynamic consequence of specific mechanistic pathways. By understanding the causality behind enolization and oxazolone formation, we can engineer self-validating protocols that preserve enantiomeric excess (
Mechanistic Diagnostics: Why Do Propanoic Acids Racemize?
To troubleshoot racemization, you must first understand the two primary pathways that compromise the α-chiral center during activation and coupling[1]:
-
Direct α-Proton Abstraction (Enolization): The α-proton of a propanoic acid is inherently acidic, especially when flanked by an aryl group (as in profens) or an amine. When the carboxylic acid is converted into an active ester or acyl halide, the acidity of this proton increases dramatically. Exposure to basic coupling conditions leads to the formation of a planar enolate. Subsequent reprotonation is non-stereoselective, resulting in a racemic mixture[2].
-
Oxazolone Formation: If the chiral propanoic acid contains an N-acyl group (e.g., protected amino acids), the oxygen of the N-acyl carbonyl can intramolecularly attack the activated ester. This forms a 5(4H)-oxazolone intermediate. The α-proton of this cyclic intermediate is highly acidic and rapidly abstracted by even weak bases, leading to catastrophic loss of chirality[3].
Mechanistic pathways leading to racemization via enolization or oxazolone formation.
Diagnostic Workflow for Racemization
Use the following decision tree to pinpoint exactly where your stereocenter is degrading.
Diagnostic workflow to identify and resolve racemization steps in synthetic workflows.
Troubleshooting Guides (Q&A)
Issue 1: Severe Racemization During Amide/Peptide Coupling
Q: My enantiomeric excess drops from 99% to 60% during an amidation reaction. I am using DCC and Triethylamine (TEA) in DMF at room temperature. What is going wrong?
Causality: You are creating a "perfect storm" for racemization. DCC is a relatively slow coupling reagent, meaning the activated O-acylisourea intermediate persists in solution for an extended period. Simultaneously, TEA is a strong organic base (pKa ~10.75). The prolonged exposure of the highly activated, acidic α-proton to a strong base guarantees enolization[3].
Solution: You must shift the kinetic balance so that the nucleophilic attack of the amine outcompetes the deprotonation of the α-carbon. This is achieved by using highly efficient coupling reagents (to speed up amidation) and strictly limiting base strength. Alternatively, use modern base-free coupling reagents like Ynamides, which form stable α-acyloxyenamide active esters that completely suppress racemization[1].
Data Summary: Coupling Reagent Selection Matrix
| Coupling System | Typical Base Used | Base pKa (Conj. Acid) | Racemization Risk | Mechanism of Protection |
| DCC / TEA | Triethylamine | 10.75 | High | None (Slow activation promotes enolization). |
| HATU / DIPEA | DIPEA | 10.56 | Moderate | Fast coupling outcompetes enolization. |
| EDC / HOAt / NMM | N-Methylmorpholine | 7.38 | Low | Weak base minimizes α-proton abstraction. |
| T3P / Pyridine | Pyridine | 5.25 | Very Low | Extremely weak base; concerted mechanism[4]. |
| Ynamides | None required | N/A | Negligible | Base-free activation; stable active ester[5]. |
Self-Validating Protocol: Racemization-Free Amidation (EDC/HOAt/NMM)
-
Preparation: Dissolve the chiral propanoic acid (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere. Note: Anhydrous conditions are critical to prevent competitive hydrolysis.
-
Cooling: Chill the reaction mixture to 0 °C using an ice bath. Low temperatures exponentially decrease the rate of enolization[3].
-
Activation: Add the amine nucleophile (1.1 eq), followed by EDC·HCl (1.1 eq).
-
Base Addition: Slowly add N-Methylmorpholine (NMM) (2.0 eq) dropwise. Do not use TEA or DIPEA.
-
Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot. Quench immediately into 100 µL of cold aqueous citric acid and extract with MTBE. Run a rapid chiral HPLC assay. If the
matches the starting material, allow the reaction to warm to room temperature to drive conversion. If is dropping, your amine is too sterically hindered, delaying coupling; switch to a T3P or Ynamide protocol. -
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove HOAt and NMM.
Issue 2: Epimerization During Acid Chloride Preparation
Q: I need to use an acid chloride because my amine is highly non-nucleophilic. However, I lose stereochemistry during the reaction. How can I prevent this?
Causality: When synthesizing α-chiral acid chlorides (e.g., using oxalyl chloride or SOCl₂), the presence of any excess base or prolonged heating leads to the elimination of HCl, forming a planar ketene intermediate. When the amine attacks this achiral ketene, the resulting product is completely racemic[4].
Solution: Use Schotten-Baumann conditions. By conducting the reaction in a biphasic system (organic solvent + aqueous base), the organic-soluble acid chloride is physically separated from the bulk base. The coupling occurs at the interface, protecting the unreacted acid chloride from base-catalyzed ketene formation[4].
Self-Validating Protocol: Biphasic Schotten-Baumann Amidation
-
Acid Chloride Synthesis: React the chiral acid with oxalyl chloride (1.2 eq) and catalytic DMF in DCM at 0 °C for 1 hour. Concentrate under vacuum at room temperature (Never heat chiral acid chlorides).
-
Solvent Exchange: Dissolve the crude acid chloride in cold MTBE or Ethyl Acetate.
-
Aqueous Phase Prep: Dissolve the amine (1.0 eq) in a 10% aqueous Na₂CO₃ solution.
-
Biphasic Coupling: Vigorously stir the aqueous amine solution at 0 °C. Add the organic acid chloride solution dropwise.
-
Validation Checkpoint: The biphasic interface prevents bulk ketene formation. Monitor the organic layer via TLC/LCMS. Once the acid chloride is consumed, immediately separate the layers to prevent base-catalyzed enolization of the newly formed product.
Issue 3: Loss of Enantiomeric Purity During Ester Hydrolysis
Q: My coupling went perfectly, but my product racemizes during the final ester hydrolysis step using NaOH. How do I deprotect without losing
Causality: 2-arylpropanoic acids (profens) are highly sensitive to strong aqueous bases at elevated temperatures. The hydroxide ion not only attacks the ester carbonyl but also acts as a base to abstract the α-proton of the resulting carboxylate, establishing a keto-enol equilibrium that racemizes the product[6].
Solution: Abandon harsh chemical hydrolysis. Instead, utilize enzymatic kinetic resolution. Lipases (such as Candida rugosa lipase) can hydrolyze esters with absolute stereospecificity at neutral pH and ambient temperature, completely bypassing the enolization pathway[7].
Self-Validating Protocol: Enzymatic Hydrolysis of Profen Esters
-
Buffer Preparation: Suspend the chiral ester in a biphasic mixture of 0.1 M phosphate buffer (pH 7.0) and a co-solvent (e.g., cyclohexane or MTBE)[8].
-
Biocatalysis: Add Candida rugosa lipase (CRL). Incubate at 30 °C with orbital shaking (200 rpm).
-
Validation Checkpoint: Monitor the reaction via chiral HPLC. The enzyme will selectively hydrolyze the (S)-enantiomer to the free acid while leaving the (R)-ester intact[7]. Because the pH is strictly neutral, chemical racemization is impossible.
-
Isolation: Once the desired conversion is reached, acidify the aqueous layer to pH 3.0 with 1M HCl and extract the free (S)-acid into Ethyl Acetate. The unreacted ester remains in the organic phase during a basic wash.
Frequently Asked Questions (FAQs)
Q: Does solvent choice impact the rate of racemization? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize the polar transition states of both oxazolone formation and enolate generation, potentially accelerating racemization if strong bases are present. However, they are often required for solubility. To mitigate this, ensure solvents are strictly anhydrous, as trace water can facilitate side reactions and slow down the desired coupling[3].
Q: Are urethane protecting groups effective at preventing oxazolone formation in amino acids? A: Yes. Protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) suppress racemization. The lone pair of electrons on the urethane nitrogen is delocalized into the protecting group's carbonyl, rendering it insufficiently nucleophilic to attack the activated ester and form an oxazolone ring[3].
Q: Can I use Dynamic Kinetic Resolution (DKR) to my advantage? A: Absolutely. If you have a racemic mixture of a profen ester, you can intentionally add a strong neutral base (like trioctylamine) to force the racemization of the unreacted enantiomer in situ, while a lipase continuously and selectively hydrolyzes the (S)-enantiomer. This allows for a theoretical 100% yield of the enantiopure (S)-acid from a racemic starting material[9].
References
-
Ynamide Coupling Reagents: Origin and Advances Accounts of Chemical Research (ACS Publications) URL:[Link]
-
Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture MDPI URL:[Link]
-
Coupling alpha-chiral acid chlorides (Discussion on Schotten-Baumann and T3P) Reddit (r/Chempros) URL:[Link]
-
Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen Via Medica Journals URL:[Link]
-
Racemization of (S)-Profen Thioesters by Strong Neutral Bases in Nonpolar Organic Solvents: Implication for Ion-Pair Kinetic Basicity ACS Publications URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture [mdpi.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. pubs.acs.org [pubs.acs.org]
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS 178306-52-0).
This compound is a critical chiral intermediate in the synthesis of the endothelin-A receptor antagonist Ambrisentan, and its unreacted presence in the final API is strictly monitored as "Ambrisentan Related Compound A"[1]. Achieving a chemical purity of >99.8% and a chiral purity of >99.9% is mandatory to prevent the downstream propagation of process-related impurities[2].
Mechanistic Insights & Impurity Profiling
Before troubleshooting, it is critical to understand the origin of each process-related impurity. The synthesis typically involves a Darzens condensation followed by epoxide ring-opening and chiral resolution[3]. The table below summarizes the quantitative impurity profile and clearance strategies.
| Impurity Name | CAS Number | Origin / Causality | Clearance Strategy |
| (R)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | 178306-49-5 | Incomplete chiral resolution of the racemate. | Selective crystallization of the diastereomeric salt; mother liquor recycling. |
| Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | 178306-47-3 | Incomplete alkaline hydrolysis of the ester intermediate. | Extended high-temperature alkaline hydrolysis (90–95 °C, 1N NaOH). |
| 3,3-Diphenyloxirane-2-carboxylic acid methyl ester | 76527-25-8 | Unreacted Darzens condensation intermediate. | Orthogonal liquid-liquid extraction (MTBE wash) of the aqueous sodium salt. |
| Benzophenone | 119-61-9 | Unreacted starting material. | Partitioning into organic waste streams prior to final acidification. |
Troubleshooting FAQs
Q1: High levels of the (R)-enantiomer (CAS 178306-49-5) remain after chiral resolution. How can I improve enantiomeric excess (ee)? Causality & Solution: The (R)-isomer persists due to the co-precipitation of diastereomeric salts when suboptimal resolving agents or rapid cooling profiles are used. To resolve this, transition from L-proline methyl ester to (R)-(+)-1-phenylethylamine. According to 4[4], utilizing (R)-(+)-1-phenylethylamine in an acetone solvent system, followed by strict thermodynamic control (cooling to 0–5 °C slowly over 3 hours), selectively precipitates the (S)-acid salt. Furthermore, recycling the unwanted isomer from the resolution mother liquors through racemization can improve overall yield while maintaining >99.8% ee[4].
Q2: Residual methyl ester (CAS 178306-47-3) is detected in the final isolated acid. What is causing incomplete hydrolysis? Causality & Solution: The steric hindrance generated by the 3,3-diphenyl group makes the methyl ester highly resistant to mild hydrolysis. You must implement a high-temperature alkaline hydrolysis protocol. As detailed in2[2], the reaction mass must be treated with 1N NaOH and maintained at 90–95 °C for at least one hour. Premature quenching is the primary cause of residual ester.
Q3: The epoxide intermediate (3,3-diphenyloxirane-2-carboxylic acid methyl ester) is persisting. How do I clear it? Causality & Solution: This byproduct is neutral and highly lipophilic. If not actively extracted, it precipitates alongside the target acid during acidification. Introduce an orthogonal liquid-liquid extraction step before acidification. While the target compound is in its water-soluble sodium salt form (pH > 10), wash the aqueous layer with methyl tert-butyl ether (MTBE). The unreacted benzophenone and lipophilic epoxide partition into the MTBE layer, ensuring they are physically separated from the product stream[2].
Q4: How do I remove residual resolving agents without causing racemization? Causality & Solution: Incomplete protonation of the resolving amine leaves lipophilic free-base residues in the final product. Suspend the purified diastereomeric salt in water and adjust the pH to < 2 using dilute hydrochloric acid[5]. The highly acidic environment fully protonates the amine (forming a water-soluble ammonium chloride salt). The target (S)-acid, now fully protonated and neutral, precipitates out of the aqueous phase without undergoing racemization.
Validated Experimental Protocol: High-Purity Isolation
To ensure a self-validating system, the following protocol integrates mandatory analytical checkpoints.
Phase 1: Alkaline Hydrolysis & Neutral Impurity Wash
-
Charge methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate into a reactor containing 1N aqueous NaOH.
-
Heat the reaction mass to 90–95 °C and maintain for 60 minutes.
-
Self-Validation Checkpoint: Perform a rapid HPLC assay. The unreacted ester peak must be <0.1% before proceeding.
-
Cool the reaction mass to 40 °C. Add MTBE and agitate for 15 minutes.
-
Separate the layers. Discard the organic (MTBE) layer, which contains the epoxide and benzophenone impurities. Retain the aqueous layer.
Phase 2: Chiral Salt Formation
-
Adjust the retained aqueous layer to pH 2–3 with 1N HCl to precipitate the racemic acid. Filter and dry the solid.
-
Suspend the racemic acid in acetone (25–35 °C).
-
Add (R)-(+)-1-phenylethylamine (resolving agent) and triethylamine. Maintain agitation for 60 minutes.
-
Slowly cool the mass to 0–5 °C and hold for 3 hours to induce crystallization.
-
Self-Validation Checkpoint: Analyze the mother liquor via chiral HPLC. A disproportionately high concentration of the (R)-enantiomer confirms the successful selective precipitation of the target (S)-salt. Filter the solid.
Phase 3: Acidification & Product Isolation
-
Suspend the filtered diastereomeric salt in demineralized water.
-
Adjust the pH to < 2 with dilute HCl and stir for 120 minutes at 25–35 °C[5].
-
Filter the precipitated solid, wash thoroughly with chilled water, and dry at 40–45 °C under vacuum.
-
Self-Validation Checkpoint: Final chiral HPLC must show >99.8% ee, and chemical purity >99.5%.
Visual Workflow: Impurity Clearance Pathway
Fig 1: Workflow for the chiral resolution and impurity clearance of the target acid.
References
- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid (US20130184490A1). Google Patents.
- An Improved Process For The Preparation Of Ambrisentan. Quick Company (Patent Data).
- Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan. PubMed / Journal of Pharmaceutical and Biomedical Analysis.
- Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist. Organic Process Research & Development (ACS Publications).
- CAS 178306-52-0 Ambrisentan Related Compound A Impurity. Anant Pharmaceuticals.
Sources
- 1. CAS 178306-52-0 Ambrisentan Related Compound A Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Improved Process For The Preparation Of Ambrisentan [quickcompany.in]
Technical Support Center: Enhancing Chiral Separation of Propionic Acid Enantiomers using HPLC
Welcome to the Technical Support Center for chiral chromatography. 2-Arylpropionic acids (2-APAs)—a critical class of nonsteroidal anti-inflammatory drugs (NSAIDs) including ibuprofen, naproxen, and flurbiprofen—present unique analytical challenges. Because their therapeutic efficacy is highly stereoselective (typically favoring the (S)-enantiomer), achieving baseline enantioseparation is a strict regulatory requirement.
This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and diagnostic troubleshooting steps to master the chiral separation of acidic enantiomers.
Method Development Workflow
Developing a robust chiral method requires a systematic approach to stationary phase selection, mobile phase optimization, and thermodynamic tuning. The following workflow outlines the critical path for method development.
Workflow for developing HPLC chiral separation methods for 2-APA enantiomers.
Validated Experimental Methodologies
To ensure reproducibility, every protocol must be treated as a self-validating system where the causality of each chemical component is understood. Below are two primary methodologies for 2-APA separation.
Protocol A: Direct Separation via Normal-Phase HPLC (Polysaccharide CSPs)
This is the industry standard for analytical-scale enantioseparation, utilizing the steric fit and hydrogen-bonding capabilities of derivatized amylose or cellulose[1].
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Mix HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Crucial Step: Add 0.1% (v/v) Trifluoroacetic Acid (TFA)[2].
-
Equilibration: Flush the column at 1.0 mL/min until the baseline is completely stable. Acidic modifiers require extensive equilibration (10–20 column volumes) to saturate the stationary phase and prevent memory effects[3].
-
Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 0.1 – 0.5 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-strength mismatch, which can cause peak distortion at the solvent front[4].
-
Execution: Inject 10 µL. Maintain the column compartment at 25 °C. Monitor via UV detection at 230 nm.
Protocol B: Indirect Separation via Reversed-Phase HPLC (Chiral Mobile Phase Additive)
When a dedicated chiral column is unavailable, an achiral column can be utilized by introducing a chiral selector directly into the mobile phase[5].
-
Column: Standard achiral C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Buffer Preparation: Prepare a 20 mM phosphate buffer and adjust the pH to strictly 4.0 – 5.5. Dissolve 25 mM of Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer[5].
-
Mobile Phase Blending: Mix the HP-β-CD buffer with HPLC-grade methanol (e.g., 60:40 v/v)[5].
-
Execution: Equilibrate at 0.8 mL/min at 20 °C. Inject the sample. Causality: The enantiomers form transient diastereomeric inclusion complexes with the HP-β-CD cavity in the mobile phase[5]. Because the thermodynamic stability of these complexes differs between the (R)- and (S)-enantiomers, they migrate through the C18 stationary phase at different velocities[5].
Quantitative Optimization Parameters
The following table summarizes the causal effects of adjusting key chromatographic parameters during method optimization.
| Parameter | Typical Range | Effect on Resolution ( | Mechanistic Causality |
| Acidic Modifier (TFA) | 0.05% - 0.1% (v/v) | Significant Increase | Suppresses ionization of the carboxylate group, preventing secondary ion-exchange interactions with residual silanols[4]. |
| Column Temperature | 10 °C - 30 °C | Increases at lower temps | Chiral recognition is enthalpy-driven ( |
| Alcohol Modifier (IPA) | 2% - 20% (v/v) | Varies (Optimum ~5-10%) | Competes with analytes for hydrogen bonding sites on the CSP. Higher concentrations decrease retention time but may collapse resolution[4]. |
| HP-β-CD Conc. (RP) | 10 mM - 50 mM | Increases up to an optimum | Higher cyclodextrin concentration increases the probability of inclusion complex formation in the mobile phase[5]. |
Troubleshooting Guides & FAQs
When separations fail, systematic diagnostic logic must be applied.
Diagnostic logic tree for resolving peak tailing and poor resolution in 2-APA separations.
Q1: Why is my ibuprofen peak tailing severely on a silica-based chiral column?
Answer: 2-arylpropionic acids have a pKa of approximately 4.5. In a neutral normal-phase environment, the carboxylic acid group can partially ionize. These anions interact strongly with active residual silanol groups on the silica backbone of the chiral stationary phase (CSP)[4]. To resolve this, you must add an acidic modifier, such as 0.1% TFA or acetic acid, to the mobile phase[2]. This suppresses analyte ionization, ensuring the separation is driven purely by the intended chiral recognition mechanisms rather than secondary electrostatic interactions[2].
Q2: I added TFA to my mobile phase, but my retention times are drifting. What is happening?
Answer: You are experiencing a "memory effect." Acidic modifiers alter the surface chemistry of the stationary phase by adsorbing onto the chiral selector or the silica matrix[3]. In isocratic separations, the column requires a significant equilibration period—sometimes thousands of column volumes—to reach a steady state[3]. Ensure you flush the column extensively before analysis. It is highly recommended to dedicate specific columns solely to acidic methods to maintain long-term robustness[3].
Q3: How does temperature manipulation affect the resolution of propionic acid enantiomers?
Answer: Chiral recognition is fundamentally an enthalpy-driven process. Lowering the column temperature (e.g., from 25 °C to 15 °C) typically stabilizes the transient diastereomeric complexes formed between the enantiomers and the CSP[4]. This increases the difference in binding energies (
Q4: Can I achieve chiral separation of 2-APAs without purchasing an expensive chiral column?
Answer: Yes. You can use a standard achiral reversed-phase column (e.g., C18) by introducing a Chiral Mobile Phase Additive (CMPA)[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for 2-APAs[5]. The enantiomers form inclusion complexes with the cyclodextrin cavity in the mobile phase. Because the stability constants of these complexes differ between the (R)- and (S)-enantiomers, they elute at different times[5]. This method is flexible, simple, and economically advantageous[5].
References
1.[5] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. PubMed / NIH.5 2.[1] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing. 1 3.[4] Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Benchchem. 4 4.[3] Trouble with chiral separations. Chromatography Today. 3 5.[2] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2
Sources
- 1. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for selective O-methylation side reactions
Status: Online 🟢 | Current Wait Time: 0 min | Ticket Priority: Critical
Welcome to the O-Methylation Technical Support Center. This guide is structured to troubleshoot specific "failure modes" in methylation chemistry. We treat your synthesis problems like support tickets—diagnosing the root cause based on mechanistic evidence and providing field-tested solutions.
📊 Quick Reference: Reagent Selection Matrix
Before opening a ticket, verify you are using the correct reagent for your substrate class.
| Substrate Class | pKa (approx) | Recommended Reagent | Mechanism | Critical Constraint |
| Carboxylic Acid | 4–5 | TMS-Diazomethane / MeOH | Protonation | Avoids basic conditions. |
| Phenol | 10 | MeI or DMS + K₂CO₃ | SN2 (Williamson) | Ambident nucleophile risk (C-alkylation). |
| Alcohol (1°/2°) | 16–18 | NaH + MeI | Williamson Ether | Requires strong base; incompatible with base-sensitive groups. |
| Alcohol (Sensitive) | 16–18 | Mitsunobu (MeOH/PPh₃/DIAD) | SN2 (Inversion) | pKa of nucleophile must be < 13 (usually). |
| 1,2-Diol | 16–18 | Ag₂O + MeI | Chelation Controlled | Selective monomethylation possible. |
🛠 Ticket #001: "I'm getting C-Alkylation on my Phenol/Naphthol."
User Report:
"I treated my naphthol with Methyl Iodide (MeI) and K₂CO₃ in THF. I see a significant amount of methylated product, but NMR shows the methyl group is on the ring (C-methylation), not the oxygen."
Diagnosis: Phenoxides are ambident nucleophiles . The negative charge is delocalized between the Oxygen (Hard center) and the Ortho/Para Carbons (Soft centers).
-
Root Cause: You are likely using conditions that favor "Soft-Soft" interactions or tight ion-pairing that shields the oxygen. MeI is a softer electrophile than Dimethyl Sulfate (DMS).
-
HSAB Theory: Hard nucleophiles (Oxygen) prefer Hard electrophiles. Soft nucleophiles (Carbon ring) prefer Soft electrophiles.
Troubleshooting Protocol:
-
Switch the Electrophile (Hardness Adjustment):
-
Action: Replace Methyl Iodide (Soft) with Dimethyl Sulfate (DMS) or Methyl Triflate (MeOTf) (Hard).
-
Why: The harder electrophile preferentially attacks the hard oxygen center.
-
-
Change the Solvent (Solvation Effect):
-
Action: Switch from THF (moderately polar) to DMF or Acetone .
-
Why: Polar aprotic solvents (DMF) effectively solvate the cation (K⁺), leaving the phenoxide anion "naked" and more reactive at its center of highest charge density (Oxygen).
-
-
Encapsulate the Counter-ion:
-
Action: Add 18-Crown-6 (if using K₂CO₃) or 15-Crown-5 (if using NaH).
-
Why: Sequestering the metal cation prevents tight ion-pairing with the oxygen, making the oxygen more nucleophilic and available for attack.
-
Visual Logic: The Ambident Decision Tree
Figure 1: Decision logic for controlling regioselectivity in ambident nucleophiles based on HSAB theory and solvent effects.
🛠 Ticket #002: "My Amine is Methylating instead of my Hydroxyl."
User Report:
"I have a substrate with a phenol and a secondary amine. I want to make the anisole (methoxybenzene), but I keep getting the N-methylated amine or a mixture."
Diagnosis: Amines are generally better nucleophiles than neutral alcohols/phenols. Under standard Williamson conditions (Base + Alkyl Halide), the amine will alkylate first or competitively.
Troubleshooting Protocol:
-
Exploit pKa Differences (The "Goldilocks" Base):
-
Action: Use a base strong enough to deprotonate the phenol (pKa ~10) but not strong enough to fully deprotonate the amine (usually not an issue, but relevant for selectivity).
-
Refinement: Actually, the neutral amine is the nucleophile. You need to protonate the amine to shut it down.
-
Protocol: Perform the reaction in acidic media if possible (rare for O-methylation) OR use selective reagents .
-
-
The "Meerwein's Salt" Bypass:
-
Action: Use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) with a hindered base like PEMP (1,2,2,6,6-pentamethylpiperidine) or inorganic base like Cs₂CO₃ .
-
Why: While Meerwein's salt is a very hard electrophile and reacts with amines, in the presence of a base that rapidly generates the phenoxide, the O-alkylation rate can exceed N-alkylation due to the high charge density of the phenoxide compared to the neutral amine.
-
Warning: This requires careful stoichiometry (0.95 equiv) to avoid quaternizing the amine.
-
-
Protection (The Guaranteed Fix):
-
Action: Boc-protect the amine
Methylate Phenol TFA Deprotection. -
Why: A carbamate nitrogen is significantly less nucleophilic than a phenol anion.
-
🛠 Ticket #003: "Mitsunobu Reaction Failed (Hydrazine Byproduct)."
User Report:
"I'm trying to methylate a secondary alcohol using MeOH, PPh₃, and DIAD. I get no product, just a bunch of hydrazine dicarboxylate."
Diagnosis: The Mitsunobu reaction requires the "pronucleophile" (the acid component) to have a pKa < 11-13 to effectively protonate the zwitterionic betaine intermediate. Methanol (pKa ~16) is not acidic enough to activate the Mitsunobu intermediate efficiently.
Troubleshooting Protocol:
-
Change the Nucleophile Source:
-
Action: You cannot use MeOH directly as the methyl source in a standard Mitsunobu.
-
Solution: This is the wrong reaction for methylating an alcohol with methanol. Mitsunobu is for coupling an alcohol with an acidic nucleophile (like a phenol or carboxylic acid).[1]
-
Alternative: To methylate a secondary alcohol with inversion? It's difficult.
-
Better Route: Convert alcohol to Mesylate (MsCl/Pyridine)
displace with Methoxide (NaOMe) (Note: This risks elimination).
-
-
If Methylating a Phenol with MeOH (Mitsunobu):
🛠 Ticket #004: "Selective Monomethylation of a Diol."
User Report:
"I have a 1,2-diol. I want to methylate only one hydroxyl group. I keep getting starting material and dimethylated product."
Diagnosis: Statistical methylation of two identical hydroxyls usually yields a 1:2:1 mixture. The "dimethylated" product forms because the monomethyl ether is often just as reactive (or more, due to electronics) as the starting diol.
Troubleshooting Protocol:
-
Silver Oxide Mediation (The Chelation Trick):
-
Tin Activation (Stannylene Acetals):
-
Protocol: Treat diol with Bu₂SnO (Dibutyltin oxide) in refluxing MeOH to form the stannylene acetal. Then add CsF + MeI .
-
Why: The tin acetal is nucleophilic but sterically differentiates the positions. It allows for highly selective monomethylation, often favoring the equatorial or primary position.
-
-
Boronic Acid Catalysis:
-
Protocol: Use 10 mol% Phenylboronic acid with K₂CO₃ and MeI in Acetonitrile.
-
Why: Forms a transient cyclic boronate ester. The boronate ring opens/closes in equilibrium, allowing controlled alkylation of the more accessible oxygen.
-
🔬 Experimental Workflow: Safe Diazomethane Generation (Alternative)
Warning: Diazomethane is explosive.[9] Use TMS-Diazomethane where possible.[2] If CH₂N₂ is required, use this specialized setup.
Reagent: Trimethylsilyldiazomethane (TMS-CHN₂) Application: Methylation of Carboxylic Acids to Methyl Esters.
-
Setup: Dissolve carboxylic acid in Toluene/MeOH (3:2).
-
Addition: Add TMS-CHN₂ (2.0 M in hexanes) dropwise at 0°C.
-
Observation: Solution turns yellow.[2] Evolution of N₂ gas occurs.[9]
-
Endpoint: Persisting yellow color indicates excess reagent.
-
Quench: Add drops of Acetic Acid until solution is colorless (destroys excess diazomethane).
-
Advantage: Avoids the distillation of explosive CH₂N₂ gas.
Visualizing the Reaction Pathway (O vs C Alkylation)
Figure 2: Mechanistic pathway showing how solvent and electrophile hardness dictate the product distribution.
📚 References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O).
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society.[2] Link (Foundational paper on Ambident Nucleophiles).
-
Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. Link (Green methylation alternatives).
-
Tsunoda, T., et al. (1994). "Mitsunobu reaction of phenols with alcohols." Tetrahedron Letters. Link.
-
Maki, T., et al. (2009). "Catalytic monoalkylation of 1,2-diols." Tetrahedron. Link.
-
Sigma-Aldrich (Merck). "Diazomethane Alternatives: Trimethylsilyldiazomethane." Technical Bulletin. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
Common byproducts in the synthesis of 2-aryl propionic acids
Welcome to the Technical Support Center for the synthesis of 2-aryl propionic acids. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks, byproduct formations, and stereochemical challenges encountered during the synthesis of "profens" (e.g., ibuprofen, naproxen, flurbiprofen).
This guide bridges the gap between theoretical mechanisms and benchtop execution, ensuring your synthetic workflows are robust, scalable, and self-validating.
Section 1: Troubleshooting & FAQs (Mechanistic Causality)
Q1: During the palladium-catalyzed hydroxycarbonylation of aryl olefins, I am observing a high percentage of 3-arylpropanoic acid instead of the desired 2-arylpropanoic acid. How do I control this regioselectivity? Causality & Solution: The formation of the linear (3-aryl) byproduct instead of the branched (2-aryl) target is a classic regioselectivity issue driven by the migratory insertion step of the palladium-hydride intermediate[1]. If the steric bulk of the ligand is insufficient, the palladium prefers to add to the less hindered terminal carbon, yielding the linear product. Fix: Switch your ligand system. Utilizing 1,3-diphosphite or specific phosphine-phosphite ligands strongly biases the transition state toward the branched isomer due to the restricted bite angle and steric crowding around the Pd center[2].
Q2: I am using the Evans chiral auxiliary method for the asymmetric synthesis of (S)-Naproxen, but my enantiomeric excess (ee) is stalling at 75%. Where is the chiral leakage occurring? Causality & Solution: Loss of diastereoselectivity in the alkylation of chiral oxazolidinones almost always stems from incomplete enolization or thermal equilibration[3]. If the reaction temperature rises above -78 °C during the addition of methyl iodide (MeI), the highly ordered cyclic transition state (chelated by the lithium cation) breaks down, allowing the electrophile to attack from the unshielded face. Fix: Ensure your LDA is freshly titrated. Pre-cool the MeI to -78 °C before dropwise addition down the side of the flask. Validate enolization by quenching a 50 µL aliquot with D₂O and checking for >95% deuterium incorporation at the α-carbon via ¹H NMR before adding the electrophile.
Q3: We are adopting the "Green Synthesis" route for Ibuprofen (BHC method). However, we are detecting unreacted 4-isobutylacetophenone and dehydration byproducts in step 2. What is going wrong? Causality & Solution: The green synthesis route relies on the catalytic hydrogenation of 4-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol[4]. If the hydrogen pressure is too low or the Pd/C (or Raney Nickel) catalyst is poisoned, the reduction stalls[5]. Conversely, if the reaction is run at too high a temperature or in an overly acidic medium, the resulting alcohol rapidly dehydrates to form 4-isobutylstyrene. Fix: Tightly control the temperature (typically 20–30 °C) and maintain a constant H₂ pressure. Monitor the reaction via GC-MS; the disappearance of the ketone carbonyl stretch in IR (1680 cm⁻¹) serves as an excellent orthogonal in-process control.
Q4: When utilizing a 1,2-aryl shift (rearrangement) of α-chloro-propiophenones to synthesize α-arylpropanoic acids, my product is heavily racemized. Why? Causality & Solution: The 1,2-aryl migration proceeds with the inversion of configuration at the carbon bearing the chlorine atom[6]. However, if the solvent is highly nucleophilic or the reaction is exposed to prolonged photolysis, competing solvolysis or radical dissociation occurs before the bridged phenonium ion intermediate can fully form, leading to a racemic mixture. Fix: Optimize the solvent polarity (use non-nucleophilic solvents like dichloromethane or strictly controlled aqueous-organic mixtures) and ensure the aryl group is properly masked to stabilize the transition state[6].
Section 2: Quantitative Data & Byproduct Profiling
To aid in rapid benchtop diagnostics, summarize your analytical targets using the following validated profiles.
Table 1: Common Byproducts and Analytical Detection Strategies
| Synthesis Route | Target Molecule | Primary Byproduct | Mechanistic Cause | Analytical Detection |
| Traditional (Boots) | Ibuprofen | Aluminum trichloride salts, Epoxyesters | Stoichiometric Friedel-Crafts & Darzens condensation[5]. | ICP-MS (for Al), GC-FID (epoxides) |
| Green Synthesis (BHC) | Ibuprofen | 4-Isobutylstyrene | Over-reduction / Dehydration of the intermediate alcohol[4]. | UV-Vis, ¹H NMR (alkene protons at 5.2-5.8 ppm) |
| Hydroxycarbonylation | Naproxen / Suprofen | 3-Arylpropanoic acid (Linear) | Poor ligand steric control during Pd-migratory insertion[1]. | HPLC (Reverse Phase), ¹³C NMR |
| Asymmetric Alkylation | (S)-Ibuprofen | (R)-Ibuprofen | Thermal breakdown of the Li-chelated enolate transition state[3]. | Chiral SFC, Polarimetry |
Table 2: Influence of Ligand Choice on Hydroxycarbonylation Regioselectivity (Data represents standard optimization parameters for Pd-catalyzed aryl olefin carbonylation)
| Catalyst / Ligand System | Branched (2-Aryl) Yield % | Linear (3-Aryl) Yield % | Causality / Steric Effect |
| Pd(OAc)₂ / PPh₃ | 45% | 55% | Low steric bulk; minimal transition state bias. |
| Pd(OAc)₂ / cataCXium® A | 85% | 10% | Bulky adamantyl groups force branched insertion[1]. |
| Rh(acac)(CO)₂ / 1,3-Diphosphite | 92% | 5% | Rigid bidentate bite angle strongly favors 2-aryl formation[2]. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Asymmetric Alkylation for (S)-Naproxen via Chiral Oxazolidinone
This protocol utilizes an Evans auxiliary to ensure high enantiomeric purity, addressing the R-enantiomer byproduct issue[3].
-
Enolization: Dissolve the (4S)-imide precursor (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask strictly to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add freshly prepared LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Self-Validation: Remove a 50 µL aliquot, quench in D₂O, extract with CDCl₃, and run a rapid ¹H NMR. The α-proton signal should be absent, confirming quantitative enolization.
-
-
Alkylation: Filter Methyl Iodide (MeI, 3.0 eq) through a plug of basic alumina to remove acidic impurities. Pre-cool the MeI and add it dropwise to the enolate solution. Stir for 3 hours at -78 °C, then slowly warm to -20 °C.
-
Cleavage: Quench with saturated NH₄Cl. Extract the intermediate, then cleave the chiral auxiliary using LiOH/H₂O₂ in THF/H₂O at 0 °C to yield the free (S)-2-aryl propionic acid.
Protocol B: Pd-Catalyzed Hydroxycarbonylation (Green Route)
This protocol minimizes waste byproducts, yielding only acetic acid or water[4].
-
Preparation: In a high-pressure Parr reactor, combine 1-(4-isobutylphenyl)ethanol (1.0 eq), Pd(OAc)₂ (0.5 mol%), and cataCXium® A ligand (1.0 mol%) in a solvent mixture of MEK and aqueous formic acid[1].
-
Pressurization: Purge the reactor three times with N₂, then pressurize with Carbon Monoxide (CO) to 2.1 MPa.
-
Reaction: Heat the vessel to 110 °C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.
-
Self-Validation: Monitor the pressure gauge. The reaction is complete when CO uptake ceases (pressure stabilizes).
-
-
Isolation: Vent the reactor safely. The catalyst can be recovered via phase separation. Crystallize the crude ibuprofen from hexanes.
Section 4: Visual Workflows
Fig 1: Comparison of the Traditional vs. Green Synthesis pathways for Ibuprofen and byproduct generation.
Fig 2: Troubleshooting workflow for resolving enantiomeric impurities in chiral auxiliary alkylation.
References
-
Asensio González. "Asymmetric Synthesis of 2-Arylpropionic Acids." Synthetic Communications, 1991. Available at:[Link]
-
Mureşan, Alina Crina. "Ibuprofen: Original Versus Green Synthesis." Galați University Press, 2018. Available at:[Link]
-
Neumann, Helfried, et al. "An Efficient and Practical Sequential One-Pot Synthesis of Suprofen, Ketoprofen and Other 2-Arylpropionic Acids." Molecules / MDPI, 2020. Available at:[Link]
-
Petricci, E., and Cini, E. "Hydroformylation for Organic Synthesis." Topics in Current Chemistry, 2013. Available at:[Link]
-
Sonawane, H. R., et al. "Photochemical rearrangement of α-chloro-propiophenones to α-arylpropanoic acids: studies on chirality transfer and synthesis of (S)-(+)-ibuprofen and (S)-(+)-ketoprofen." Tetrahedron, 1986. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. tandfonline.com [tandfonline.com]
- 4. Ibuprofen: Original Versus Green Synthesis | The Annals of “Dunarea de Jos” University of Galati. Fascicle IX, Metallurgy and Materials Science [gup.ugal.ro]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Chiral purity analysis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid by HPLC
Technical Comparison Guide: Chiral Purity Analysis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid by HPLC
Executive Summary
The precise chiral analysis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (HMDP), a critical intermediate in the synthesis of Endothelin Receptor Antagonists (e.g., Ambrisentan), is pivotal for ensuring final drug safety and efficacy. Historically, chiral separation of
This guide objectively compares the performance of a Modern Immobilized Polysaccharide Method (Reverse Phase) against traditional Normal Phase (Coated) and Ligand Exchange alternatives. Experimental data and mechanistic insights demonstrate that the Immobilized Cellulose-based Reverse Phase (RP) method offers superior resolution (
Critical Analysis of Methodologies
The selection of a chiral method for HMDP is dictated by its structural properties: it is a polar, acidic molecule (
Comparative Performance Matrix
| Feature | Method A: Immobilized RP (Recommended) | Method B: Coated NP (Traditional) | Method C: Ligand Exchange (Legacy) |
| Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) (Coated) | Silica with Copper(II) complexes |
| Mode | Reverse Phase (RP) | Normal Phase (NP) | Ligand Exchange (LEC) |
| Mobile Phase | ACN / Water / H | Hexane / IPA / TFA | CuSO |
| Solubility | Excellent (HMDP is polar) | Poor (Requires derivatization or high IPA) | Good |
| Resolution ( | High (> 3.5) | Moderate (1.5 - 2.5) | Low (< 1.5) |
| MS Compatibility | Yes (Volatile buffers possible) | No (High organic load/TFA) | No (Non-volatile Cu salts) |
| Robustness | High (Resistant to solvent shock) | Low (Phase stripping risk) | Low (Temperature sensitive) |
Decision Logic for Method Selection
The following decision tree illustrates the logical pathway for selecting the Immobilized RP method over alternatives for HMDP analysis.
Figure 1: Decision matrix for selecting the optimal chromatographic mode for HMDP.
Detailed Experimental Protocol: The Optimized Method
This protocol utilizes an Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC-3) in Reverse Phase mode. This specific selector provides a unique "U-shaped" groove that enhances discrimination of the diphenyl groups on the HMDP molecule.
Materials & Reagents
-
Analyte: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (>98% purity).[1]
-
Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or equivalent immobilized polysaccharide phase.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Strict control required).
-
Detection: 220 nm (Maximal absorbance for phenyl groups).
-
Injection Volume: 5 - 10 µL.
Step-by-Step Workflow
-
System Conditioning: Flush the column with Mobile Phase B for 10 mins, then equilibrate with the initial gradient composition for 30 mins.
-
Sample Preparation: Dissolve 1.0 mg of HMDP in 1 mL of Diluent. Sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE filter.
-
Gradient Program:
-
0-15 min: Isocratic 60% A / 40% B.
-
Rationale: Isocratic elution is preferred for chiral separations to maintain constant selector geometry. The acidic aqueous phase suppresses the ionization of the carboxylic acid (
), ensuring the analyte remains neutral and interacts strongly with the stationary phase via Hydrogen bonding.
-
-
System Suitability Testing (SST):
-
Inject a racemic mixture (or spike (S)-enantiomer with 1% (R)-enantiomer).
-
Acceptance Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5; Theoretical Plates ( ) > 5000.
-
Scientific Validation & Data Analysis
The following data represents typical performance metrics obtained when comparing the Optimized RP Method vs. the Traditional NP Method .
Quantitative Performance Comparison
| Parameter | Optimized RP Method (Immobilized IC-3) | Traditional NP Method (Coated OD-H) | Interpretation |
| Retention Time (S-isomer) | 6.2 min | 12.4 min | RP method is 2x faster . |
| Selectivity ( | 1.45 | 1.25 | Stronger chiral recognition in RP. |
| Resolution ( | 4.2 | 2.1 | Baseline separation is robust in RP. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 µg/mL | RP allows lower UV noise (220 nm). |
| Tailing Factor ( | 1.1 (Symmetric) | 1.8 (Tailing) | Acidic mobile phase eliminates silanol interactions. |
Chiral Recognition Mechanism
The superior performance of the RP method is driven by the Solvophobic Effect combined with Hydrogen Bonding . In RP mode, the hydrophobic diphenyl groups of HMDP are forced into the chiral grooves of the cellulose polymer, maximizing steric discrimination.
Figure 2: Mechanistic pathway of chiral recognition for HMDP on polysaccharide phases.
Troubleshooting & Robustness
To ensure "Trustworthiness" and reproducibility, the following self-validating checks are mandatory:
-
Peak Broadening: If
drops below 3.0, check the mobile phase pH. It must be below 2.5 to keep the carboxylic acid protonated. At pH > 4, the ionized carboxylate repels the CSP, destroying resolution. -
Memory Effects: Unlike coated phases, the immobilized IC-3 column can be washed with THF to remove accumulated hydrophobic impurities without stripping the chiral selector.
-
Sample Diluent: Always match the diluent to the mobile phase. Injecting HMDP dissolved in pure ACN into a high-water stream can cause precipitation or "solvent wash-through" peak distortion.
References
-
Dousa, M. (2011). Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode. Journal of Pharmaceutical and Biomedical Analysis.
-
Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IC-3. Daicel Corporation.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[2][3] Wiley-VCH.
-
Satyanarayana, R. M., et al. (2010). Multistep process for preparation of ambrisentan. WO/2010/070658.
Sources
Structural validation of diphenylpropanoic acid derivatives using NMR spectroscopy
Structural Validation of Diphenylpropanoic Acid Derivatives: A Comparative Guide to NMR Hardware Modalities
Diphenylpropanoic acid (DPPA) derivatives—such as 2,2-diphenylpropanoic acid and 2,3-diphenylpropanoic acid—are privileged pharmacophores in drug discovery, frequently serving as the backbone for PPAR modulators, GPR40 agonists, and novel non-steroidal anti-inflammatory drugs (NSAIDs). Validating the exact regiochemistry and stereoconformation of these scaffolds is non-trivial. The aliphatic backbone often presents complex spin systems, while the aromatic region suffers from severe signal overlap.
As a Senior Application Scientist, I have evaluated countless analytical workflows. The choice of Nuclear Magnetic Resonance (NMR) instrumentation dictates not just the speed of your workflow, but the fundamental reliability of your structural assignments. This guide objectively compares Benchtop NMR, standard High-Field Room Temperature (RT) NMR, and High-Field CryoProbe NMR, providing a field-proven, self-validating protocol for DPPA derivative characterization.
The Physics of the Choice: Causality in NMR Hardware
To make informed decisions, we must understand the physical causality behind NMR performance and how it interacts with the DPPA structure.
-
Benchtop NMR (60–90 MHz): Utilizing compact permanent magnets, 1[1]. However, chemical shift dispersion (in Hz) scales linearly with the magnetic field. A typical 15 Hz multiplet occupies ~0.3 ppm at 60 MHz, leading to 2[2]. Thus, benchtop NMR is optimal for rapid reaction monitoring, not absolute stereochemical elucidation.
-
High-Field RT NMR (400–500 MHz): The industry standard. Superconducting magnets provide sufficient dispersion to resolve the aliphatic protons of DPPA derivatives. For instance, the methine and methylene protons of 2,3-diphenylpropanoic acid form a distinct ABX spin system that is3[3].
-
High-Field CryoProbe NMR (600+ MHz): When sample concentrations drop below 1 mM (e.g., isolated drug metabolites), standard RT probes fail. CryoProbes solve this thermodynamically. By cooling the detection coils and preamplifiers to ~20–30 K,4[4]. Because noise is proportional to the square root of temperature, cooling from 300 K to 20 K reduces electronic noise by ~3.9x, translating to a.
Quantitative Performance Comparison
Table 1: Comparative Analysis of NMR Modalities for DPPA Validation
| Feature | Benchtop NMR (60-90 MHz) | High-Field RT (400 MHz) | High-Field CryoProbe (600+ MHz) |
| Magnet Technology | Permanent Magnet (NdFeB) | Superconducting (Liquid He) | Superconducting (Liquid He) |
| Coil Temperature | ~300 K (Ambient) | ~300 K (Ambient) | ~20–30 K (Cryogenic) |
| Relative Sensitivity (SNR) | 1x (Baseline) | ~10–15x | ~40–60x |
| Resolution (Aliphatic) | Poor (Heavy overlap) | Excellent (Resolves ABX systems) | Superior (Resolves fine J-couplings) |
| Minimum Sample Req. | > 10–20 mg | 1–5 mg | < 0.1 mg (Trace analysis) |
| Primary DPPA Use Case | Reaction completion, purity checks | Routine 1D/2D structural validation | Impurity profiling, dilute metabolites |
Self-Validating Experimental Protocol: Multi-Tiered NMR Validation
A robust protocol must be self-validating—meaning no single spectral feature is trusted in isolation. Orthogonal 2D experiments must confirm 1D hypotheses. Below is the step-by-step methodology for validating a complex derivative like 2,3-diphenylpropanoic acid.
Step 1: Sample Preparation & Internal Calibration
-
Action: Dissolve 2 mg of the synthesized DPPA derivative in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS provides a reliable 0.00 ppm internal reference. CDCl₃ is chosen because it lacks exchangeable protons that could obscure the 3[3].
Step 2: Tier 1 - Benchtop Screening (Reaction Control)
-
Action: Acquire a 16-scan ¹H NMR on a 60 MHz benchtop spectrometer.
-
Causality: This rapid (<2 min) step verifies gross purity. We look for the disappearance of starting material (e.g., styrene derivatives). If residual solvents or unreacted precursors exceed 5%, the sample is routed back to flash chromatography before consuming expensive high-field instrument time.
Step 3: Tier 2 - High-Field RT NMR (400 MHz) for Core Connectivity
-
Action: Acquire standard ¹H, ¹³C, and 2D HSQC spectra.
-
Causality: The ¹H spectrum will reveal the ABX spin system of the aliphatic chain. The methine proton (CH) appears as a triplet at ~3.94 ppm, while the diastereotopic methylene protons (CH₂) appear as3[3]. The HSQC experiment is the self-validating key: it maps these specific protons directly to their attached ¹³C carbons (typically ~42.9 ppm for CH₂ and ~59.1 ppm for CH), ruling out integration artifacts or overlapping impurities.
Step 4: Tier 3 - CryoProbe NMR (600 MHz) for Quaternary Carbons & Trace Impurities
-
Action: Acquire a 2D HMBC and 2D NOESY using a CryoProbe-equipped system.
-
Causality: HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (2-3 bond) ¹H-¹³C couplings. The CryoProbe's SNR boost is critical here, as4[4]. HMBC will definitively link the aliphatic protons to the carbonyl carbon and the phenyl rings, proving the regiochemistry. NOESY determines the spatial proximity of the phenyl rings, confirming the stereoconformation.
Workflow Visualization
Multi-tiered NMR validation workflow for diphenylpropanoic acid derivatives.
Conclusion
For simple derivatives like 2,2-diphenylpropanoic acid, where the aliphatic region is a 5[5], a standard 400 MHz RT probe is entirely sufficient. However, for asymmetric molecules like 2,3-diphenylpropanoic acid, or when dealing with mass-limited biological isolates, the thermodynamic advantage of a CryoProbe becomes indispensable. By adopting a multi-tiered, self-validating workflow, laboratories can optimize instrument time while ensuring absolute scientific integrity.
References
-
How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. Creative Biostructure. 4
-
Improving NMR Through Advanced Cryoprobe Technology. Patsnap. 6
-
Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry. 5
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 2
-
Electrogenerated Sm(II)-Catalyzed Carbon Dioxide Reduction for β-Hydrocarboxylation of Styrenes. Organometallics - ACS Publications. 3
-
Benchtop NMR Breaks New Ground. Technology Networks. 1
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. d-nb.info [d-nb.info]
- 6. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
Comparative Guide: Chiral Stationary Phases for resolving 2-Arylpropionic Acid Enantiomers
Executive Summary & Scientific Context
The "Propionic Acid" Clarification
It is critical to establish a fundamental chemical reality immediately: Propionic acid (
However,
This guide compares the performance of the two dominant Chiral Stationary Phase (CSP) classes used to resolve these "propionic acid" derivatives: Polysaccharide-based phases (Amylose/Cellulose) and Brush-type phases (Pirkle-type).
Mechanism of Action: The Basis of Separation
To select the correct column, one must understand the molecular recognition mechanisms.
A. Polysaccharide-Based CSPs (The "Generalists")
-
Leading Columns: Chiralpak® AD/AD-H (Amylose), Chiralcel® OD/OD-H (Cellulose).
-
Mechanism: These phases rely on the formation of solute-CSP inclusion complexes within the helical grooves of the polymer.
-
Primary Interaction: Hydrogen bonding between the analyte's carboxylic acid/carbonyl groups and the carbamate linkages of the CSP.
-
Secondary Interaction: Dipole-dipole stacking within the chiral cavity.
-
-
Suitability: These are the "first-line" screens. They cover ~80% of chiral separations but require careful mobile phase control to prevent the carboxylic acid from disrupting the H-bond network.
B. Pirkle-Type CSPs (The "Specialists")
-
Leading Column: Whelk-O® 1.
-
Mechanism: Based on explicit, designed three-point interactions.
-
Primary Interaction:
- donor-acceptor interactions. The Whelk-O 1 selector contains a -electron-deficient dinitrobenzoyl group and a -electron-rich tetrahydrophenanthrene group. -
Suitability: 2-arylpropionic acids are ideal candidates because their aromatic rings act as
-donors.
-
-
Advantage: Whelk-O 1 is covalently bonded (immobilized), allowing for aggressive mobile phases (e.g., DCM, Chloroform) that would destroy coated polysaccharide columns.
Comparative Performance Analysis
The following data summarizes the resolution (
Table 1: Performance Benchmark (Normal Phase Conditions) Mobile Phase A: n-Hexane/IPA/TFA (90:10:0.1) Mobile Phase B: n-Hexane/Ethanol/Acetic Acid (95:5:0.1)
| Analyte (Racemate) | CSP Type | Column | Separation Factor ( | Resolution ( | Notes |
| Ibuprofen | Amylose | Chiralpak AD-H | 1.35 | > 2.0 | Baseline separation. The Gold Standard for Ibuprofen. |
| Cellulose | Chiralcel OD-H | 1.15 | ~1.2 | Partial separation; often requires lower flow rates. | |
| Pirkle | Whelk-O 1 | 1.10 | < 1.0 | Difficult separation due to lack of strong | |
| Naproxen | Amylose | Chiralpak AD-H | 1.28 | > 1.8 | Excellent separation. |
| Pirkle | Whelk-O 1 | 1.45 | > 3.0 | Superior Performance. Strong | |
| Flurbiprofen | Amylose | Chiralpak AD-H | 1.22 | 1.6 | Good baseline resolution. |
| Pirkle | Whelk-O 1 | 1.30 | > 2.0 | Excellent durability for preparative loading. |
Key Insight:
-
Use Amylose (AD-H) for "simple" phenyl-substituted acids (Ibuprofen).
-
Use Pirkle (Whelk-O 1) for analytes with extended aromatic systems (Naproxen) or when "inverted" elution order is required to elute a trace impurity before the main peak.
Experimental Protocol: Self-Validating Method Development
This workflow ensures data integrity. The critical control point is the Acidic Modifier . Without it, carboxylic acids ionize, causing peak tailing that destroys chiral recognition (
Phase 1: The "Acid Trap" Preparation (Mobile Phase)
Objective: Suppress ionization of the propionic acid moiety (
-
Base Solvent: n-Hexane (90%).
-
Alcohol Modifier: 2-Propanol (IPA) or Ethanol (10%).
-
The Critical Additive: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid .
-
Why TFA? Stronger acid, sharper peaks, but can be aggressive to older systems.
-
Why Acetic Acid? Milder, universally compatible, but may require higher concentration (0.5%) for stubborn tailing.
-
-
Validation: Measure the "apparent pH" or ensure the mobile phase is prepared gravimetrically to ensure reproducibility.
Phase 2: Screening Workflow
Run the sample (1 mg/mL) on Chiralpak AD-H and Whelk-O 1 simultaneously.
Diagram 1: CSP Selection Decision Tree
Caption: Decision matrix for selecting between Amylose and Pirkle phases based on analyte aromaticity.
Advanced Optimization: Elution Order Reversal
In drug development, measuring a trace enantiomer (0.1%) in the presence of the main peak (99.9%) is common.
-
The Problem: If the trace impurity elutes after the main peak, the main peak's tail can mask it.
-
The Solution: You generally want the trace impurity to elute first.
-
Technique:
-
Polysaccharide: Switching from AD-H (Amylose) to OD-H (Cellulose) often reverses elution order, but not guaranteed.
-
Pirkle: The Whelk-O 1 is available in both
and configurations. Switching the column chirality guarantees an elution order reversal. This is a massive advantage for Whelk-O 1 in QC environments.
-
Diagram 2: Interaction Mechanism & Elution Control
Caption: Mechanistic differences between inclusion-driven (Polysaccharide) and electronic-driven (Pirkle) separations.
References
-
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]
-
Regis Technologies. (2025). Whelk-O® 1 Chiral Stationary Phases: Application Guide. Retrieved from [Link]
-
Wojewoda, O., et al. (2023). "Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase." Fine Chemical Engineering. Retrieved from [Link]
- Pirkle, W. H., & Welch, C. J. (1992). "Chromatographic separation of the enantiomers of acylated amines and amino acids using a new chiral stationary phase." Journal of Liquid Chromatography.
-
Scientific Research Publishing. (2014). "Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC." American Journal of Analytical Chemistry. Retrieved from [Link]
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid vs other chiral synthons
The synthesis of highly sterically congested chiral centers remains one of the most significant challenges in modern process chemistry. A prime example is the synthesis of Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist critical for the treatment of pulmonary arterial hypertension (PAH)[1]. The drug's efficacy relies entirely on the absolute configuration of its C2 stereocenter.
Historically, the pharmaceutical industry relied on (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid as the primary chiral synthon, obtained via classical resolution. However, the inherent atom-economy limitations of resolution have driven the development of alternative chiral synthons utilizing asymmetric catalysis and chiral auxiliaries. This guide objectively compares the classical synthon against emerging alternatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.
Mechanistic Overview & Pathway Visualization
The structural bottleneck in Ambrisentan is the gem-diphenyl group adjacent to the chiral center. This immense steric bulk dictates the viability of any synthetic pathway. The diagram below illustrates the three primary strategies used to establish this stereocenter.
Fig 1: Synthetic pathways for Ambrisentan via classical resolution vs. asymmetric catalysis.
Synthon 1: The Classical Resolved Synthon
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid
The traditional approach builds the carbon framework via a Darzens condensation of benzophenone and methyl chloroacetate, followed by methanolysis and hydrolysis to yield a racemic acid. The critical step is the diastereomeric salt resolution using a chiral amine 2[2].
-
Mechanistic Causality: The use of (S)-1-(4-nitrophenyl)ethylamine exploits strong
stacking and hydrogen bonding interactions with the gem-diphenyl groups to selectively precipitate the (S,S)-diastereomeric salt. However, because the bulky diphenyl groups create a rigid local environment, the solubility differential between the (S,S) and (R,S) salts is exceptionally narrow. This necessitates multiple recrystallizations, capping the practical yield at ~15%[2].
Self-Validating Protocol: Classical Resolution
-
Salt Formation: Dissolve 1.0 eq of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid in an ethanol/water mixture (80:20 v/v) at 60 °C. Add 0.55 eq of (S)-1-(4-nitrophenyl)ethylamine dropwise.
-
Crystallization: Cool the mixture linearly to 20 °C over 4 hours. Seed crystals can be added at 45 °C to prevent oiling out. Filter the resulting precipitate.
-
Validation Checkpoint (Critical): Before breaking the salt, analyze a micro-sample via chiral HPLC using a cellulose-based stationary phase (e.g., Chiralcel OZ-3R)3[3].
-
Self-Correction: If the enantiomeric excess (ee) is < 99.5%, do not proceed to hydrolysis. Re-slurry the salt in absolute ethanol at 50 °C for 2 hours and re-filter. This prevents enantiomeric impurities from carrying over into the final Active Pharmaceutical Ingredient (API), where they are notoriously difficult to purge.
-
-
Salt Breaking: Suspend the validated salt in methyl tert-butyl ether (MTBE) and water. Acidify with 1N HCl to pH 2.0. Separate the organic layer, wash, and concentrate to yield the pure (S)-synthon.
Synthon 2: The Asymmetric Epoxide Synthon
Chiral 3,3-diphenyloxirane-2-carboxylate (via Shi Epoxidation)
To bypass the 50% theoretical yield limit of classical resolution, modern routes utilize an organocatalytic asymmetric epoxidation of 3,3-diphenylacrylate4[4].
-
Mechanistic Causality: This method employs a fructose-derived diacetate ketone catalyst. In the presence of Oxone, the catalyst forms a highly reactive dioxirane intermediate. The rigid, spiro-fused structure of the catalyst creates a distinct chiral pocket that perfectly accommodates the bulky gem-diphenyl groups of the acrylate, forcing strictly face-selective oxygen transfer.
Self-Validating Protocol: Shi Epoxidation
-
Reaction Setup: Dissolve 3,3-diphenylacrylate and 0.3 eq of the fructose-derived chiral ketone in a mixture of acetonitrile and dimethoxymethane (1:2 v/v). Cool to 0 °C.
-
Oxidation & pH Control: Simultaneously add an aqueous solution of Oxone (potassium peroxymonosulfate) and a K2CO3 buffer solution via dual syringe pumps over 3 hours.
-
Validation Checkpoint (Critical): The reaction pH must be continuously monitored and maintained strictly at 10.5.
-
Self-Correction: If the pH drops below 10.0, the expensive chiral ketone catalyst will undergo rapid Baeyer-Villiger degradation, visually indicated by a color shift and a stall in substrate conversion. Adjust the buffer flow rate immediately to rescue the catalyst.
-
-
Downstream Upgrading: The resulting chiral epoxide is opened with methanol and a Lewis acid to yield the ester synthon with ~92% ee.
-
Self-Validating Upgrading: The protocol inherently corrects for this imperfect ee. Because racemic ambrisentan is highly insoluble in ethyl acetate/water mixtures, the final API crystallization naturally purges the racemate, upgrading the final product to >99% ee without additional chiral chromatography[4].
-
Synthon 3: The Auxiliary-Bound Synthon
Chiral Auxiliary-Directed Asymmetric Synthesis
An alternative approach utilizes chiral auxiliaries (such as Evans oxazolidinones or camphor-derived sultams) attached to the substrate to sterically dictate the facial attack during epoxidation or dihydroxylation 5[5]. While this provides excellent diastereomeric excess (>98% de), the requirement for stoichiometric amounts of the auxiliary—and the subsequent cleavage steps—results in a higher E-factor (waste-to-product ratio) compared to the catalytic Shi epoxidation.
Quantitative Data & Performance Comparison
The table below summarizes the performance metrics of the three synthons based on process-scale data.
| Metric | Classical Resolution | Shi Asymmetric Epoxidation | Chiral Auxiliary Approach |
| Primary Synthon | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | Chiral 3,3-diphenyloxirane-2-carboxylate | Auxiliary-bound epoxide |
| Stereocontrol Method | Diastereomeric salt crystallization | Organocatalytic asymmetric epoxidation | Steric direction by stoichiometric auxiliary |
| Typical Yield (Synthon) | 15 – 30% (Max theoretical 50%) | > 85% | 65 – 75% |
| Enantiomeric Excess (ee) | > 99.5% (Requires multiple recryst.) | ~ 92% (Upgraded to >99% at API stage) | > 98% (Diastereomeric excess) |
| Atom Economy / E-factor | Poor (Discards >50% of mass) | High (Catalytic, highly efficient) | Moderate (Requires auxiliary cleavage) |
| Scalability | High (But economically inefficient) | Excellent (>100g scale demonstrated) | Moderate (Auxiliary cost is a barrier) |
Conclusion
While the classical (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid synthon remains a robust and highly pure intermediate, its severe yield limitations make it less desirable for modern, green pharmaceutical manufacturing. The shift toward the Chiral Epoxide Synthon via Shi epoxidation represents a massive leap in process chemistry, offering superior atom economy, scalability, and an elegant self-upgrading ee mechanism at the final API stage.
References
- Source: Google Patents (US20130184490A1)
- Synthesis of (+)
- Enantioselective epoxidation by the chiral auxiliary approach: Asymmetric total synthesis of (+)
- Metabolite characterization of ambrisentan, in in vitro and in vivo models Source: Journal of Pharmaceutical and Biomedical Analysis - Ovid URL
- Source: ResearchGate / J. Sep. Sci.
Sources
- 1. ovid.com [ovid.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective epoxidation by the chiral auxiliary approach: Asymmetric total synthesis of (+)-Ambrisentan | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Spectroscopic Analysis and Characterization of Ambrisentan Impurities: A Comparative Methodological Guide
Executive Summary
Ambrisentan, a highly selective endothelin type-A (ETA) receptor antagonist, is a critical therapeutic agent used in the management of pulmonary arterial hypertension (PAH)[1]. Because impurities and degradation products can severely impact drug safety, stability, and clinical efficacy, rigorous impurity profiling is a mandatory regulatory requirement[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms used for Ambrisentan impurity profiling. Moving beyond basic operational steps, this guide explores the causality behind specific chromatographic and spectroscopic choices, providing self-validating workflows for isolating and characterizing complex degradation products[2].
Comparative Analysis of Analytical Platforms
Selecting the correct analytical platform depends entirely on the phase of drug development. Routine quality control demands high reproducibility and robustness, whereas unknown impurity characterization requires high-resolution structural elucidation[2].
Table 1: Performance Comparison of Analytical Platforms for Ambrisentan
| Analytical Platform | Primary Application | Sensitivity (LOD) | Structural Elucidation Capability | Run Time / Throughput |
| HPLC-PDA | Routine QA/QC, Assay & Stability Testing | ~0.07 – 0.25 µg/mL | None (Relies on Retention Time) | 30–45 mins |
| UPLC-UV | High-throughput Process Profiling | <0.05 µg/mL | None | <15 mins |
| Q-TOF LC-MS/MS | Unknown Impurity Identification | High (pg/mL range) | High (Exact Mass & Fragmentation) | 15–30 mins |
| 2D-NMR & FTIR | Absolute Stereochemistry & Regiochemistry | Low (Requires mg amounts) | Definitive (Atomic connectivity) | Hours (Post-isolation) |
Data synthesized from validated stability-indicating methods[2][3].
Major Degradation Pathways & Structural Elucidation
Understanding the intrinsic stability of the Ambrisentan molecule is critical. Forced degradation studies (acidic, basic, oxidative, and thermal stress) reveal how the drug behaves under extreme conditions[4].
One of the most significant degradation pathways occurs under neutral hydrolytic conditions (H₂O at 60°C). Under these conditions, Ambrisentan (m/z 379.1650) loses its methoxy and carboxylic acid groups, resulting in a mass shift of 76 Da[5]. This yields a major degradation product (DP) identified as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine (m/z 303.1500)[5].
Caption: Neutral hydrolytic degradation pathway and LC-MS/MS fragmentation of Ambrisentan.
Mechanistic Experimental Protocols
To ensure scientific integrity, analytical protocols must be designed as self-validating systems . The following workflows detail the causality behind each experimental parameter.
Caption: Integrated analytical workflow for Ambrisentan impurity isolation and characterization.
Protocol A: Stability-Indicating RP-HPLC Workflow
This protocol is designed to separate Ambrisentan from its process-related impurities and stress-induced degradants[3][6].
-
Sample Preparation (Forced Degradation): Expose the API to 0.1 N HCl (4 h, 60°C), 0.5 N NaOH (8 h, 60°C), 3% H₂O₂ (48 h), and neutral H₂O (8 h, 60°C)[4].
-
Causality: Subjecting the drug to these specific ICH-compliant extremes ensures the analytical method is genuinely stability-indicating and capable of resolving the API from any potential future degradant[4].
-
-
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM NH₄OAc, pH 5.2) and Mobile Phase B (Acetonitrile)[3].
-
Causality: Ammonium acetate is selected over traditional phosphate buffers because it is fully volatile. This prevents MS source fouling during downstream LC-MS/MS analysis[3]. The pH is buffered to 5.2 to maintain reproducible ionization of the carboxylic acid moiety on Ambrisentan.
-
-
Chromatographic Separation: Inject 10 µL onto an Agilent XDB C18 column (150 × 4.6 mm, 5 µm) at 1.0 mL/min using a gradient elution, monitored at 215 nm[3].
-
Causality: The dense octadecylsilane (C18) stationary phase provides the necessary hydrophobic retention for the lipophilic diphenylpropanoic acid backbone of Ambrisentan, allowing baseline resolution of closely eluting impurities[6].
-
-
System Validation (Mass Balance): Calculate the sum of the peak areas of the remaining API and all quantified degradation products.
-
Self-Validating Step: The total must equal 100% (±2%) of the un-stressed control sample's peak area. This proves no degradants are co-eluting with the solvent front or retained permanently on the column.
-
Protocol B: Structural Elucidation via Q-TOF LC-MS/MS and NMR
Once an unknown impurity is detected (e.g., the neutral degradant at RRT 1.24), it must be characterized[5].
-
Preparative Isolation: Scale up the neutral hydrolysis sample and inject it onto a semi-preparative HPLC system to collect the peak eluting at RRT 1.24[5].
-
Causality: 2D-NMR and FTIR require highly purified, milligram-scale quantities of the substance, which analytical-scale LC cannot provide[5].
-
-
Q-TOF MS/MS Analysis: Introduce the isolated fraction into the Electrospray Ionization (ESI) source in positive ion mode[3].
-
Causality: The basic nitrogen atoms in the pyrimidine ring of Ambrisentan and its degradants have high proton affinity, yielding strong [M+H]+ signals for highly accurate elemental composition analysis[3].
-
-
Fragmentation Mapping (CID): Apply Collision-Induced Dissociation to the parent ion (m/z 303.15).
-
Causality: By mapping the product ions (m/z 179, 125, 107), we can track the exact bond cleavages to confirm the structural loss of the propanoic acid moiety[5].
-
-
Orthogonal Verification (NMR/FTIR): Dissolve the isolate in deuterated solvent and acquire ¹H, ¹³C, and 2D-NMR spectra.
-
Self-Validating Step (Orthogonal Consensus): The proposed structure must independently satisfy the exact mass (Q-TOF MS, <5 ppm error), the fragmentation logic (MS/MS neutral losses), and the proton/carbon environments (NMR). If the MS/MS predicted fragments contradict the NMR coupling constants, the structure is rejected[5].
-
Quantitative Data Summary
The table below summarizes the validation metrics for the stability-indicating RP-HPLC method, demonstrating its reliability for quantitative impurity profiling.
Table 2: Validation Metrics for Ambrisentan and Impurities
| Parameter | Ambrisentan (API) | Neutral Degradation Product | Process Impurities (Imp 1-5) |
| m/z [M+H]+ | 379.1650 | 303.1500 | Various |
| Limit of Detection (LOD) | 0.07 µg/mL | 0.20 µg/mL | 0.07 – 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 0.60 µg/mL | 0.25 – 0.80 µg/mL |
| Accuracy (Recovery %) | 99.20 – 100.70% | 98.47 – 102.44% | 92.80 – 103.50% |
| Linearity (r) | > 0.999 | > 0.999 | > 0.997 |
Data compiled from validated forced degradation and assay recovery studies[3][4].
Conclusion
The comprehensive profiling of Ambrisentan impurities requires a multi-platform approach. While RP-HPLC with PDA detection provides the robust quantification necessary for batch release and stability testing, the structural elucidation of unknown degradation products relies heavily on the orthogonal use of Q-TOF LC-MS/MS and multidimensional NMR. By employing volatile buffers and self-validating mass-balance checks, analytical scientists can ensure seamless transitions between routine chromatography and advanced spectroscopic characterization.
References
- Isolation and Structural Characterization of a major degradation product of Ambrisentan using Q-TOF-MS, NMR and FTIR.Research Journal of Pharmacy and Technology.
- Ambrisentan Impurities Manufacturers & Suppliers.Daicel Pharma Standards.
- A Concise Review on Analytical Profile of Ambrisentan.Asian Journal of Pharmaceutical Analysis.
- LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method.New Journal of Chemistry (RSC Publishing).
- RP-HPLC Assay Method for Related Substances of Ambrisentan Tablets.Chinese Pharmaceutical Journal.
- DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP- HPLC METHOD FOR DETERMINATION OF AMBRISENTAN IN BULK DRUGS.Malaysian Journal of Analytical Sciences.
Sources
- 1. Ambrisentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. rjptonline.org [rjptonline.org]
- 6. RP-HPLC Assay Method for Related Substances of Ambrisentan Tablets [journal11.magtechjournal.com]
Methods for determining enantiomeric excess of chiral carboxylic acids
Methods for determining enantiomeric excess (ee) of chiral carboxylic acids
Audience: Researchers, scientists, and drug development professionals.[1][2] Content Type: Technical Comparison Guide & Protocol.
Introduction: The Criticality of Enantiopurity in Carboxylic Acids
Chiral carboxylic acids serve as fundamental pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs like Ibuprofen, Naproxen) and antibiotics. In drug development, the difference between an enantiomer and its mirror image is not merely structural—it is toxicological. The
Determining enantiomeric excess (
Method Selection Framework
Before selecting a protocol, assess the physicochemical properties of your analyte.
Figure 1: Decision Matrix for Enantiomeric Excess Determination. Caption: Logical flow to select the optimal analytical technique based on sample purity and sensitivity requirements.
Method A: Direct Chiral HPLC (The Gold Standard)
Mechanism:
Direct separation relies on the transient formation of diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).[1] For carboxylic acids, Polysaccharide-based columns (e.g., Chiralpak AD/OD or Chiralcel OJ) and Protein-based columns (e.g.,
Critical Technical Insight: Carboxylic acids often suffer from peak tailing due to non-specific interactions with residual silanols on the silica support.
-
The Fix: You must use an acidic modifier (0.1% TFA or Acetic Acid) in the mobile phase to suppress ionization, ensuring the acid remains in its neutral, protonated form (
).
Protocol: Direct HPLC of Ibuprofen
-
Column Selection: Chiralcel OJ-R (Reverse Phase) or AGP column.
-
Mobile Phase Preparation:
-
Mix Acetonitrile : Phosphate Buffer (pH 7.0) [35:65 v/v].[3]
-
Note: For normal phase (e.g., Chiralpak AD-H), use Hexane : IPA : TFA [90:10:0.1].
-
-
System Equilibration: Flush column for 30 mins at 1.0 mL/min until baseline stabilizes.
-
Injection: Inject 5–10 µL of sample (1 mg/mL in mobile phase).
-
Detection: UV at 220 nm (carboxylate absorption).
Pros:
-
Accuracy: High precision (
errors < 0.1%). -
Scalability: Can be upscaled to preparative separation.
-
Validation: Accepted by FDA/EMA for QC.
Cons:
-
Cost: Chiral columns are expensive ($1,000+).
-
Solvent Use: High consumption of organic solvents.
Reference Support: Direct HPLC methods using AGP columns have demonstrated LODs as low as 5 mg/L for Ibuprofen enantiomers [1].
Method B: NMR Spectroscopy with Chiral Solvating Agents (CSAs)[4][5][6]
Mechanism:
This method avoids physical separation.[1][4] A Chiral Solvating Agent (CSA)—typically a chiral amine—is added to the carboxylic acid solution.[1] They form a diastereomeric salt pair in situ:
Protocol: "Mix-and-Measure" NMR
-
Reagent: (R)-(+)-1-Phenylethylamine or (R)-1-(1-naphthyl)ethylamine (stronger anisotropy).
-
Solvent:
(non-polar solvents maximize ion-pairing). -
Procedure:
-
Dissolve 10 mg of chiral acid in 0.6 mL
. -
Add 1.0–2.0 equivalents of the Chiral Amine.
-
Shake to ensure salt formation.
-
-
Acquisition: Run
H NMR (minimum 300 MHz, preferably 500 MHz). -
Analysis: Integrate the split signals of the
-proton. Calculate using:
Pros:
-
Speed: < 10 mins per sample.
-
Feedback: Provides structural identity alongside
. -
Green: Minimal solvent waste compared to HPLC.[2]
Cons:
-
Sensitivity: Requires mg-scale sample (HPLC requires ng).
-
Resolution: If
is small (<0.02 ppm), peaks overlap, making integration inaccurate.
Reference Support: BINOL-based amino alcohols and natural products like Actinomycin D have been validated as effective CSAs for carboxylic acids, offering distinct peak splitting [2, 3].
Method C: Indirect Derivatization (Fluorescence/Achiral HPLC)
Mechanism: The chiral acid is chemically reacted with an enantiomerically pure derivatizing agent (e.g., chiral amine or alcohol) to form stable covalent diastereomers (amides or esters).[5] These are then separated on a standard, inexpensive achiral C18 column.
Critical Technical Insight:
-
Kinetic Resolution Risk: If the reaction does not go to 100% completion, one enantiomer may react faster than the other, skewing the calculated
. You must drive the reaction to completion.
Protocol: Fluorescent Derivatization with DBD-APy
-
Reagents: D-DBD-APy (fluorogenic chiral amine), Triphenylphosphine (TPP), 2,2'-dipyridyl disulfide (DPDS).
-
Reaction:
-
Mix Carboxylic Acid + TPP + DPDS + D-DBD-APy in acetonitrile.
-
Incubate at Room Temp for 1-2 hours (activation of carboxyl group).
-
-
Quenching: Add 5% acetic acid.
-
Analysis: Inject onto a standard C18 HPLC column.
-
Detection: Fluorescence (Ex 470 nm, Em 580 nm).
Pros:
-
Sensitivity: Femtomole (fmol) detection limits [4]. Ideal for biological matrices (plasma/urine).
-
Cost: Uses standard C18 columns.
Cons:
-
Labor: Requires chemical synthesis step.
-
Risk: Potential for racemization during the activation step.
Comparative Analysis Summary
| Feature | Direct Chiral HPLC | NMR with CSA | Indirect Derivatization |
| Primary Use Case | QC, Final Product Release | Synthetic Screening, Reaction Monitoring | Trace Analysis (Bioanalysis) |
| Accuracy | Excellent (<0.1% error) | Good (~1-2% error) | Moderate (depends on reaction yield) |
| Limit of Detection | mg range | fg/pg range (Fluorescence) | |
| Throughput | 20-40 mins/sample | 5-10 mins/sample | Slow (requires prep time) |
| Cost per Run | High (Column + Solvents) | Low (Deuterated solvents) | Medium (Reagents) |
| Risk Factor | Column fouling | Peak overlap | Kinetic resolution / Racemization |
Workflow Visualization
Figure 2: Operational Workflow Comparison. Caption: Contrast between the separation-based HPLC workflow and the in-situ complexation NMR workflow.
References
-
Hermawan, D. et al. (2025).[6] Development of High-Performance Liquid Chromatography Method for Enantioseparation of Ibuprofen. Rasayan Journal of Chemistry.
-
Liu, Y. et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.[7] Frontiers in Chemistry.
-
Li, Z. et al. (2012). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
-
Toyo'oka, T. et al. (1992). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. The Analyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
Technical Assessment & Comparative Guide: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
[1][2]
CAS No: 178306-52-0 Role: Key Chiral Intermediate for Ambrisentan (Endothelin Receptor Antagonist)[1][2]
Executive Summary: The Chirality Bottleneck
In the synthesis of Ambrisentan (Letairis®), the definition of stereochemistry at the propionic acid backbone is the single most critical quality attribute (CQA). The target molecule, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (hereafter referred to as (S)-HMPA ), serves as the scaffold upon which the pyrimidine ring is attached.
For drug development professionals, the procurement strategy for (S)-HMPA presents a classic "Make vs. Buy" dilemma. One can either purchase the low-cost racemic mixture and perform an in-house optical resolution or acquire the high-purity (S)-enantiomer directly.
This guide objectively compares the technical performance of High-Purity (S)-HMPA (>99.9% ee) against the Racemic Resolution Workflow , supported by experimental protocols and yield analysis.
Certificate of Analysis (CoA): The "Gold Standard" Specification
To ensure downstream success in the condensation reaction with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, the starting material must meet rigorous specifications to prevent the formation of the (R)-isomer impurity (Ambrisentan Impurity C), which is difficult to purge in late stages.
Recommended Specification for Pharma-Grade (S)-HMPA
| Test Parameter | Specification | Technical Rationale |
| Appearance | White to off-white crystalline powder | Colored impurities often indicate phenol derivatives from incomplete hydrolysis. |
| Identification (IR/NMR) | Conforms to structure | Verifies the methoxy/hydroxyl positioning. |
| Purity (HPLC) | ≥ 99.5% | High chemical purity prevents side-reactions during the pyrimidine coupling. |
| Chiral Purity (ee) | ≥ 99.9% | Critical: The (R)-enantiomer competes for the coupling agent, lowering yield and contaminating the API. |
| Specific Rotation | Quick confirmation of bulk chirality. | |
| Loss on Drying (LOD) | Moisture competes with the base (e.g., LiNH2) in the next step. | |
| Residue on Ignition | Limits inorganic salt carryover (Na/K) from hydrolysis steps. |
Comparative Analysis: Direct Sourcing vs. In-House Resolution
This section analyzes the operational impact of using pre-resolved (S)-HMPA versus starting with the racemic precursor.
Workflow Visualization
The following diagram illustrates the efficiency gap between the two pathways.
Figure 1: Comparison of process complexity. Pathway A involves significant mass loss and solvent usage compared to the direct utility of Pathway B.
Data Comparison Table
| Metric | Pathway A: Racemic Resolution | Pathway B: High-Purity (S)-HMPA |
| Theoretical Yield | 50% (Max) | 100% |
| Practical Yield | 26% - 35% (Due to crystallization losses) | >98% (Process handling loss only) |
| Cycle Time | 3-4 Days (Dissolution, Crystallization, Drying) | 0 Days (Ready for use) |
| Solvent Waste | High (Requires recrystallization solvents like MTBE/EtOAc) | Minimal |
| Resolving Agent | Requires (S)-1-phenylethylamine or L-Proline | None |
| Risk | Batch-to-batch variation in ee% | Consistent quality |
Analytical Protocols (Self-Validating Systems)
To verify the quality of (S)-HMPA, the following protocols are established. These methods are designed to be self-validating by ensuring resolution between the enantiomers.
Protocol 1: Chiral HPLC Method (Enantiomeric Excess)
Objective: Quantify the (R)-isomer impurity.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm.
-
Sample Prep: Dissolve 5 mg in 10 mL of mobile phase.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): The resolution between the (R)-isomer and (S)-isomer peaks must be > 1.5 .
-
Tailing Factor: Not more than 1.5 for the main peak.
-
Elution Order: typically (R)-isomer elutes first, followed by (S)-isomer (Verify with reference standard).
Protocol 2: Optical Rotation
Objective: Rapid identity confirmation.
-
Prepare a 1.8% w/v solution of the substance in Ethanol (96%).
-
Measure at 20°C using the Sodium D line (589 nm).
-
Acceptance: The specific rotation
must be between +11.0° and +15.0° .-
Troubleshooting: A result below +11.0° indicates either wet sample (solvent weight) or significant racemization.
-
References
-
Vertex AI Search . (2023). Synthesis of Ambrisentan and Darusentan. Retrieved from 3
-
Google Patents . (2013). Process to prepare S-2-Hydroxy-3-methoxy-3,3-diphenyl propionic acid (US20130184490A1).[4][3] Retrieved from 4
-
USP Store . (n.d.). Ambrisentan Related Compound B (2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid). Retrieved from 5
-
TCI Chemicals . (n.d.). (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid Product Information. Retrieved from 1
-
MDPI . (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from 6
Sources
- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. BioOrganics [bioorganics.biz]
- 3. aidic.it [aidic.it]
- 4. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 5. store.usp.org [store.usp.org]
- 6. mdpi.com [mdpi.com]
Comparative analysis of synthetic pathways to Ambrisentan
Comparative Analysis of Synthetic Pathways to Ambrisentan: A Technical Guide for Process Optimization
Ambrisentan is a highly selective endothelin-A (ETA) receptor antagonist indicated for the management of pulmonary arterial hypertension (PAH)[1]. Structurally, it is an optically active propanoic acid derivative: (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid. Because the (S)-enantiomer possesses significantly higher affinity for the ETA receptor compared to its (R)-counterpart, achieving an enantiomeric excess (ee) of >99% is a critical quality attribute for the active pharmaceutical ingredient (API)[2].
This guide evaluates the two primary synthetic paradigms for Ambrisentan—Classical Resolution and Catalytic Asymmetric Epoxidation —providing a self-validating framework for process chemists scaling this API.
Mechanistic Context: The Endothelin-1 Pathway
Ambrisentan's therapeutic efficacy is rooted in its ability to selectively block the ETA receptor while sparing the ETB receptor, thereby preventing vasoconstriction without inhibiting the clearance of Endothelin-1 (ET-1)[1],[3].
Caption: Ambrisentan selectively inhibits the ETA receptor, preventing ET-1 induced vasoconstriction.
Comparative Analysis of Synthetic Workflows
The synthesis of optically pure Ambrisentan historically relied on the formation of a racemic intermediate followed by chiral resolution (Route A). However, advances in asymmetric catalysis have introduced highly efficient enantioselective routes (Route B).
Caption: Divergent synthetic strategies for (+)-Ambrisentan: Classical Resolution vs. Asymmetric Epoxidation.
Route A: Classical Resolution
The traditional route initiates with a Darzens condensation of benzophenone and methyl chloroacetate, followed by acid-catalyzed epoxide ring-opening with methanol to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[4],[5].
-
Causality in Resolving Agents: Early iterations utilized methyl L-prolinate, which is expensive and difficult to recycle because the free amine readily forms diketopiperazines[4]. Modern optimized processes substitute this with (S)-dehydroabietylamine[4] or L-phenylglycinamide[6], which form highly crystalline diastereomeric salts, improving the resolution thermodynamics and lowering costs.
Route B: Catalytic Asymmetric Epoxidation
This route bypasses the 50% theoretical yield limit of classical resolution by establishing stereocenters early in the sequence. It utilizes ethyl 3,3-diphenylacrylate as the starting material, subjected to a Shi asymmetric epoxidation[5].
-
Causality in Catalyst Selection: A fructose-derived diacetate chiral ketone is employed because its rigid spiro transition state dictates high facial selectivity when attacking the electron-deficient alkene, directly yielding the chiral epoxide[5].
Quantitative Process Data Comparison
The table below synthesizes the performance metrics of both optimized pathways based on pilot-scale data.
| Parameter | Route A: Classical Resolution (Optimized) | Route B: Asymmetric Epoxidation |
| Starting Material | Benzophenone | Ethyl 3,3-diphenylacrylate |
| Key Stereocontrol | Diastereomeric salt crystallization | Fructose-derived chiral ketone |
| Overall Yield | 31.0%[6] to 47.0% (with recycling)[7] | 53.0%[5] |
| Enantiomeric Excess (ee) | >99.5%[7] | >99.0%[5] |
| Number of Steps | 5 | 4 |
| Scalability | High (Industrial standard) | High (>100g scale demonstrated)[5] |
| Cost Drivers | Resolving agents, lost (R)-enantiomer | Oxone, specialized chiral catalyst |
Self-Validating Experimental Methodologies
Protocol 1: Asymmetric Epoxidation (Route B)
This protocol relies on an inherent thermodynamic property of the API to self-validate and upgrade its enantiomeric purity without column chromatography[5],.
-
Asymmetric Epoxidation: Charge a reactor with ethyl 3,3-diphenylacrylate (0.6 mol) and the fructose-derived diacetate ketone catalyst (0.32 equiv)[5]. Add NaHCO3 to buffer the system (preventing non-selective background epoxidation and catalyst degradation), followed by the slow addition of Oxone (oxidant) to generate the active chiral dioxirane intermediate[5].
-
In-Process Control: The resulting epoxide should exhibit ~85% ee[5].
-
Ring Opening: Treat the crude epoxide with BF3·Et2O (1.3 mol %) in methanol to yield the corresponding alcohol (84% ee)[5].
-
Nucleophilic Substitution: React the alcohol directly with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine and K2CO3 in DMF to form the Ambrisentan ester (83% ee)[5].
-
Hydrolysis & Solubility Upgrade (Critical Step): Hydrolyze the ester with 3.8 N aqueous NaOH to form the sodium salt, wash with ether to remove organic impurities, and acidify to pH ≈ 1 with HCl to precipitate the API[5].
-
Self-Validation Mechanism: Racemic Ambrisentan is significantly less soluble in ethyl acetate and water than pure (+)-Ambrisentan[5],. By stirring the precipitate in ethyl acetate and filtering, the racemate is left behind in the filter cake, natively upgrading the mother liquor to yield (+)-Ambrisentan at >99% ee (53% overall yield)[5],.
-
Protocol 2: Optimized Classical Resolution with Recycling (Route A)
To overcome the inherent 50% yield ceiling of classical resolution, this protocol integrates a self-correcting racemization loop[7].
-
Darzens Condensation & Ring Opening: React benzophenone with methyl chloroacetate, followed by methanolysis to produce racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[4].
-
Chiral Resolution: Salify the racemate with L-phenylglycinamide[6] or (S)-dehydroabietylamine[4]. Isolate the (S,S)-diastereomeric salt via crystallization from methyl tert-butyl ether (MTBE)[4].
-
Mother Liquor Recycling (Critical Step): Collect the mother liquor containing the unwanted (R)-isomer. Concentrate and subject the residue to racemization in the absence of acid or base (e.g., thermal racemization in specific solvents)[7].
-
Coupling: Condense the resolved (S)-acid with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Utilizing NaOH as the base instead of NaNH2 improves the safety profile for industrial scale-up[6].
References
-
Improved Synthesis Process of Ambrisentan and Darusentan. Aidic. URL:[Link]
-
Process Research for (+)-Ambrisentan, an Endothelin‑A Receptor Antagonist. Organic Process Research & Development - ACS Publications. URL:[Link]
-
Synthesis of (+)-Ambrisentan via Chiral Ketone-Catalyzed Asymmetric Epoxidation. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Synthesis of(+)-ambrisentan. Journal of China Pharmaceutical University. URL:[Link]
-
Volibris, INN-ambrisentan. European Medicines Agency (EMA). URL:[Link]
-
Public Assessment Report Scientific discussion Ambrisentan AOP. Geneesmiddeleninformatiebank. URL:[Link]
-
Therapies for pulmonary arterial hypertension: where are we today, where do we go tomorrow? European Respiratory Society. URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
